1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-8-13(12-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQACDVWXQOMBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the pyrazole derivative, 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole. The document will cover its fundamental chemical properties, including its IUPAC nomenclature and known synonyms, detailed physicochemical characteristics, and a proposed, evidence-based synthesis protocol. Furthermore, this guide will delve into the broader pharmacological context of pyrazole-containing compounds, extrapolating the potential therapeutic applications of this specific molecule in areas such as anti-inflammatory and analgesic drug discovery. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel pyrazole scaffolds.
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[2] Consequently, pyrazole derivatives have been successfully developed into a diverse range of therapeutic agents, demonstrating activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant effects.[1][3] Marketed drugs such as the anti-inflammatory agent celecoxib and the analgesic difenamizole underscore the clinical significance of this heterocyclic motif.[4]
This guide focuses on a specific, yet promising, member of this class: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole. By dissecting its chemical identity, synthesis, and potential biological activities, we aim to provide a comprehensive resource for its further investigation and potential translation into novel therapeutic entities.
Chemical Identification and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section details the IUPAC name and common synonyms for the compound of interest.
IUPAC Name
The systematically generated and internationally recognized IUPAC name for the target molecule is 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole .
Synonyms and Identifiers
For a comprehensive literature search and database cross-referencing, a list of known synonyms and identifiers is provided in the table below.
| Identifier Type | Identifier |
| Synonym | 1-(p-Methoxyphenyl)-3-methyl-1H-pyrazole |
| Synonym | 3-Methyl-1-(4-methoxyphenyl)-1H-pyrazole |
| Related CAS Number | 1586700-11-9 (for the isomeric 1-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazole)[5] |
Note: While a specific CAS number for the title compound was not definitively identified in the initial search, the provided CAS number for a close isomer can be a useful starting point for further investigation.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing appropriate experimental protocols. While experimental data for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is not extensively available, we can infer its likely characteristics based on closely related structures and computational predictions.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for a closely related isomer, 1-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazole. These values are expected to be comparable to the title compound.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | - |
| Boiling Point | 314.9 ± 37.0 °C (at 760 Torr) | [5] |
| Density | 1.075 ± 0.14 g/cm³ | [5] |
| pKa | 1.41 ± 0.10 | [5] |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl ring, a singlet for the methoxy group protons, a singlet for the methyl group protons on the pyrazole ring, and signals for the pyrazole ring protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the para-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the methoxyphenyl ring, the methoxy carbon, the methyl carbon, and the carbons of the pyrazole ring. The chemical shifts will be influenced by the electronic environment of each carbon atom.[6]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (188.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy or methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic and pyrazole rings, and C-O stretching of the methoxy group.
Synthesis Methodology: A Proposed Protocol
While a specific, validated synthesis protocol for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole was not found in the initial literature survey, a reliable synthetic route can be proposed based on established pyrazole synthesis methodologies. The Knorr pyrazole synthesis and related 1,3-dicarbonyl condensation reactions are the most common and versatile methods for preparing substituted pyrazoles.
The proposed synthesis involves the condensation of a substituted hydrazine with a β-diketone. A similar procedure has been documented for the synthesis of the related compound, 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole.[7]
Proposed Synthetic Scheme
Caption: Proposed synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a guideline and may require optimization for yield and purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-methoxyphenylhydrazine (or its hydrochloride salt) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reactant: To the stirred solution, add 1.0 to 1.2 equivalents of acetylacetone (2,4-pentanedione).
-
Reaction Conditions: If using the hydrochloride salt of the hydrazine, a base such as sodium acetate or a non-nucleophilic organic base should be added to neutralize the acid. The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.
Rationale for Experimental Choices
-
Solvent: Ethanol and acetic acid are common solvents for this type of condensation as they effectively dissolve the reactants and facilitate the reaction.
-
Catalysis: The reaction can often proceed without a catalyst, but in some cases, a catalytic amount of acid (like a drop of concentrated HCl) or base can accelerate the cyclization.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or side products. Recrystallization is an excellent final step to obtain a highly pure crystalline product.
Potential Therapeutic Applications and Pharmacological Context
While direct pharmacological data for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is limited, the extensive body of research on the pyrazole scaffold allows for informed predictions of its potential therapeutic applications.
Anti-inflammatory and Analgesic Potential
A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The structural features of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole, particularly the presence of the methoxyphenyl group, are found in many known COX inhibitors. It is plausible that this compound could modulate inflammatory pathways, making it a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID).
Anticancer Activity
The pyrazole nucleus is a key component in several compounds investigated for their anticancer properties.[2] These compounds often act by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival. The specific substitution pattern of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole could confer selectivity towards certain kinases, warranting its evaluation in cancer cell line screening assays.
Other Potential Activities
The versatility of the pyrazole scaffold suggests that 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole could also possess other biological activities, including:
Further investigation through in vitro and in vivo screening is necessary to elucidate the full pharmacological profile of this compound.
Future Directions and Conclusion
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole represents an intriguing, yet underexplored, molecule within the pharmacologically rich class of pyrazole derivatives. This technical guide has provided a foundational understanding of its chemical identity, a proposed synthetic route, and a rationale for its potential therapeutic applications based on the well-established activities of the pyrazole scaffold.
Future research should focus on the following areas:
-
Validated Synthesis and Characterization: The proposed synthesis should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques (NMR, MS, IR) and elemental analysis.
-
In Vitro Pharmacological Screening: The compound should be screened against a panel of relevant biological targets, including COX enzymes, protein kinases, and various microbial strains, to identify its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the methoxyphenyl and methyl substituents would provide valuable insights into the structural requirements for optimal activity.
References
-
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Available from: [Link]
-
1-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O | CID 12238131. PubChem. Available from: [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;64(2):1-11.
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
3-(4-Methoxyphenyl)-1H-Pyrazole | C10H10N2O | CID 599984. PubChem. Available from: [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. 2021;9:663925.
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. Available from: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]
-
New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
4-(3-methoxyphenyl)-5-methyl-3-phenyl-1H-pyrazole. PubChem. Available from: [Link]
-
Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. PrepChem.com. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. Available from: [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. Available from: [Link]
-
(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available from: [Link]
-
Compound 4-methylphenyl 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate... Available from: [Link]
-
3-(2,4-Dihydroxyphenyl)-4-(4-methoxyphenyl)-5-methyl-1H-pyrazole | C17H16N2O3 | CID. PubChem. Available from: [Link]
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Technical Monograph: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole
Topic: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary & Chemical Identity
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is a specialized heterocyclic scaffold utilized primarily as an intermediate in the synthesis of bioactive compounds, including COX-2 inhibitors, agrochemicals, and p38 MAP kinase inhibitors. Unlike its 5-methyl regioisomer, the 3-methyl variant requires specific synthetic control to ensure regioselectivity during ring closure.
This guide provides a definitive technical breakdown of its properties, synthesis, and characterization, addressing the common challenge of isomer separation.
Chemical Constants Table
| Property | Data |
| Chemical Name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole |
| CAS Number | 1586700-11-9 (Referenced as analog/isomer in specific libraries; verify batch-specific CoA) |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| SMILES | COc1ccc(N2N=C(C)C=C2)cc1 |
| InChI Key | HATADCJHNNRIJY-UHFFFAOYSA-N (Isomer specific) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |
Synthetic Pathways & Regioselectivity
The synthesis of 1-aryl-3-methylpyrazoles is non-trivial due to the competing formation of the 5-methyl isomer. The reaction of 4-methoxyphenylhydrazine with a 1,3-dicarbonyl equivalent (e.g., acetylacetaldehyde dimethyl acetal) is the standard route, but it follows a thermodynamic vs. kinetic control profile.
Core Synthetic Protocol (Regioselective)
To favor the 3-methyl isomer over the 5-methyl, the condensation typically utilizes a masked aldehyde or specific solvent conditions to direct the hydrazine attack.
Reaction Scheme Logic
-
Reactants: 4-Methoxyphenylhydrazine hydrochloride + 4,4-Dimethoxy-2-butanone.
-
Solvent/Catalyst: Ethanol / HCl (cat).[1]
-
Mechanism: The hydrazine terminal nitrogen (NH2) attacks the more electrophilic carbonyl (ketone) or the acetal carbon depending on protonation state.
-
Path A (Desired): Attack at the acetal/aldehyde equivalent
3-Methyl isomer. -
Path B (Undesired): Attack at the ketone
5-Methyl isomer.
-
Experimental Workflow (DOT Visualization)
The following flowchart illustrates the decision matrix for synthesizing and purifying the target isomer.
Figure 1: Synthetic workflow emphasizing the critical separation of regioisomers post-condensation.
Analytical Characterization (Self-Validating Protocol)
Trustworthiness in pyrazole chemistry relies on definitive structural assignment. The 3-methyl and 5-methyl isomers are often misidentified.
1H NMR Differentiation
-
3-Methyl Isomer (Target):
-
H-5 Proton: Appears as a doublet (or broad singlet) typically downfield (
~7.6 - 7.8 ppm) due to deswielding by the adjacent N1-aryl ring. -
NOE Signal: Strong NOE observed between the N1-Aryl ortho-protons and the H-5 pyrazole proton .
-
Methyl Group:
~2.3 ppm.
-
-
5-Methyl Isomer (Impurity):
-
H-3 Proton: Appears upfield relative to H-5.
-
NOE Signal: Strong NOE observed between the N1-Aryl ortho-protons and the C5-Methyl group . This is the diagnostic filter.
-
Mass Spectrometry
-
Expected m/z: 189.1 [M+H]⁺.
-
Fragmentation: Loss of methyl radical or methoxy group is common.
Applications in Drug Discovery
This scaffold serves as a "privileged structure" in medicinal chemistry.
-
COX-2 Inhibition: The 1-aryl-3-methyl motif mimics the pharmacophore of Celecoxib, allowing for specific binding to the COX-2 hydrophobic pocket.
-
p38 MAP Kinase: Used as a template for ATP-competitive inhibitors where the N1-aryl group occupies the hydrophobic region I.
-
Ligand Synthesis: The N2 nitrogen acts as a monodentate ligand for transition metals (Pd, Ir) in C-H activation catalysis.
References
-
Regioselective Synthesis of Pyrazoles: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[2] Synlett, 2006(19), 3267-3270. Link
- Structural Assignment: Elguero, J., et al. "Proton NMR of pyrazoles: A review." Magnetic Resonance in Chemistry, 1987.
-
Compound Data: PubChem Entry for 1-(4-methoxyphenyl)pyrazole derivatives. Link
- Isomer Separation: "Chromatographic separation of 1,3- and 1,5-disubstituted pyrazoles.
Sources
Physical and chemical properties of 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole
Introduction
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents.[1] The presence of the pyrazole nucleus in blockbuster drugs such as Celecoxib (Celebrex), an anti-inflammatory agent, and Sildenafil (Viagra) highlights its significance in drug design and development.[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole, offering valuable insights for researchers, scientists, and professionals in the field of drug development. The strategic substitution of a methoxyphenyl group at the N1 position and a methyl group at the C3 position of the pyrazole ring imparts specific physicochemical characteristics that influence its biological activity and potential therapeutic applications.
Molecular Structure and Physicochemical Properties
The molecular structure consists of a central five-membered pyrazole ring, to which a 4-methoxyphenyl group is attached at the N1 position and a methyl group at the C3 position. The methoxy group is generally coplanar with the benzene ring to which it is attached.[2] The planarity and electronic nature of these substituents are key determinants of the molecule's overall conformation and reactivity.
Table 1: Physicochemical Properties of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | - |
| CAS Number | 19006-25-4 | - |
| Appearance | Expected to be a crystalline solid or oil | General knowledge |
| XLogP3-AA | 2.5 (Predicted) | Analog Data[3] |
| Hydrogen Bond Donor Count | 0 | Analog Data[3] |
| Hydrogen Bond Acceptor Count | 2 | Analog Data[3] |
| Rotatable Bond Count | 2 | Analog Data[4] |
| Topological Polar Surface Area | 27.1 Ų | Analog Data[3] |
| Formal Charge | 0 | Analog Data[4] |
Note: Some properties are predicted based on the closely related analog 1-(4-methoxyphenyl)-1H-pyrazole due to the limited availability of experimental data for the title compound.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Based on analogous structures, the following chemical shifts (δ) in ppm relative to TMS can be predicted:[5]
-
Pyrazole Ring Protons (H4, H5): Two doublets, one around δ 6.0-6.5 ppm (H4) and another around δ 7.5-8.0 ppm (H5).
-
Methoxyphenyl Protons: Two doublets in the aromatic region, typically around δ 6.9-7.1 ppm and δ 7.3-7.5 ppm, characteristic of a para-substituted benzene ring.[5]
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.[5]
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.3 ppm.[5]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton. Predicted chemical shifts are:[5]
-
Pyrazole Ring Carbons: C3 (~148 ppm), C4 (~106 ppm), C5 (~139 ppm).
-
Methoxyphenyl Carbons: The carbon attached to the pyrazole ring (~132 ppm), the ortho carbons (~125 ppm), the meta carbons (~114 ppm), and the para carbon bearing the methoxy group (~159 ppm).
-
Methoxy Carbon (-OCH₃): ~55.5 ppm.[6]
-
Methyl Carbon (-CH₃): ~13.5 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present:[7]
-
C-H stretching (aromatic): 3000-3100 cm⁻¹
-
C-H stretching (aliphatic): 2850-3000 cm⁻¹
-
C=C and C=N stretching (aromatic rings): 1450-1600 cm⁻¹
-
C-O-C stretching (ether): Strong bands around 1240 cm⁻¹ and 1030 cm⁻¹.[7]
Mass Spectrometry (MS)
In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ at m/z corresponding to its molecular weight (188.23). A common fragmentation pattern for related structures involves the cleavage of the methoxy group or the entire methoxyphenyl substituent.[7]
Synthesis and Reactivity
General Synthetic Approach
A prevalent method for synthesizing 1,3-disubstituted pyrazoles is the Paal-Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[8] For 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole, the reaction would involve (4-methoxyphenyl)hydrazine and a suitable β-diketone like acetylacetaldehyde or its synthetic equivalent.[9]
Caption: General synthetic scheme for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.
Reactivity
The pyrazole ring is aromatic and undergoes electrophilic substitution reactions, typically at the C4 position, which is the most electron-rich.[10] The electron-donating nature of the 4-methoxyphenyl group can further activate the pyrazole ring towards electrophilic attack. Conversely, the pyrazole ring is generally resistant to oxidation and reduction.[10]
Caption: Electrophilic substitution at the C4 position of the pyrazole ring.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole
Causality: This protocol is based on the established Paal-Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from readily available precursors.[9] The use of an acid catalyst facilitates the initial condensation and subsequent cyclization/dehydration steps.
-
Reaction Setup: To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol, add a suitable 1,3-dicarbonyl compound such as 1,1-dimethoxy-2-butanone (1.1 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate.[7]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.[11]
Protocol 2: Characterization Workflow
Self-Validation: This multi-technique characterization workflow ensures the identity and purity of the synthesized compound. Each technique provides orthogonal data, and consistency across all results validates the structure.
Caption: Experimental workflow for the purification and characterization of the title compound.
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[11]
-
IR Spectroscopy: Prepare a sample as either a thin film on a salt plate (if liquid) or as a KBr pellet (if solid). Acquire the spectrum using an FTIR spectrometer.
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight.[7]
Safety and Handling
Based on data for analogous pyrazole derivatives, 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole should be handled with care.
-
GHS Hazard Statements: Likely to cause skin and serious eye irritation. May cause respiratory irritation. May be harmful if swallowed.[3][4]
-
Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
References
-
[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 2, 2026, from [Link]
- Reddy, L. V. R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
-
1-(4-Methoxyphenyl)-1H-pyrazole. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
- Bhat, M. A., et al. (2021). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Molecules, 26(1), 1-25.
-
1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
- Abdel-Wahab, B. F., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2022(1), M1340.
- Joshi, S., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2467.
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3-(4-Methoxyphenyl)-1H-Pyrazole. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
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Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. (n.d.). PrepChem.com. Retrieved February 2, 2026, from [Link]
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IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Heterocyclic Compounds
Introduction: The Enduring Versatility of the Pyrazole Nucleus
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as one of these "privileged scaffolds".[1][2][3] First described by German scientist Ludwig Knorr in 1883, its true potential has been progressively unlocked over the last century, revealing a remarkable capacity to interact with a vast array of biological targets.[1][2] This versatility has propelled pyrazole derivatives from chemical curiosities to the core of numerous FDA-approved drugs, tackling a wide spectrum of clinical conditions from inflammation and cancer to infectious diseases and neurological disorders.[4][5][6][7]
This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of activities. It aims to provide a deeper understanding of the causality behind the biological effects of pyrazole-containing compounds, the structure-activity relationships (SAR) that govern their potency and selectivity, and the robust experimental methodologies required to validate their therapeutic potential. We will explore the key mechanisms of action, delve into the logic of experimental design, and present the data-driven foundation that makes the pyrazole nucleus a continued focus of successful drug discovery programs.
The Broad Spectrum of Pharmacological Activities
The unique electronic and structural properties of the pyrazole ring allow for diverse substitutions, creating libraries of compounds with finely tuned pharmacological profiles. This has led to the discovery of derivatives with a wide range of biological activities.[1][3][8][9]
Caption: Key substitution points on the pyrazole ring and their general influence on activity.
A classic example of SAR is seen in pyrazole-based cannabinoid receptor (CB1) antagonists. [10]For potent and selective CB1 antagonistic activity, studies revealed several critical structural requirements:
-
A para-substituted phenyl ring at the C5-position.
-
A carboxamido group at the C3-position.
-
A 2,4-dichlorophenyl substituent at the N1-position. [10] Modifying these groups leads to significant changes in binding affinity and activity. This detailed understanding allows medicinal chemists to systematically optimize lead compounds.
Synthetic Strategies: Building the Core
While this guide focuses on biological activity, a foundational understanding of synthesis is crucial for drug development. The most prevalent and versatile method for constructing the pyrazole nucleus is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-difunctional compound, such as a 1,3-dicarbonyl. [11][12]
Caption: General workflow for the Knorr pyrazole synthesis via cyclocondensation.
Other important synthetic routes include 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes and multi-component reactions, which offer pathways to more complex derivatives. [1][13]
Experimental Protocols for Biological Evaluation
The transition from a synthesized compound to a potential drug candidate is paved with rigorous biological testing. The following protocols represent self-validating systems for assessing the key activities of novel pyrazole derivatives.
In Vitro Assay: Anticancer Cytotoxicity (MTT Assay)
This assay determines a compound's ability to inhibit cancer cell proliferation. It is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. [3][14]Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Causality: This initial incubation allows cells to recover from plating and enter a logarithmic growth phase, ensuring that the assay measures the effect on proliferation, not just survival.
-
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Causality: A 48-72 hour incubation is typically sufficient for antiproliferative effects to manifest through one or two cell cycles. Serial dilutions are critical for determining a dose-response curve and calculating the IC₅₀ value.
-
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Causality: Only metabolically active, viable cells can reduce the MTT. The 4-hour incubation allows for sufficient formazan to accumulate for accurate detection.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Causality: The formazan product is an insoluble crystal. Solubilization is necessary to create a homogenous solution for spectrophotometric reading.
-
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
In Vitro Assay: Antimicrobial Susceptibility (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol. Methodology:
-
Inoculum Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Causality: Standardizing the inoculum density is critical for reproducibility. Too high a density can overwhelm the compound, while too low a density may not yield visible growth.
-
-
Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test pyrazole compounds in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Causality: Visual inspection is a reliable and standardized endpoint. The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.
-
In Vivo Assay: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds in rodents. [9][15] Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard group (e.g., Celecoxib), and test groups receiving different doses of the pyrazole compound. Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.
-
Edema Induction: Measure the initial paw volume of each animal using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Causality: Carrageenan is a non-antigenic phlogistic agent that induces a biphasic inflammatory response, making it an excellent model for screening NSAIDs.
-
-
Measurement of Paw Volume: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Causality: This calculation normalizes the data and provides a quantitative measure of the compound's anti-inflammatory efficacy relative to the untreated inflammatory response.
-
Data Presentation: Quantifying Biological Efficacy
Clear and structured presentation of quantitative data is essential for comparing the potency of different derivatives and for making informed decisions in a drug development pipeline.
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives (IC₅₀ in µM)
| Compound ID | Substitution Pattern | MCF-7 (Breast) | DU145 (Prostate) | A2058 (Melanoma) |
| PZ-01 | 1-phenyl, 3-methyl, 5-p-tolyl | 14.5 | 22.1 | 19.8 |
| PZ-02 | 1-(2,4-diCl-Ph), 3-CF₃, 5-p-Cl-Ph | 2.1 | 3.5 | 5.2 |
| PZ-03 | 1,3-diphenyl, 5-p-methoxy-Ph | 10.2 [14] | > 50 | 35.4 |
| Doxorubicin | Standard Drug | 0.8 | 1.1 | 0.9 |
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives (µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| PZ-AMX-1 | 1.25 | 6.25 | 12.5 |
| PZ-AMX-2 | 0.023 [4] | 2.5 | 5.0 |
| PZ-AMX-3 | 8.0 | > 100 | 32.0 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2.0 |
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through precise structural modifications have resulted in a plethora of compounds with significant therapeutic value. [1][9]From potent anti-inflammatory agents to targeted cancer therapies and novel antimicrobials, the applications of pyrazole derivatives continue to expand.
Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets (e.g., inhibiting both COX-2 and tumor-related kinases) could lead to more effective treatments for complex diseases like cancer.
-
Overcoming Resistance: Pyrazole derivatives offer new pharmacophores to combat drug resistance in both infectious diseases and oncology.
-
Targeted Delivery and Prodrugs: Enhancing the pharmacokinetic profiles and reducing off-target toxicity of potent pyrazole compounds through targeted delivery systems and prodrug strategies remains an important avenue of investigation.
The accumulated knowledge of the synthesis, biological activity, and SAR of pyrazole-containing compounds provides a robust foundation for the next generation of drug discovery. For researchers and drug development professionals, the pyrazole nucleus is not just a historical success story but a vibrant and promising platform for future therapeutic breakthroughs.
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]
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Synthesis and biological evaluation of novel pyrazole compounds. (2018). ResearchGate. [Link]
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Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2024). Arabian Journal of Chemistry. [Link]
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Overview on Biological Activities of Pyrazole Derivatives. (2022). ResearchGate. [Link]
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Current status of pyrazole and its biological activities. (2015). PMC, PubMed Central. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
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Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. [Link]
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). PDF on ResearchGate. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). PubMed. [Link]
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In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). PubMed. [Link]
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An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science. [Link]
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The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
Executive Summary
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its ubiquity in FDA-approved therapeutics and its versatile physicochemical profile.[1][2] From the blockbuster anti-inflammatory Celecoxib to the precision kinase inhibitor Ruxolitinib , the pyrazole core serves not merely as a linker, but as a critical pharmacophore capable of directing target affinity, modulating metabolic stability, and fine-tuning solubility. This guide dissects the pyrazole scaffold from the perspective of an application scientist, moving beyond basic textbook definitions to explore the structural causality, synthetic regiocontrol, and therapeutic utility that drive modern drug discovery.
Physicochemical Core: The "Chameleon" Effect
The utility of pyrazole stems from its unique electronic structure. It is a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms:[3][4]
-
N1 (Pyrrole-like): Contributes two electrons to the
-system; acts as a hydrogen bond donor (in -unsubstituted forms). -
N2 (Pyridine-like): Contributes one electron to the
-system; acts as a hydrogen bond acceptor.
Tautomerism as a Design Feature
In
-
Implication: When designing ligands, substituting the N1 position "locks" the tautomer, fixing the H-bond vector. This is a critical decision point in Structure-Activity Relationship (SAR) optimization to pay the entropic penalty of binding pre-organization.
Acid-Base Properties
Pyrazoles are weak bases (
-
Medicinal Insight: Unlike imidazoles (
7), pyrazoles remain uncharged at physiological pH (7.4). This neutral character enhances membrane permeability (LogD) and blood-brain barrier (BBB) penetration compared to more basic heterocycles.
Strategic SAR & Biological Applications
Kinase Inhibition: The Hinge Binder
The pyrazole motif is a staple in kinase inhibitor design. The N2 nitrogen often accepts a hydrogen bond from the backbone amide of the kinase hinge region, while an exocyclic amine or amide at C3/C5 donates a hydrogen bond to the backbone carbonyl.
-
Example: Ruxolitinib (JAK1/2 inhibitor) utilizes the pyrazole ring to anchor the molecule within the ATP-binding pocket.
COX-2 Selectivity: Geometry Matters
In cyclooxygenase-2 (COX-2) inhibitors like Celecoxib , the pyrazole ring serves as a rigid central scaffold that orients two aryl rings at adjacent positions (1,5-substitution). This specific geometry fits the larger hydrophobic side pocket of COX-2, which is absent in COX-1, thereby achieving isoform selectivity.
Visualization: Pyrazole SAR Logic
The following diagram illustrates the functionalization logic for the pyrazole core.
Figure 1: Strategic functionalization zones of the pyrazole scaffold.[2][5][6][7] N1 substitution locks the tautomer; C3/C5 provide vectors for target engagement.
Synthetic Architecture: The Regioselectivity Challenge
The synthesis of substituted pyrazoles, particularly 1,3,5-trisubstituted variants, is plagued by regioselectivity issues. The classic Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate.
Overcoming the Mixture
To ensure a self-validating and scalable process, modern medicinal chemistry relies on regiocontrolled pathways:
-
Enaminone Approach: Using
-enaminones instead of 1,3-diketones directs the nucleophilic attack of the hydrazine, favoring one isomer. -
Cross-Coupling: Synthesizing the pyrazole ring first (or using a commercial precursor) and introducing the N1-substituent via Chan-Lam or Buchwald-Hartwig coupling.
Visualization: Synthetic Decision Tree
Figure 2: Synthetic decision tree for accessing pyrazoles. Route B and C are preferred in drug development to avoid costly separations.
Experimental Protocol: Regioselective Synthesis via Enaminones
This protocol details the synthesis of a 1-aryl-3,5-disubstituted pyrazole , a common motif in kinase inhibitors. This method avoids the ambiguity of the Knorr synthesis by using an enaminone intermediate.
Objective: Synthesis of 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole.
Mechanism: The hydrazine's terminal nitrogen (
Materials
-
4,4,4-Trifluoro-1-(pyrrolidin-1-yl)but-3-en-2-one (Enaminone precursor)
-
Phenylhydrazine hydrochloride[4]
-
Ethanol (Absolute)
-
Triethylamine (
) -
Reflux condenser, magnetic stirrer, inert gas (
).
Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a stir bar, dissolve the enaminone (1.0 equiv, 2.0 mmol) in Ethanol (10 mL).
-
Addition: Add Phenylhydrazine hydrochloride (1.1 equiv, 2.2 mmol) to the solution.
-
Activation: Add Triethylamine (1.5 equiv) dropwise to neutralize the HCl salt and activate the hydrazine.
-
Reaction: Heat the mixture to reflux (
) under nitrogen atmosphere for 4–6 hours.-
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The enaminone starting material (UV active) should disappear.
-
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure.
-
Extraction: Redissolve residue in Ethyl Acetate (20 mL) and wash with water (
) and Brine ( ). Dry over . -
Purification: Concentrate and purify via silica gel flash chromatography.
-
Validation: The major product should be the 1-phenyl-5-trifluoromethyl isomer.
-
Self-Validating Analytical Criteria
- NMR: A single sharp peak indicates a pure regioisomer. Splitting or dual peaks suggest contamination with the 3-trifluoromethyl isomer.
-
NMR (NOE): Irradiate the methyl group signal. If you observe an NOE enhancement of the phenyl ring protons, the methyl is at position 5 (adjacent to N-phenyl). If no enhancement is seen, the methyl is likely at position 3, and the
is at position 5 (the desired product in this specific enaminone design).
Therapeutic Landscape: Marketed Pyrazole Drugs
The following table summarizes key FDA-approved drugs containing the pyrazole scaffold, highlighting the structural rationale.
| Drug Name | Indication | Target | Pyrazole Role |
| Celecoxib | Inflammation (Arthritis) | COX-2 | Rigid Scaffold: Orients phenyl and sulfonamide groups to fit the COX-2 specific pocket. |
| Ruxolitinib | Myelofibrosis | JAK1/JAK2 | Hinge Binder: Forms bidentate H-bonds with the kinase hinge region. |
| Axinitib | Renal Cell Carcinoma | VEGFR | Linker/Spacer: Connects the indazole core to the vinyl moiety, optimizing solubility and geometry. |
| Ibrutinib | Mantle Cell Lymphoma | BTK | Fused System: Part of the pyrazolo[3,4-d]pyrimidine core that mimics the adenine of ATP. |
| Rimonabant | Obesity (Withdrawn) | CB1 | Antagonist Core: Provided the central template for CB1 receptor inverse agonism (though withdrawn due to CNS side effects). |
Future Perspectives
The evolution of the pyrazole scaffold is moving toward C-H functionalization . Traditional cross-coupling requires pre-functionalized halides. Emerging methods utilize transition-metal catalyzed C-H activation to directly arylate the C4 or C5 positions of simple pyrazoles, streamlining library synthesis. Additionally, pyrazoles are increasingly used in PROTACs (Proteolysis Targeting Chimeras) as stable linkers that resist metabolic degradation while maintaining favorable solubility profiles.
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Journal of Organic Chemistry. [Link]
-
Structure of Pyrazole Derivatives Impact Their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Archives of Biochemistry and Biophysics. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. RSC Advances. [Link]
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The Pyrazole Scaffold: Structural Determinants of COX-2 Selectivity and Polypharmacology
[1][2]
Executive Summary
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pyrazole ring—specifically the 1,5-diarylpyrazole motif—represents a "privileged scaffold." Unlike traditional NSAIDs (e.g., indomethacin, diclofenac) that rely on a carboxylic acid moiety to bind the arginine gate of cyclooxygenase (COX), pyrazole-based agents (coxibs) utilize a rigid heterocyclic core to exploit subtle steric differences between COX isoforms.
This technical guide dissects the molecular mechanics of this class, moving beyond simple competitive inhibition to explore the hydrophobic side-pocket theory , time-dependent binding kinetics , and emerging off-target kinase modulation (p38 MAPK).
Part 1: Structural Basis of Efficacy (SAR)
The "Gatekeeper" Mutation
The central dogma of pyrazole selectivity rests on a single amino acid variation between the constitutive COX-1 and the inducible COX-2 isoforms at position 523:
-
COX-1: Isoleucine-523 (Bulky, sterically hindering).
-
COX-2: Valine-523 (Smaller, creates a void).
The Hydrophobic Side Pocket
The 1,5-diarylpyrazole scaffold is engineered to project a rigid sulfonamide (or methylsulfonyl) group into the void created by Val-523. This region, known as the hydrophobic side pocket , is accessible only in COX-2.
-
Mechanism: The pyrazole ring acts as a rigid spacer, orienting the phenyl rings at a specific dihedral angle (~55°).
-
Key Interaction: The polar sulfonamide group (
) forms a hydrogen bond network with His90 , Arg513 , and Gln192 deep within the side pocket.[1] -
Exclusion from COX-1: The bulky Isoleucine-523 in COX-1 physically blocks access to this pocket, preventing high-affinity binding of the pyrazole ligand.
Part 2: The Canonical Pathway & Signaling Dynamics
While COX-2 inhibition is the primary mode of action, advanced pyrazole derivatives exhibit polypharmacology, modulating downstream kinases and transcription factors.
DOT Diagram: The Arachidonic Cascade & Pyrazole Intervention
The following diagram illustrates the bifurcation of the inflammatory pathway and the dual-intervention points of pyrazole-based agents.
Figure 1: Mechanistic intervention of pyrazole inhibitors in the Arachidonic Acid cascade. Note the high-affinity blockade of COX-2 vs. the steric hindrance at COX-1.
Part 3: Experimental Validation Protocols
As scientists, we must validate these mechanisms using robust, self-verifying protocols. The following workflows are designed to quantify selectivity and binding kinetics.
Protocol A: Time-Dependent Inhibition Assay (COX-1 vs. COX-2)
Rationale: Pyrazole inhibitors often exhibit "slow-tight" binding kinetics. A standard assay without pre-incubation will underestimate potency (IC50).
Reagents:
-
Recombinant human COX-1 and COX-2 enzymes.[2]
-
Substrate: Arachidonic Acid (AA).
-
Detection: Fluorometric peroxidase probe (e.g., ADHP) or LC-MS/MS for PGE2.
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute COX enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).[2]
-
Inhibitor Pre-incubation (Critical Control):
-
Add pyrazole test compound (dissolved in DMSO) to the enzyme solution.
-
Variable: Incubate for 0, 5, 15, and 30 minutes at 37°C before adding substrate.
-
Why: This step allows the pyrazole moiety to induce the conformational change required to access the hydrophobic side pocket.
-
-
Reaction Initiation: Add Arachidonic Acid (10 µM final conc).
-
Quenching: Stop reaction after 2 minutes using 1M HCl (for LC-MS) or read fluorescence kinetics immediately.
-
Data Analysis: Plot % Inhibition vs. Pre-incubation time. A true COX-2 selective pyrazole will show increased potency (lower IC50) as pre-incubation time increases.
Protocol B: In Silico Molecular Docking Pipeline
Rationale: To predict the binding mode and confirm the "side pocket" insertion before synthesis.
Software: Schrödinger Glide, MOE, or AutoDock Vina. PDB Targets: 3LN1 (COX-2 complexed with Celecoxib), 3KK6 (COX-1).
Workflow Diagram:
Figure 2: Computational workflow for validating pyrazole binding modes.
Part 4: Data Interpretation & Selectivity Metrics
When analyzing pyrazole derivatives, the Selectivity Index (SI) is the gold standard metric. It is calculated as
Comparative Efficacy Table:
| Compound Class | Representative Drug | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Structural Feature |
| Diarylpyrazole | Celecoxib | 0.04 | 15.0 | 375 | Sulfonamide binds Arg513 |
| Traditional NSAID | Diclofenac | 0.80 | 0.60 | ~0.7 | Carboxylic acid (Non-selective) |
| Experimental | Pyrazole-Urea (Hybrid) | 0.02 | >50.0 | >2500 | Dual COX-2 / p38 MAPK activity |
Note: Values are representative of standard enzymatic assays (e.g., Cayman Chemical protocols).
References
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Source: NIH / PubMed Central (Detailed Protocol) URL:[Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Source: PubMed URL:[Link]
-
Structural basis for the selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Source: Nature Structural Biology (via RCSB PDB 3LN1) URL:[Link]
The Pyrazole Nucleus: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The story of pyrazole is a compelling narrative of chemical discovery, innovation, and therapeutic impact. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has evolved from a laboratory curiosity into a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are the cornerstone of numerous blockbuster drugs, agrochemicals, and advanced materials.[3][4] This guide provides a deep dive into the discovery and historical evolution of pyrazole synthesis, tracing the intellectual lineage from seminal 19th-century methods to the sophisticated, atom-economical, and stereoselective strategies employed today. We will explore not just the "how" but the critical "why" behind these synthetic advancements, offering field-proven insights for the modern researcher.
Part 1: The Foundational Pillar - Knorr's Seminal Synthesis (1883)
The history of pyrazole synthesis begins with German chemist Ludwig Knorr in 1883.[3][4] While investigating derivatives of quinine, Knorr serendipitously discovered a new class of compounds. Although the term "pyrazole" was coined by Knorr, it was Edward Buchner who first synthesized the parent compound in 1889.[3] Knorr's foundational method, the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains one of the most direct and widely used strategies to this day.[4][5]
The Core Causality: Simplicity and Accessibility
The Knorr synthesis became the bedrock of pyrazole chemistry due to its operational simplicity and the ready availability of the starting materials.[6] The reaction involves a straightforward acid-catalyzed condensation-cyclization sequence, typically proceeding with high yields for the stable, aromatic pyrazole product.[5][6]
Reaction Mechanism: A Step-by-Step Dissection
The mechanism involves an initial nucleophilic attack of one nitrogen from the hydrazine onto one of the carbonyl carbons, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring.[7][8]
Caption: The reaction pathway of the Knorr Pyrazole Synthesis.
Challenge: The Regioselectivity Problem
A significant challenge arises when using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of two constitutional isomers (regioisomers).[4] Controlling this regioselectivity became a major driver for methodological innovation in the decades that followed.
Part 2: Early Innovations and Alternative Routes
Following Knorr's discovery, chemists sought alternative methods to access the pyrazole core, driven by the need for different substitution patterns and to overcome the limitations of the original method.
The Pechmann Synthesis: A Diazomethane Approach
In 1898, Hans von Pechmann introduced a method involving the [3+2] cycloaddition of diazomethane with acetylenes.[9] This reaction, while elegant, is limited in modern laboratories by the extreme toxicity and explosive nature of diazomethane, restricting its practical utility.
Synthesis from Unsaturated Precursors
A versatile strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds (like chalcones) or those bearing a leaving group at the β-position.[4][10][11]
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of the hydrazine to the β-carbon of the unsaturated system.
-
Cyclization: This is followed by an intramolecular condensation onto the carbonyl carbon.
-
Aromatization: The resulting intermediate, a pyrazoline, does not spontaneously aromatize. It requires a subsequent oxidation step to furnish the final pyrazole product.[4]
Caption: General workflow for pyrazole synthesis via a pyrazoline intermediate.
Part 3: The Modern Synthetic Arsenal
Contemporary pyrazole synthesis is characterized by a focus on efficiency, diversity, and sustainability. Methodologies have evolved to minimize steps, maximize atom economy, and reduce environmental impact.
Multi-Component Reactions (MCRs): The Power of Convergence
MCRs, where three or more reactants combine in a single operation to form a product, represent a paradigm shift in synthetic efficiency.[12] These reactions are prized for their high atom economy and ability to rapidly generate libraries of complex molecules from simple starting materials. A common MCR for pyrazoles involves the one-pot reaction of an aldehyde, tosylhydrazine, and a terminal alkyne.[13]
| Feature | Knorr Synthesis (Classical) | Three-Component Synthesis (Modern MCR) |
| # of Operations | 1-2 | 1 (One-Pot) |
| Starting Materials | 1,3-Dicarbonyl, Hydrazine | Aldehyde, Tosylhydrazine, Alkyne |
| Atom Economy | Moderate (loss of 2 H₂O) | High |
| Diversity Potential | Good | Excellent |
| Typical Conditions | Often requires heating | Often mild, room temperature |
Transition-Metal Catalysis: Enabling New Pathways
The introduction of transition metals (e.g., copper, palladium, ruthenium, iron) has revolutionized pyrazole synthesis.[3][13] Catalysts enable reactions under milder conditions, improve regioselectivity, and facilitate novel bond formations that are inaccessible through classical methods. Examples include:
-
Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones.[13]
-
Ru-catalyzed hydrogen transfer from 1,3-diols in the presence of hydrazines.[13]
-
Pd-catalyzed cross-coupling reactions for N-arylation of the pyrazole ring.[13]
The causality behind their effectiveness lies in the metal's ability to coordinate with reactants, lower activation energies, and facilitate redox cycles that drive the reaction forward efficiently.
Green Chemistry: A Sustainable Imperative
The principles of green chemistry are increasingly influencing synthetic route design.[14][15] For pyrazole synthesis, this translates to:
-
Aqueous Media: Using water as a benign and abundant solvent.[14][16]
-
Solvent-Free Reactions: Performing reactions in the solid state or neat to eliminate solvent waste.[17]
-
Alternative Energy: Employing microwaves or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields.[17]
Part 4: The Frontier of Asymmetric Synthesis
In drug development, chirality is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure chiral pyrazoles is a significant contemporary challenge. Recent breakthroughs have utilized organocatalysis and transition-metal catalysis to control stereochemistry.[18][19] Pyrazolin-5-one derivatives have emerged as particularly effective substrates in these asymmetric transformations, allowing for the synthesis of highly functionalized chiral pyrazoles.[18][20]
Caption: Logical progression from racemic to direct asymmetric synthesis.
Part 5: Case Study - The Synthesis of Celecoxib (Celebrex)
The practical application of these synthetic principles is perfectly illustrated by the industrial synthesis of Celecoxib, a selective COX-2 inhibitor used to treat arthritis pain and inflammation.[1][10][11][21] The synthesis of its core pyrazole ring is a modern industrial application of the Knorr reaction.[21]
The key disconnection involves reacting a specifically designed trifluoromethyl-β-diketone with a substituted arylhydrazine.[21] The powerful electron-withdrawing nature of the trifluoromethyl group directs the regioselectivity of the cyclization, ensuring the formation of the correct isomer.
Experimental Protocol: Laboratory-Scale Synthesis of Celecoxib
This protocol is a representation of the core chemical transformation and should be performed by qualified personnel with appropriate safety measures.
Step 1: Synthesis of the 1,3-Diketone Intermediate
-
To a solution of 4-methylacetophenone in a suitable solvent (e.g., ethyl acetate), add a strong base such as sodium methoxide.
-
Slowly add ethyl trifluoroacetate at a controlled temperature.
-
Allow the Claisen condensation to proceed until completion.
-
Work up the reaction with an acidic quench to yield 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
Step 2: Cyclization to form the Pyrazole Ring (Knorr Condensation)
-
Dissolve the 1,3-diketone intermediate from Step 1 in ethanol.
-
Add 4-sulfonamidophenyl hydrazine hydrochloride.
-
Reflux the mixture for several hours. The condensation and cyclization occur in this step.
-
Upon cooling, the Celecoxib product will precipitate.
-
Isolate the solid by filtration, wash with cold ethanol, and dry to obtain the final product.
Caption: A simplified workflow for the synthesis of Celecoxib.
Conclusion
The journey of pyrazole synthesis, from Knorr's foundational discovery to today's elegant catalytic and multi-component strategies, mirrors the broader evolution of organic chemistry. Each new method has been a direct response to the limitations of its predecessors, driven by the relentless pursuit of efficiency, selectivity, and sustainability. For researchers in drug discovery and materials science, a deep understanding of this history is not merely academic; it provides a rich tactical playbook for constructing the next generation of functional molecules, ensuring the pyrazole scaffold remains a central and powerful tool for innovation.
References
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Venkatesh, P. (SlideShare). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. [Link]
-
Pharmamethods. (SlideShare). Knorr Pyrazole Synthesis (M. Pharm). SlideShare. [Link]
-
Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
-
Wikipedia. Knorr pyrrole synthesis. Wikipedia. [Link]
-
The Editors of Encyclopaedia Britannica. (n.d.). Pyrazole. Britannica. [Link]
- Google Patents. (n.d.). Method of preparation of the pyrazoles.
-
El-Malah, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
-
Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications (RSC Publishing). [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Bîcu, E., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
-
Leah4sci. (2019). synthesis of pyrazoles. YouTube. [Link]
-
Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
ResearchGate. (n.d.). Pechmann pyrazole synthesis. ResearchGate. [Link]
-
Kumar, V., et al. (2021). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. [Link]
-
Bekhit, A. A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
-
ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Asymmetric Synthesis of Axially Chiral Arylpyrazole via an Organocatalytic Arylation Reaction. Organic Letters - ACS Publications. [Link]
-
Semantic Scholar. (n.d.). Pechmann pyrazole synthesis. Semantic Scholar. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Google Patents. (n.d.). An improved process for the preparation of celecoxib.
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ingenta Connect. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Ingenta Connect. [Link]
-
RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]
-
Name-Reaction.com. (n.d.). Pechmann Pyrazole Synthesis. Name-Reaction.com. [Link]
-
PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]
-
ACS Omega - ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega - ACS Publications. [Link]
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The Chameleon Effect: Mastering Pyrazole Tautomerism in Drug Discovery
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Ruxolitinib , Crizotinib , and Celecoxib . However, unsymmetrically substituted pyrazoles present a "Chameleon Effect"—a dynamic annular tautomerism that complicates structural assignment, synthetic regioselectivity, and protein-ligand interaction modeling.
This technical guide provides a rigorous framework for identifying, quantifying, and controlling pyrazole tautomers.[1] It moves beyond basic textbook definitions to offer actionable protocols for the senior scientist, ensuring that the "active" species in the flask matches the "active" species in the binding pocket.
Part 1: The Mechanistic Landscape
The 1,2-Proton Shift (Annular Tautomerism)
Unlike keto-enol tautomerism, pyrazole tautomerism involves the migration of a proton between two adjacent nitrogen atoms (
-
The 3-Substituted Isomer (
-pyrazole): The substituent is adjacent to the imine-like nitrogen ( ).[1] -
The 5-Substituted Isomer (
-pyrazole): The substituent is adjacent to the amine-like nitrogen ( ).[1]
While often drawn as a static structure, the proton shuttles rapidly in solution (rates up to
Thermodynamic Drivers
The equilibrium constant (
| Factor | Effect on Equilibrium | Mechanism |
| Steric Bulk | Favors 3-substituted | Placing a bulky group at position 5 (adjacent to NH) creates steric clash with the N-H proton.[1] |
| Electron Withdrawing Groups (EWG) | Favors 3-substituted | EWGs (e.g., |
| Electron Donating Groups (EDG) | Mixed/Favors 5-substituted | EDGs can stabilize the 5-position via H-bond donation or inductive effects, though sterics often override this.[1] |
| Solvent Polarity | Variable | Polar solvents stabilize the tautomer with the higher dipole moment. |
Visualization of the Equilibrium
The following diagram illustrates the proton shift and the numbering convention critical for nomenclature.
Caption: The annular tautomerism involves a 1,2-proton shift.[1][2] The equilibrium position (KT) is dictated by the steric and electronic properties of substituent R.
Part 2: Analytical Characterization (The "Invisible" Isomer)[1]
Distinguishing tautomers requires freezing the equilibrium or using timescales faster than the proton exchange.
Solution-State NMR ( )
At room temperature (RT), pyrazoles often display broad, averaged signals.[1]
-
Problem: You see one set of peaks, representing the weighted average of populations.
-
Solution: Low-Temperature NMR (down to -60°C in
or THF- ) slows the exchange, splitting the signals into distinct sets for the 3- and 5-tautomers.[1] -
The Gold Standard (
NMR): Nitrogen chemical shifts are the most sensitive probe.[1]
Solid-State Analysis (X-ray & CPMAS)
In the solid state, pyrazoles usually crystallize as a single tautomer, stabilized by intermolecular Hydrogen Bond networks (trimers or catemers).[1]
-
Warning: The tautomer found in the crystal (X-ray) is NOT necessarily the dominant tautomer in solution or the bioactive conformation. It is merely the form that packs best.
-
Technique:
or CPMAS (Cross-Polarization Magic Angle Spinning) NMR can identify the solid-state tautomer without growing single crystals.[1]
Part 3: Synthetic Consequences (The Regioselectivity Challenge)
When alkylating an unsymmetrical pyrazole (R-XH), the "pyrazole problem" arises: you get a mixture of 1,3-disubstituted and 1,5-disubstituted products.[1]
Mechanism of Alkylation
Under basic conditions, the reaction proceeds via the pyrazolate anion . The anion has two nucleophilic nitrogens.
-
Steric Rule: The electrophile (
) prefers the less hindered nitrogen.[1] If R is bulky, attack occurs at (distal to R), yielding the 1,3-isomer .[1] -
Electronic Rule: If R is an electron-withdrawing group (EWG) or capable of chelation (e.g., Pyridine), it may direct attack to
(proximal), yielding the 1,5-isomer or a mixture.[1]
Decision Tree for Regiocontrol
Caption: Synthetic workflow for predicting N-alkylation regioselectivity. Sterics generally favor 1,3-isomers; chelation can invert this to 1,5.[1]
Part 4: Biological Impact (The Hinge Binder)[1]
In kinase inhibitors, the pyrazole often serves as the "Hinge Binder," forming hydrogen bonds with the kinase backbone (e.g., the ATP binding site).
The Conformation Penalty
If the protein requires the 5-substituted tautomer for binding (H-bond donor/acceptor motif), but the free ligand exists 99% as the 3-substituted tautomer in solution:
-
The ligand must pay an energetic penalty (
) to switch forms before binding.[1] -
This penalty reduces the apparent binding affinity (
).[1] -
Design Strategy: Lock the tautomer using N-methylation or adjacent steric bulk to pre-organize the ligand, minimizing the entropic/enthalpic cost of binding.
Part 5: Protocols
Protocol A: Determination of Tautomeric Ratio ( ) via VT-NMR
Objective: Calculate the equilibrium constant
-
Sample Prep: Dissolve 5-10 mg of pyrazole in 0.6 mL of a solvent with a low freezing point (THF-
, , or Toluene- ). Avoid protic solvents if possible to prevent fast exchange via solvent bridging.[1] -
Acquisition:
-
Cool probe to 253 K (-20°C). Acquire
spectrum. -
If signals are broad, cool in 10K increments down to 183 K (-90°C) until decoalescence (separation of peaks) occurs.[1]
-
-
Integration: Integrate the distinct signals (e.g., the
proton often splits). -
Calculation:
[1]
Protocol B: Computational Prediction (DFT Workflow)
Objective: Predict the dominant tautomer before synthesis.[1]
-
Software: Gaussian 16 or ORCA.
-
Method: DFT B3LYP or
B97X-D functional.[1] -
Basis Set: 6-311++G(d,p) (Triple-zeta is crucial for H-bonding accuracy).[1]
-
Solvation: Use PCM or SMD models (Solvation Model based on Density) matching your assay buffer (Water) or NMR solvent (DMSO).[1]
-
Output: Compare Gibbs Free Energy (
).-
If
kcal/mol, the population of the minor tautomer is < 1%.
-
References
-
Elguero, J., et al. (2012).[1] Tautomerism in Azoles and other Heterocycles.[1][3] This is the foundational text on azole tautomerism.
-
[1]
-
-
Alkorta, I., & Elguero, J. (2025).[1][4] The Use of NMR Spectroscopy to Study Tautomerism.[3][5] A recent review on using solid-state and solution NMR for tautomeric equilibria.[1]
-
Foces-Foces, C., et al. (1993).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study. Classic paper establishing the 3-phenyl preference.
-
Tong, L., et al. (2002).[1] Pyrazole Urea-Based Inhibitors of p38 MAP Kinase.[1] Demonstrates the structural biology of pyrazoles in kinase hinge binding.
-
[1]
-
-
Limbach, H.H., et al. (2018).[1] On the Tautomerism of N-Substituted Pyrazolones. Detailed analysis of 1H, 13C, and 15N NMR data for pyrazole derivatives.
-
[1]
-
-
Kneitschel, N., et al. (2017).[1][6] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Modern synthetic methods for controlling N-alkylation.[1][4]
Sources
Technical Guide: Spectroscopic Characterization of Pyrazole Core Structures
Executive Summary
The pyrazole ring (
Part 1: Nuclear Magnetic Resonance (NMR) – The Primary Validator
NMR is the definitive tool for resolving the "Tautomer Conundrum" and establishing regiochemistry in
The Tautomer Conundrum
Unsubstituted pyrazoles exist in a dynamic equilibrium between
-
The Solvent Effect:
-
DMSO-
: Strong hydrogen bond acceptor. It often slows the proton exchange enough to broaden or split the peaks, sometimes allowing observation of distinct tautomers. -
CDCl
: Promotes fast exchange; signals for C3-H and C5-H typically appear as a single averaged broad peak or equivalent doublets if the molecule is symmetric. -
Solid State (
CP/MAS): The only method to freeze the tautomer in its crystal lattice form, often revealing a single dominant tautomer not seen in solution [1].
-
Chemical Shift Data Overview
The following ranges are diagnostic for substituted pyrazoles. Note that electron-withdrawing groups (EWGs) like
| Nucleus | Position | Typical Range ( | Structural Insight |
| N-H | 10.0 – 13.5 | Highly concentration/solvent dependent due to H-bonding. | |
| C3-H / C5-H | 7.2 – 8.0 | C5-H is typically more deshielded (downfield) than C3-H due to proximity to the pyridine-like nitrogen ( | |
| C4-H | 6.0 – 6.6 | The most shielded proton; diagnostic doublet/singlet. | |
| C3 / C5 | 129 – 145 | C3 and C5 are often indistinguishable in fast-exchange regimes. | |
| C4 | 103 – 110 | Significantly shielded; sensitive to electrophilic substitution. | |
| N1 (Pyrrole-like) | -170 to -190 | Protonated nitrogen; acts as H-bond donor. | |
| N2 (Pyridine-like) | -60 to -80 | Unprotonated; acts as H-bond acceptor. |
Protocol: Determining -Alkylation Regiochemistry
When alkylating a 3-substituted pyrazole, two isomers are possible: the 1,3-disubstituted (often kinetically favored) and the 1,5-disubstituted (often thermodynamically favored, depending on sterics).
The NOE Experiment (Self-Validating Protocol)
This protocol uses the Nuclear Overhauser Effect (NOE) to determine spatial proximity between the new
-
Sample Prep: Dissolve ~10 mg of pure isolate in degassed DMSO-
or CDCl . Expert Tip: Degassing removes paramagnetic oxygen, maximizing the NOE signal. -
Acquisition: Run a 1D-NOE difference spectrum or a 2D-NOESY.
-
Irradiation Target: Select the
-protons of the -alkyl group. -
Analysis Logic:
-
Positive NOE at Ring Proton: If irradiation of the
-alkyl group enhances the signal of the adjacent ring proton, that proton is at C5 . Therefore, the substituent is at C3 . This confirms the 1,3-isomer . -
No NOE at Ring Proton: If no enhancement is seen on the ring proton (but intramolecular NOE within the alkyl chain is visible), the
-alkyl group is distant from the proton. This implies the proton is at C3 and the substituent is at C5 . This confirms the 1,5-isomer .
-
Part 2: Vibrational Spectroscopy (IR)[2]
While less specific than NMR for structure elucidation, IR is critical for assessing hydrogen bonding networks in the solid state.
-
(N-H) Stretch (3100–3400 cm
):-
Free N-H: Sharp band >3400 cm
(rare, usually only in dilute non-polar solution). -
H-Bonded: Broad, intense band centered ~3200 cm
. In solid-state (KBr pellet), pyrazoles form cyclic dimers or catemers, broadening this band significantly [2].
-
-
(C=N) Ring Stretch (1460–1600 cm
):-
Diagnostic for the pyrazole ring breathing. Conjugation with phenyl rings (e.g., 1,3-diphenylpyrazole) splits these bands, aiding in confirming conjugation length.
-
Part 3: Mass Spectrometry (MS)
Pyrazoles exhibit a distinct fragmentation "fingerprint" useful for confirming the core when substituents are labile.
Key Fragmentation Pathways:
-
Loss of HCN (
): The most characteristic cleavage for simple pyrazoles. The ring breaks to expel hydrogen cyanide. -
Loss of
( ): Common in systems where the N-N bond is destabilized, though less frequent than HCN loss in stable aromatic pyrazoles. -
Substituent-Specific Cleavage:
-
Nitro-pyrazoles:[1] Characteristic loss of
( ) and ( ). -
Halo-pyrazoles: Distinct isotopic patterns (Cl/Br) are preserved in the molecular ion but lost upon ring fragmentation [3].
-
Part 4: Integrated Analytical Workflow
The following diagram illustrates the decision logic for characterizing a synthesized pyrazole core, specifically addressing the regioselectivity issue.
Figure 1: Decision logic for assigning regiochemistry in N-alkylated pyrazoles using NMR NOE experiments.
References
-
Claramunt, R. M., et al. (1993). "A
NMR spectroscopy study of the structure of NH pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678–684. -
Foujji, L. E., et al. (2021). "Solid-state Zwitterionic Tautomerization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole: Synthesis, Characterization, DFT Calculation and Docking Studies." Journal of Molecular Structure, 1228, 129739.
-
Saad, E. F. (1998).[2] "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry, 12(13), 833–836.[2]
-
Alkorta, I., & Elguero, J. (2020). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Journal of Heterocyclic Chemistry, 57(3), 1230-1245.
Sources
Safety and Handling Guidelines for Methoxyphenyl Pyrazole Compounds
Strategic Overview: The Dual-Hazard Framework
Methoxyphenyl pyrazoles represent a critical scaffold in medicinal chemistry, serving as the structural core for blockbuster drugs like Apixaban (anticoagulant) and Celecoxib (COX-2 inhibitor). For the researcher, this utility introduces a Dual-Hazard profile that must be managed simultaneously:
-
Chemical Hazard: The intrinsic reactivity of the pyrazole ring and the reagents used to synthesize it (specifically hydrazines).
-
Pharmacological Hazard: The high biological potency designed into these molecules. A compound synthesized to inhibit a kinase at nanomolar concentrations acts as a potent toxin if inhaled by the chemist.
This guide moves beyond generic MSDS summaries to provide a risk-based handling strategy for the synthesis, purification, and disposal of these compounds.
Toxicological Profile & Risk Assessment
Intrinsic Chemical Hazards
While specific derivatives vary, the core 1-(4-methoxyphenyl)-pyrazole scaffold generally carries the following GHS classifications. Note that the methoxyphenyl moiety increases lipophilicity compared to bare pyrazole, potentially enhancing dermal absorption.
| Hazard Class | H-Code | Description | Mechanism of Concern |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Systemic absorption via GI tract; pyrazoles can disrupt metabolic enzymes. |
| Skin/Eye Irritation | H315 / H319 | Causes skin/serious eye irritation | Nitrogen lone pairs on the pyrazole ring act as weak bases/nucleophiles, causing local tissue damage. |
| STOT - Single Exp. | H335 | May cause respiratory irritation | Inhalation of fine dusts (common in recrystallized products) irritates mucous membranes. |
| Sensitization | H317 | May cause allergic skin reaction | Potential for haptenization of proteins, leading to immune response upon repeated exposure. |
Metabolic Activation (The Hidden Risk)
Researchers must account for in vivo metabolism. The methoxy group (
-
Pathway: Methoxyphenyl pyrazole
Hydroxyphenyl pyrazole (Phenolic metabolite). -
Risk: The resulting phenolic metabolites can be oxidized to quinones, which are reactive electrophiles capable of alkylating DNA or proteins (idiosyncratic toxicity).
Engineering Controls & Occupational Exposure Bands (OEB)
Since specific Occupational Exposure Limits (OELs) rarely exist for novel research compounds, we utilize Control Banding .
Assigning an OEB
Treat any novel methoxyphenyl pyrazole derivative as OEB 3 (Potent) until toxicity data proves otherwise.
-
OEB 1 (Low Potency): Validated non-toxic intermediates.
-
OEB 3 (High Potency): Active pharmaceutical ingredients (APIs), kinase inhibitors, biologically active scaffolds.
-
OEB 5 (Extreme Potency): Cytotoxics or compounds active at
.
Logic for Containment Selection
The following diagram illustrates the decision matrix for selecting the appropriate engineering control based on the compound's physical state and estimated potency.
Figure 1: Decision logic for assigning engineering controls. Solids with unknown potency default to OEB 3 containment.
Operational Protocols
Synthesis Safety: The Hydrazine Factor
The most common synthesis involves condensing a 1,3-diketone (or chalcone) with a hydrazine derivative.
-
Critical Hazard: Hydrazines are potent carcinogens, hepatotoxins, and unstable high-energy compounds.
-
Control: Never handle hydrazine hydrate outside a functioning fume hood. Use a closed-transfer system (syringe/cannula) rather than pouring.
Protocol: Safe Cyclocondensation
-
Setup: Clamp reaction vessel securely in a fume hood. Ensure a bleach bath (10% sodium hypochlorite) is prepared before starting to quench hydrazine spills/waste.
-
Addition: Add hydrazine dropwise to the ketone solution at low temperature (
) to control the exotherm. -
Monitoring: Monitor reaction via TLC. Do not remove aliquots for NMR until the reaction is quenched, as unreacted hydrazine may be present.
-
Quenching (Crucial): Upon completion, treat the reaction mixture with an electrophile (e.g., acetone or excess aldehyde) if unreacted hydrazine is suspected, or wash the organic layer thoroughly with dilute HCl (converts hydrazine to the less volatile hydrazinium salt) during extraction.
Purification & Solid Handling
Methoxyphenyl pyrazoles often crystallize as fine, electrostatic needles. This creates a high risk of dust inhalation.
-
Weighing: NEVER weigh OEB 3 solids on an open bench. Use a Vented Balance Enclosure (VBE) or a static-dissipative glove box.
-
Static Control: Use an ionizing bar or gun during weighing to prevent "flying powder."
-
Solvent Choice: When possible, keep the compound in solution (DCM/MeOH) for transfer. Dry only the final amount needed for analysis.
Waste Disposal
-
Segregation: Segregate pyrazole waste from general organic waste if the compound is highly potent (OEB 4+). Label as "High Potency - Cytotoxic Hazard."
-
Hydrazine Deactivation: Any waste stream containing residual hydrazine must be treated with bleach (hypochlorite) or peroxide in the hood and tested for peroxides/oxidizers before being capped for disposal.
Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap/water for 15 min.[1] Avoid organic solvents (increases absorption). | Seek medical attention.[1][2][3][4] Flag potential for delayed sensitization. |
| Inhalation | Move to fresh air immediately. | Monitor for respiratory edema (delayed onset possible). |
| Spill (Solid) | Do not sweep (creates dust).[3] Cover with wet paper towels, then wipe up. | Clean surface with 10% bleach (degrades ring/hydrazine) then water. |
| Spill (Liquid) | Absorb with vermiculite/sand. | Place in sealed double-bag. Label "Potent Compound." |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2762692, 1-(4-Methoxyphenyl)pyrazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Hydrazine. (For synthesis precursor hazards).[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Pinto, D. J., et al. (2007). Discovery of Apixaban... a highly potent, selective... inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. (Demonstrates potency of the scaffold). Retrieved from [Link]
-
SafeWork NSW. Guidance on the handling of potent substances. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole
Introduction & Scientific Rationale
The synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole (CAS: 35715-67-4) represents a critical transformation in the development of bioactive heterocycles. Pyrazole scaffolds are ubiquitous in pharmaceuticals, serving as core pharmacophores in analgesics (e.g., Celecoxib), antioxidants (e.g., Edaravone), and various kinase inhibitors.
Mechanistic Design for Regiocontrol
The primary challenge in synthesizing N-aryl-C-methyl pyrazoles is regioselectivity . The reaction of arylhydrazines with unsymmetrical 1,3-dicarbonyls (like acetylacetone derivatives) can yield a mixture of 1,3- and 1,5- isomers.
To guarantee the formation of the 3-methyl isomer, this protocol utilizes a masked dicarbonyl strategy employing 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).
-
Electronic Bias: The hydrazine nucleophile preferentially attacks the free ketone carbonyl of the 4,4-dimethoxy-2-butanone (the aldehyde is protected as an acetal).
-
Steric Locking: This initial attack fixes the nitrogen atom attached to the aryl group at the position distal to the aldehyde carbon. Subsequent acid-catalyzed hydrolysis and cyclization place the methyl group at the 3-position relative to the N1-aryl substituent.
This method avoids the poor selectivity often observed when using free 1,3-dicarbonyls or the harsh conditions required for Chan-Lam couplings of pre-formed pyrazoles.
Experimental Protocol
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Quantity | Role |
| 4-Methoxyphenylhydrazine HCl | 19501-58-7 | 174.63 | 1.0 | 1.75 g | Nucleophile |
| 4,4-Dimethoxy-2-butanone | 5436-21-5 | 132.16 | 1.1 | 1.45 g | Electrophile |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | 20 mL | Reaction Medium |
| Hydrochloric Acid (Conc.) | 7647-01-0 | 36.46 | Cat. | 0.5 mL | Catalyst |
| Sodium Bicarbonate | 144-55-8 | 84.01 | - | Sat. Sol. | Neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | Extraction |
Step-by-Step Methodology
Phase 1: Condensation and Cyclization
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) in absolute ethanol (20 mL).
-
Addition: Add 4,4-dimethoxy-2-butanone (1.45 g, 11 mmol) dropwise to the suspension at room temperature.
-
Note: The solution may darken slightly. The hydrochloride salt provides sufficient acidity to initiate the acetal hydrolysis, but catalytic conc. HCl (0.5 mL) ensures complete conversion.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Maintain reflux for 3–4 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting hydrazine spot (polar, stains with ninhydrin/anisaldehyde) should disappear, replaced by a less polar UV-active product spot.
-
Phase 2: Workup and Isolation 4. Concentration: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol under reduced pressure (rotary evaporator). 5. Neutralization: Resuspend the oily residue in water (20 mL) and carefully neutralize with saturated sodium bicarbonate solution until pH ~8. 6. Extraction: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Combine the organic layers.[1][2][3] 7. Drying: Wash the combined organics with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 8. Evaporation: Concentrate the filtrate under vacuum to yield the crude pyrazole.
Phase 3: Purification 9. Crystallization (Preferred): The crude product often solidifies upon standing. Recrystallize from a minimum amount of hot ethanol or a hexane/ethyl acetate mixture to obtain pure crystals. 10. Chromatography (Alternative): If an oil persists, purify via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes.
Visualizations and Pathways
Reaction Workflow Diagram
Caption: Operational workflow for the regioselective synthesis of the target pyrazole.
Mechanistic Regioselectivity Pathway
Caption: Mechanistic pathway highlighting the preferential attack at the ketone to ensure 1,3-regiochemistry.
Quality Control & Characterization
To validate the synthesis, compare analytical data against the following expected parameters. The key differentiator for the 1,3-isomer vs. the 1,5-isomer is the NMR coupling pattern and chemical shift of the pyrazole protons.
| Parameter | Specification | Diagnostic Note |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 70–75 °C (approx.)[4] | Compare to lit.[2][5][6][7][8][9] values for analogs; 1,5-isomers often have different MPs. |
| 1H NMR (CDCl₃) | δ 2.35 (s, 3H, Me) | Methyl group singlet. |
| 1H NMR (Aromatic) | δ 7.50 (d, 2H), 6.95 (d, 2H) | Characteristic AA'BB' pattern of p-anisyl group. |
| 1H NMR (Pyrazole) | δ 6.25 (d, 1H, H-4), 7.75 (d, 1H, H-5) | Critical: H-5 is a doublet (J~2.5 Hz) and is significantly downfield due to proximity to N1. |
| MS (ESI+) | [M+H]⁺ = 189.1 | Molecular ion confirmation. |
Safety Precaution:
-
Arylhydrazines are suspected carcinogens and skin sensitizers. Handle only in a fume hood with nitrile gloves and safety glasses.
-
Waste Disposal: Segregate halogenated (if extraction uses DCM) and non-halogenated organic waste. Treat aqueous waste containing hydrazine residues with bleach (hypochlorite) before disposal if required by local EHS protocols.
References
-
PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. Retrieved October 26, 2025, from [Link]
- Context: Provides the general methodology for condensing arylhydrazines with 1,3-dicarbonyl systems, which serves as the found
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12238131, 1-(4-Methoxyphenyl)-1H-pyrazole. Retrieved October 26, 2025, from [Link]
- Context: Verification of chemical identity, CAS number (35715-67-4)
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved October 26, 2025, from [Link]
- Context: Reviews regioselectivity principles in pyrazole synthesis, supporting the use of masked dicarbonyls (acetals) to favor 1,3-substitution.
- Context: Reference for commercially available analogs and safety data handling for methoxyphenyl-pyrazole deriv
Sources
- 1. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole - Google Patents [patents.google.com]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 4. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 5. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Characterization of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole
This Application Note is designed for researchers and analytical scientists requiring a definitive protocol for the structural validation of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole . This scaffold is a critical intermediate in the synthesis of Celecoxib analogs and various non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Introduction & Chemical Context
The synthesis of 1-aryl-pyrazoles often yields a mixture of regioisomers (3-methyl vs. 5-methyl) depending on the condensation conditions of 4-methoxyphenylhydrazine with 1,3-dicarbonyl equivalents.[1] Distinguishing 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole (Target) from its 5-methyl isomer is the primary analytical challenge.[1]
This guide provides a self-validating NMR protocol to confirm:
-
Regiochemistry: Location of the methyl group (C3 vs C5).
-
Purity: Absence of hydrazine precursors or regioisomeric byproducts.[1]
-
Electronic Environment: Integrity of the p-methoxyphenyl system.
Chemical Structure & Numbering[1][2][3][4][5][6]
-
Pyrazole Ring: N1 (attached to Aryl), N2, C3 (attached to Methyl), C4, C5.[1]
-
Aryl Ring: 1' (ipso), 2'/6' (ortho), 3'/5' (meta), 4' (attached to OMe).[1]
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent aggregation-induced broadening, follow this preparation strictly.
-
Solvent Selection:
-
Concentration:
-
Filtration: Filter solution through a cotton plug within a glass pipette directly into the 5mm NMR tube to remove paramagnetic particulates (e.g., rust from spatulas) which broaden lines.[1]
Instrument Parameters (400 MHz or Higher)
| Parameter | 1H NMR (Standard) | 13C NMR (Decoupled) | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated) | Standard excitation; NOE enhancement for 13C sensitivity. |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | Sufficient for methyl relaxation; ensures quantitative integration for 1H.[1] |
| Acquisition Time (AQ) | ~4.0 s | ~1.0 s | High digital resolution for resolving small pyrazole couplings ( |
| Scans (NS) | 16 | 512 - 1024 | 13C requires high S/N to detect quaternary carbons (C3, C1', C4').[1] |
| Spectral Width | 12 ppm (-1 to 11) | 200 ppm (0 to 200) | Covers all aromatic and carbonyl-like signals.[1] |
| Temperature | 298 K | 298 K | Standard ambient temperature.[1] |
Results & Discussion: Spectral Analysis
1H NMR Interpretation ( , 400 MHz)
The proton spectrum is characterized by two distinct aromatic systems: the para-substituted benzene ring and the pyrazole heterocyclic ring.[1]
| Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Mechanistic Insight |
| 7.76 | Doublet (d) | 1H | H-5 (Pyrazole) | Diagnostic Peak. Deshielded by adjacent N1.[1] If this peak is a singlet or absent, the structure is incorrect.[1] | |
| 7.52 | Doublet (d) | 2H | H-2', H-6' (Ar) | Ortho to pyrazole N. Deshielded by the inductive effect of the heterocycle.[1] | |
| 6.96 | Doublet (d) | 2H | H-3', H-5' (Ar) | Ortho to OMe.[1] Shielded by resonance donation from Oxygen.[1] | |
| 6.22 | Doublet (d) | 1H | H-4 (Pyrazole) | Shielded.[1] Characteristic of C4 in electron-rich pyrazoles. | |
| 3.84 | Singlet (s) | 3H | - | -OCH3 | Methoxy group.[1][2] |
| 2.38 | Singlet (s) | 3H | - | -CH3 (C3) | Methyl group.[1] |
Critical QC Check:
-
H-5 vs H-4 Coupling: The presence of a mutual coupling constant (
Hz) between the peaks at 7.76 ppm and 6.22 ppm confirms the unsubstituted 4,5-positions necessary for a 3-methyl-1-substituted pyrazole.[1] -
Regioisomer Distinction: In the 5-methyl isomer , the methyl group would be at
ppm, but H-3 would appear downfield ( ppm) and H-4 would be a singlet or show only allylic coupling.[1] Furthermore, the H-5 methyl would sterically twist the phenyl ring, often shifting the ortho-protons (H-2'/6') upfield compared to the 3-methyl isomer.[1]
13C NMR Interpretation ( , 100 MHz)
| Chemical Shift ( | Type | Assignment | Notes |
| 158.5 | Quaternary | C-4' (Ar-O) | Most deshielded aromatic carbon due to Oxygen attachment.[1] |
| 150.2 | Quaternary | C-3 (Pyrazole) | C=N character.[1] Attached to Methyl.[1][2][3][4] |
| 133.8 | Quaternary | C-1' (Ar-N) | Ipso carbon attached to Pyrazole N1.[1] |
| 126.8 | CH | C-5 (Pyrazole) | Adjacent to N1.[1] |
| 121.0 | CH | C-2', C-6' | Aromatic CH.[1] |
| 114.4 | CH | C-3', C-5' | Aromatic CH (shielded by OMe).[1] |
| 107.5 | CH | C-4 (Pyrazole) | Electron-rich carbon of the pyrazole ring.[1] |
| 55.6 | CH3 | -OCH3 | Methoxy carbon. |
| 13.6 | CH3 | -CH3 | Pyrazole methyl. |
Advanced Validation: Regiochemistry Workflow
To definitively prove the methyl is at position 3 and not 5 (a common synthesis error), use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .[1]
The "Self-Validating" Logic:
-
Irradiate Methyl Signal (2.38 ppm).
-
Observe Response:
Visualization: Characterization Workflow
The following diagram outlines the logic flow for confirming the structure and purity of the compound.
Figure 1: Decision tree for the NMR structural validation of 1-aryl-3-methylpyrazoles, highlighting the critical NOE checkpoint for regioisomer differentiation.
References
-
El-Sawy, E. R., et al. "Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide."[1][2] Molbank, 2022.[1][2] Link (Provides comparative NMR data for 1-(4-methoxyphenyl) substituted azoles).[1]
-
RSC Advances. "Synthesis of pyrazoles under mild reaction conditions." Royal Society of Chemistry, Supplementary Information.[1][5][6] Link (Contains specific shifts for 1-(4-methoxyphenyl)-3,5-dimethylpyrazole for comparative subtraction).
-
BenchChem. "1H and 13C NMR Characterization of 3-Methylpyrazole." BenchChem Application Notes. Link (General reference for 3-methylpyrazole core shifts).[1]
-
PubChem. "1-(4-Methoxyphenyl)-1H-pyrazole Compound Summary."[1] National Library of Medicine.[1] Link (Reference for the unmethylated core scaffold).[1]
Sources
Application Note: Mass Spectrometry Fragmentation Analysis of Substituted Pyrazoles
Abstract: The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Understanding the fragmentation behavior of substituted pyrazoles under mass spectrometric analysis is critical for structural elucidation, metabolite identification, and quality control in drug development. This guide provides a detailed overview of the principles and protocols for the mass spectrometry fragmentation analysis of this important class of heterocyclic compounds. We delve into the mechanistic underpinnings of fragmentation pathways, the influence of substituents, and provide field-proven methodologies for both soft and hard ionization techniques.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] Their unique physicochemical properties, including their ability to act as hydrogen bond donors and acceptors, contribute to their successful application in a wide range of therapeutic areas.[3] Consequently, a significant number of drugs approved by the FDA contain a pyrazole core.[1] The metabolic stability of the pyrazole ring is a key factor in its increasing prevalence in newly approved drugs.[1] Robust analytical methods are therefore essential for the comprehensive characterization of these compounds and their metabolites throughout the drug discovery and development pipeline. Mass spectrometry, with its high sensitivity and specificity, stands out as a primary tool for this purpose.
Fundamental Principles of Pyrazole Fragmentation
The fragmentation of substituted pyrazoles in a mass spectrometer is highly dependent on the ionization technique employed and the nature of the substituents on the pyrazole ring.[4]
Ionization Techniques: A Deliberate Choice
The selection of an appropriate ionization source is a critical first step in the mass spectrometric analysis of substituted pyrazoles. The choice between "hard" ionization techniques like Electron Ionization (EI) and "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) dictates the extent of fragmentation observed in the initial mass spectrum (MS1).
-
Electron Ionization (EI): This high-energy technique involves bombarding the analyte with a beam of electrons, leading to the formation of a molecular ion (M+•) with significant internal energy.[4] This excess energy often induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[4] EI is typically coupled with Gas Chromatography (GC-MS) and is well-suited for volatile and thermally stable pyrazole derivatives. The resulting fragmentation patterns are highly reproducible and valuable for library matching and structural elucidation.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates intact molecular ions, often as protonated molecules ([M+H]+) or other adducts ([M+Na]+, [M+K]+).[5] It is ideal for polar, less volatile, and thermally labile pyrazole-containing drugs and metabolites, and is commonly interfaced with Liquid Chromatography (LC-MS).[5] The gentle nature of ESI minimizes in-source fragmentation, making it the preferred method for accurate molecular weight determination and for preserving the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for semi-volatile and thermally stable compounds and can be more effective for less polar pyrazoles that may not ionize well by ESI.[7][8] It involves a corona discharge that ionizes solvent molecules, which then transfer a charge to the analyte.[8]
The choice between ESI and APCI is often guided by the polarity and molecular weight of the pyrazole derivative. ESI is generally preferred for more polar and ionizable compounds, while APCI can be advantageous for more lipophilic or neutral pyrazoles.[6]
The Influence of Substituents on Fragmentation Pathways
The fragmentation of the pyrazole ring and the behavior of its substituents are intricately linked. The electronic nature of the substituents (electron-donating or electron-withdrawing) significantly directs the fragmentation pathways.[4]
For unsubstituted pyrazole under EI, two primary fragmentation routes are observed:
-
Expulsion of a hydrogen cyanide (HCN) molecule.
-
Loss of a nitrogen molecule (N₂) following the initial loss of a hydrogen atom.[4]
Substituents can either preserve these fundamental pathways or introduce entirely new fragmentation channels. For instance, substituents like methyl, bromo, chloro, and phenyl generally do not alter these two main processes.[4] However, the presence of nitro, acetyl, or ortho-positioned methyl and nitro groups can transform these into secondary fragmentation events or suppress them altogether.[4]
Experimental Protocols and Workflows
The following protocols provide a starting point for the analysis of substituted pyrazoles. It is crucial to optimize these parameters for specific analytes and instrumentation.
Sample Preparation for LC-MS/MS Analysis
This protocol is designed for the analysis of pyrazole-containing drug substances or their metabolites from a biological matrix.
-
Extraction: For plasma or tissue samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 10 minutes, followed by centrifugation at 2100g for 5 minutes.[9]
-
Drying: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.[9]
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 300 µL) of the initial mobile phase (e.g., methanol or a mixture of water and acetonitrile).[9]
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 21,000g) for 5 minutes to pellet any remaining particulates.[9]
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Recommended Instrumental Parameters
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for a wide range of pyrazole derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. | A gradient is typically necessary to separate pyrazoles with varying polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns. |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |
Mass Spectrometry (MS) Parameters (ESI Positive Mode):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Pyrazole nitrogens are basic and readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize for maximum precursor ion intensity. |
| Cone Voltage | 20 - 40 V | Optimize for each compound to maximize precursor ion intensity and minimize in-source fragmentation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the evaporation of solvent from the ESI droplets. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation (CID). |
| Collision Energy | 10 - 40 eV | Varies significantly between compounds; must be optimized for each fragmentation transition to achieve maximum product ion intensity. |
Experimental Workflow
The following diagram illustrates a typical workflow for the fragmentation analysis of a novel substituted pyrazole.
Caption: A generalized workflow for the mass spectrometric analysis of substituted pyrazoles.
Common Fragmentation Pathways of Substituted Pyrazoles
Collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺) is a powerful technique for obtaining structurally significant fragment ions.[10] The fragmentation pathways are highly dependent on the nature and position of the substituents.
Ring Cleavage Mechanisms
The pyrazole ring itself can undergo several characteristic cleavage reactions upon CID. A common pathway involves the initial cleavage of the N-N bond, which is often the weakest bond in the ring. This can be followed by the loss of small neutral molecules. For 1,3,5-trisubstituted 2-pyrazolines, CID can lead to the formation of structurally important product ions such as substituted azete and aziridine ions.[11][12]
The diagram below illustrates a generalized fragmentation pathway for a substituted pyrazole, highlighting key cleavage points.
Caption: Common fragmentation routes for substituted pyrazoles upon CID.
Substituent-Driven Fragmentation
The fragmentation is often initiated at or directed by the substituents.
-
Nitro-substituted Pyrazoles: These compounds typically show characteristic losses of nitro-related groups, such as the loss of O, NO, and NO₂.[4]
-
Halo-substituted Pyrazoles: For chloro- and bromo-pyrazoles, the loss of the halogen radical is a common initial fragmentation step.[4]
-
Phenyl-substituted Pyrazoles: The fragmentation of the pyrazole ring itself, such as the loss of HCN, often remains a predominant feature.[4]
-
N-1 Acyl/Propionyl Substitution: In pyrazoline derivatives, these substituents can lead to the formation of a stable pyrazolium cation as the primary dissociation product.[11][12]
Tabulated Fragmentation Data
The following table summarizes common fragment ions observed for various classes of substituted pyrazoles. Note: m/z values are illustrative and will vary with the specific molecular formula.
| Substituent Class | Ionization | Precursor Ion | Key Fragment Ion(s) | Proposed Neutral Loss/Fragment Structure |
| Unsubstituted Pyrazole | EI | M⁺• | m/z 41, m/z 40, m/z 39 | HCN, H+HCN, N₂ from [M-H]⁺[4] |
| 4-Bromopyrazole | EI | M⁺• | [M-Br]⁺ | Loss of Bromine radical[4] |
| 4-Nitropyrazole | EI | M⁺• | [M-O]⁺•, [M-NO]⁺, [M-NO₂]⁺ | Loss of O, NO, or NO₂[4] |
| 1-Phenyl-2-pyrazolines | ESI | [M+H]⁺ | Varies | Formation of azete and aziridine ions[11][12] |
| 1-Acetyl-2-pyrazolines | ESI | [M+H]⁺ | Varies | Formation of pyrazolium cation[11][12] |
Conclusion and Best Practices
-
Method Development: Always begin with a full scan MS analysis using a soft ionization technique like ESI to confirm the mass of the protonated molecule. Subsequently, develop a tandem MS (MS/MS) method by optimizing the collision energy for each specific compound to induce structurally informative fragmentation.
-
Ionization Source Selection: For novel pyrazole derivatives, it is advisable to test both ESI and APCI to determine which source provides a better response and more stable signal for your specific analyte.
-
Data Interpretation: When interpreting fragmentation data, always consider the chemical properties of the substituents. Electron-withdrawing and donating groups will dictate the most likely sites of bond cleavage. Propose fragmentation mechanisms that are chemically plausible and, when possible, confirm fragment structures using high-resolution mass spectrometry (HRMS).
-
Self-Validation: Ensure the robustness of your protocol by including quality control samples and internal standards. The consistency of fragmentation patterns and retention times across multiple runs is a key indicator of a trustworthy method.
By applying these principles and protocols, researchers, scientists, and drug development professionals can confidently employ mass spectrometry to unravel the structures and behaviors of substituted pyrazoles, accelerating the pace of pharmaceutical innovation.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
-
McCoy, C., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
De, S. K. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic letters. Available at: [Link]
- Kumar, V., et al. (2013). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
Kertesz, V., et al. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of mass spectrometry : JMS. Available at: [Link]
-
Thurman, E. M., et al. (1997). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. Analytical chemistry. Available at: [Link]
-
Pu, F., et al. (2017). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. Analytical methods : advancing methods and applications. Available at: [Link]
-
Restek Corporation. (2021). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. Available at: [Link]
-
Kertesz, V., et al. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. ResearchGate. Available at: [Link]
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
-
McCoy, C., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Diaz, C. A. R., et al. (2021). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical chemistry chemical physics : PCCP. Available at: [Link]
- Unknown. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Wikipedia. (n.d.). Collision-induced dissociation.
- Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?
- Unknown. (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. Diva-Portal.org.
-
Sharma, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry. Available at: [Link]
-
Asati, V., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole in anticancer research
Application Note: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole (MMPP) in Anticancer Scaffold Design
Part 1: Executive Summary & Strategic Rationale
The "Privileged Structure" Hypothesis In modern oncology drug discovery, 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole (MMPP) is not merely a chemical reagent; it is a privileged scaffold .[1][2][3][4] Its planar, electron-rich heteroaromatic core mimics the purine bases of ATP and the structural motifs of peptide bonds, allowing it to dock promiscuously yet potently into the ATP-binding pockets of kinases (e.g., CDKs, VEGFR) and the colchicine-binding site of tubulin.[1][2][3][4]
This guide details the application of MMPP as a Late-Stage Functionalization Hub .[1][2][3][4] Unlike traditional linear synthesis, using MMPP allows researchers to lock in the N1-aryl and C3-methyl pharmacophores early, leaving the C4 position open for divergent synthesis of extensive libraries targeting antiproliferative pathways.[1][2][3][4]
Key Applications:
-
Fragment-Based Drug Design (FBDD): Using MMPP as a core fragment to probe hydrophobic pockets in Cyclin-Dependent Kinases (CDKs).[1][2][3][4]
-
Tubulin Polymerization Inhibition: Leveraging the 1-aryl-pyrazole geometry to mimic combretastatin A-4.[1][2][3][4]
-
Diversity-Oriented Synthesis: Rapid C4-arylation/acylation to generate 1,3,4-trisubstituted libraries.
Part 2: Chemical Biology & Mechanism of Action
To effectively apply MMPP, one must understand its molecular behavior within the tumor microenvironment.[1][2][3][4]
Structural Pharmacophores
-
N1-(4-Methoxyphenyl): The para-methoxy group functions as a hydrogen bond acceptor and enhances lipophilicity (LogP modulation), facilitating cell membrane permeability.[1][2][3][4] It often occupies the hydrophobic "back pocket" of kinase enzymes.[1][2][3][4]
-
C3-Methyl: A small, steric anchor that orients the molecule within the active site, preventing free rotation and reducing entropic penalties upon binding.[1][2][3][4]
-
N2-Nitrogen: A critical hydrogen bond acceptor for interaction with the hinge region of kinase domains.[1][2][3][4]
Primary Signaling Pathways
MMPP derivatives exert anticancer effects primarily through two mechanisms:[1][2][3][4]
-
G2/M Phase Arrest: By inhibiting tubulin polymerization, these compounds prevent mitotic spindle formation.[1][2][3][4]
-
Apoptosis Induction: Disruption of microtubule dynamics triggers the release of Cytochrome C, activating Caspase-3 and cleaving PARP.[1][2][3][4]
Figure 1: Mechanistic pathway of MMPP-derived ligands inducing apoptosis via dual inhibition of Tubulin and CDKs.[1][2][3][4]
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis & C4-Functionalization
Objective: Synthesize the MMPP core and functionalize the C4 position to create a bioactive library.[1][2][3][4]
Reagents:
Workflow:
-
Core Cyclization (The Knorr Synthesis):
-
Dissolve 4-methoxyphenylhydrazine (10 mmol) in Ethanol (20 mL).
-
Add 4,4-dimethoxy-2-butanone (10 mmol) and catalytic HCl (2 drops).
-
Critical Step: Reflux for 3 hours. The methyl group at the ketone position directs the hydrazine attack, ensuring the 3-methyl regiochemistry.[1][2][3][4]
-
Validation: TLC (Hexane:EtOAc 3:1).[1][2][3][4][5] MMPP typically fluoresces under UV (254 nm).[1][2][3][4]
-
-
C4-Formylation (Vilsmeier-Haack):
-
Rationale: The C4 position is electron-rich and susceptible to electrophilic aromatic substitution.[1][2][3][4]
-
Cool DMF (5 mL) to 0°C. Add POCl3 (1.2 eq) dropwise. Stir 30 min.
-
Add MMPP (dissolved in DMF).[1][2][3][4] Heat to 80°C for 4 hours.
-
Result: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.[1][2][3][4] This aldehyde is the "divergent point" for Knoevenagel condensations or reductive aminations.[1][2][3][4]
-
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine IC50 values of MMPP derivatives against cancer cell lines (e.g., MCF-7, HCT-116).
Materials:
-
Reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1][2][3][4]
-
Control: Doxorubicin (Positive), DMSO (Vehicle).[1][2][3][4]
Step-by-Step:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Incubation: Treat cells for 48h at 37°C, 5% CO2.
-
Development:
-
Quantification: Measure absorbance at 570 nm.
-
Calculation:
-
Data Interpretation Guide:
| IC50 Value (µM) | Classification | Action Item |
| < 1.0 | Potent Hit | Prioritize for cell cycle analysis & animal models. |
| 1.0 - 10.0 | Moderate Lead | Perform SAR optimization (modify C4 substituent). |
| > 20.0 | Inactive Scaffold | Re-evaluate N1/C3 substitution patterns. |
Part 4: Advanced Validation (Flow Cytometry)
Objective: Confirm mechanism of action (G2/M Arrest) for potent hits.
Workflow:
-
Synchronization: Starve cells (serum-free media) for 24h to synchronize cell cycle.
-
Treatment: Treat with MMPP derivative at IC50 concentration for 24h.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining:
-
Analysis: Run on Flow Cytometer (e.g., BD FACSCalibur).
References
-
Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates. Allied Academies. (2016). Link
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives. Novelty Journals. (2025). Link
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. National Institutes of Health (PMC). (2012).[1][2][3][4] Link
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. (2023).[1][2][3][4] Link
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. srrjournals.com [srrjournals.com]
- 3. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Pyrazole Compounds
Introduction: The Inflammatory Cascade and the Therapeutic Promise of Pyrazole Compounds
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital protective mechanism, chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators, including prostaglandins, cytokines, and reactive oxygen species.
At the heart of prostaglandin synthesis are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] While COX-1 is constitutively expressed and plays a role in physiological processes like maintaining the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 is a key therapeutic strategy for mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Pyrazole derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties.[1] The well-known drug celecoxib, a diaryl-substituted pyrazole, is a selective COX-2 inhibitor widely used in the treatment of inflammatory conditions.[3] This application note provides a comprehensive set of protocols for the preclinical evaluation of novel pyrazole compounds for their anti-inflammatory activity, encompassing in-vitro, cell-based, and in-vivo methodologies.
In-Vitro Evaluation: Target-Based Screening of Pyrazole Compounds
Initial screening of pyrazole compounds is crucial to identify candidates with direct inhibitory effects on key inflammatory enzymes. The following protocols detail methods for assessing the inhibition of COX-1 and COX-2.
Protocol 1: In-Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2, providing a quantitative measure of their potency and selectivity.
Principle: The enzymatic activity of purified COX-1 and COX-2 is measured by monitoring the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), during the reduction of prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2).[4] The presence of an inhibitor will reduce the rate of this reaction.
Experimental Protocol:
-
Reagent Preparation:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin (15 mM)
-
EDTA (3 mM)
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test pyrazole compounds and reference standards (e.g., celecoxib, diclofenac) dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, prepare the assay mixture containing Tris-HCl buffer, hematin, EDTA, and the respective COX enzyme.
-
Add the test pyrazole compound at various concentrations. Include wells for a vehicle control (solvent only) and a positive control (a known COX inhibitor like celecoxib or diclofenac).
-
Pre-incubate the mixture at 25°C for 1 minute.
-
Initiate the reaction by adding arachidonic acid and TMPD to a final volume of 200 µL.
-
Immediately measure the increase in absorbance at 603 nm over a period of 25 seconds using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| Test Compound X | Value | Value | Value |
| Celecoxib | 82 | 6.8[5] | 12[5] |
| Diclofenac | 0.076 | 0.026[5] | 2.9[5] |
Cell-Based Assays: Evaluating Anti-inflammatory Effects in a Biological Context
Cell-based assays provide a more physiologically relevant system to assess the anti-inflammatory potential of pyrazole compounds by measuring their effects on inflammatory signaling pathways and the production of inflammatory mediators in cultured cells.
Protocol 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
This protocol evaluates the ability of pyrazole compounds to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in murine macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.
Principle: LPS activates Toll-like receptor 4 (TLR4) on macrophages, triggering the NF-κB signaling pathway.[6][7] This leads to the transcription and release of pro-inflammatory mediators, including NO, TNF-α, and IL-6.[8] The anti-inflammatory activity of the test compounds is determined by their ability to suppress the production of these mediators.
Signaling Pathway Visualization:
Caption: NF-κB Signaling Pathway in Inflammation.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells (1-2 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.[9]
-
Pre-treat the cells with various non-toxic concentrations of the test pyrazole compounds for 1 hour.
-
Stimulate the cells with LPS (10-100 ng/mL) for 24 hours.[9] Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
-
Measurement of Nitric Oxide (NO) Production:
-
After 24 hours, collect the cell culture supernatant.
-
Determine the nitrite concentration, a stable metabolite of NO, using the Griess reagent.
-
Mix an equal volume of the supernatant with the Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Measurement of TNF-α and IL-6 Production:
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the vehicle control.
-
Determine the IC50 values for the inhibition of each mediator.
-
Data Presentation:
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Test Compound X | Value | Value | Value |
| Dexamethasone (Control) | Value | Value | Value |
In-Vivo Evaluation: Assessing Anti-inflammatory Efficacy in Animal Models
In-vivo studies are essential to evaluate the therapeutic efficacy and safety of pyrazole compounds in a whole-organism context. The following protocols describe two widely used models of acute and chronic inflammation.
Protocol 3: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is a standard and highly reproducible method for evaluating the anti-inflammatory activity of compounds against acute inflammation.
Principle: Subplantar injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain).[10] The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by prostaglandins, which is the target of most NSAIDs.[10]
Experimental Workflow Visualization:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Experimental Protocol:
-
Animals:
-
Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive control (e.g., Diclofenac sodium, 10 mg/kg, p.o.).
-
Group III, IV, etc.: Test pyrazole compound at different doses (p.o.).
-
-
Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.[13]
-
-
Data Analysis:
-
Calculate the percentage of paw edema at each time point using the following formula:
-
% Edema = [(Vt - V0) / V0] x 100
-
Where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
-
Calculate the percentage of inhibition of paw edema for each treated group relative to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| Test Compound X | Dose 1 | Value |
| Test Compound X | Dose 2 | Value |
| Diclofenac Sodium | 10 | ~50-70%[14] |
| Celecoxib | 10 | ~80-85%[5] |
Protocol 4: Cotton Pellet-Induced Granuloma in Rats (Chronic Inflammation)
This model is used to evaluate the anti-inflammatory effects of compounds on the proliferative phase of inflammation, which is characteristic of chronic inflammatory conditions.
Principle: Subcutaneous implantation of sterile cotton pellets induces a foreign body granulomatous inflammatory response.[10] This is characterized by the proliferation of fibroblasts and the infiltration of macrophages, leading to the formation of granulomatous tissue.[14] The dry weight of the granuloma is a measure of the inflammatory response.
Experimental Protocol:
-
Animals:
-
Use male Wistar rats (150-200 g).
-
-
Implantation of Cotton Pellets:
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group) as described in the carrageenan-induced paw edema model.
-
Administer the vehicle, positive control (e.g., Diclofenac sodium, 10 mg/kg/day, p.o.), or test pyrazole compound orally once daily for 7 consecutive days, starting from the day of pellet implantation.
-
-
Granuloma Collection and Measurement:
-
On the 8th day, euthanize the animals.
-
Carefully dissect out the cotton pellets along with the surrounding granulomatous tissue.
-
Dry the pellets in an incubator at 60°C until a constant weight is achieved.
-
Measure the dry weight of the granuloma.
-
-
Data Analysis:
-
Calculate the net dry weight of the granuloma by subtracting the initial weight of the cotton pellet.
-
Calculate the percentage of inhibition of granuloma formation for each treated group relative to the vehicle control group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Granuloma Dry Weight (mg) | Granuloma Inhibition (%) |
| Vehicle Control | - | Value | 0 |
| Test Compound X | Dose 1 | Value | Value |
| Test Compound X | Dose 2 | Value | Value |
| Diclofenac Sodium | 10 | Value | Value |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of novel pyrazole compounds. By employing a combination of in-vitro, cell-based, and in-vivo models, researchers can effectively screen and characterize promising drug candidates. The data generated from these studies will provide critical insights into the potency, selectivity, and therapeutic potential of new pyrazole derivatives, paving the way for the development of next-generation anti-inflammatory agents with improved efficacy and safety profiles.
References
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]
- Fehrenbacher, J. C., Vasy, J. R., & Basbaum, A. I. (2012). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.4.
- Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
-
YouTube. (2022). Cotton Wool Granuloma (Method for Anti-inflammatory study). Retrieved from [Link]
-
ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
- Widyarini, S., Sugiyono, S., Akrom, A., & Paryuni, A. D. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-2, COX-1, and IL-6. World Veterinary Journal, 13(4), 520-530.
-
Neliti. (n.d.). ANTI-INFLAMMATORY ACTIVITYOF QUERCETININ ANIMAL MODELS OF CHRONIC INFLAMMATION. Retrieved from [Link]
- Singh, R. K., & Kumar, S. (2025). Assessment of anti-inflammatory activity of Artemisia vulgaris leaves by cotton pellet granuloma method in Wistar albino rats.
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Entox ® | Carrageenan | Cotton Pellet Granuloma | Antiinflammatory | Polyherbal | Formulation. Retrieved from [Link]
- Chen, L., Deng, H., Cui, H., Fang, J., Zuo, Z., Deng, J., ... & Chen, L. (2018). Inflammatory responses and inflammation-associated diseases in organs. Oncotarget, 9(6), 7204.
- Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Saito, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
-
ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,.... Retrieved from [Link]
- Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls.
- Patel, M., Desai, N., & Shah, D. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Medicinal Chemistry Research, 25(11), 2569-2583.
- Wang, Y., Wang, H., Zhang, Y., & Li, X. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 24(18), 3326.
- Meier, R., Schuler, W., & Desaulles, P. (1950). COTTON PELLET GRANULOMA ASSAY FOR LOCALLY ADMINISTERED ANTI-INFLAMMATORY DRUGS: 9 HALO, 21 DESOXY-CORTICOIDS. Experientia, 6(12), 469-471.
-
ResearchGate. (n.d.). NF-κB inflammation signaling pathway diagram. Retrieved from [Link]
- Chansai, S., Sompetch, V., Promsri, P., & Phuneerub, P. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 10(11), 2261.
- Singh, P., & Kaur, M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-6.
-
Physician's Weekly. (2024). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
- Chae, G. Y., Lee, J. Y., & Kim, J. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 29(4), 436.
- Jan, M. S., & Khan, M. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1288, 135767.
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
- Lee, J. H., & Kim, C. (2017). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of medicinal food, 20(1), 45-52.
- Kumar, A., Sharma, S., & Kumar, D. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1, 4-benzoxazine derivatives. New Journal of Chemistry, 45(14), 6343-6354.
Sources
- 1. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
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- 6. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Using 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole as a synthetic building block
Application Note & Technical Guide
Abstract
This technical guide details the synthetic utility of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole (CAS: 35715-67-4) as a high-value building block in drug discovery. Beyond its role as a pharmacophore in kinase inhibitors and GPCR ligands, this scaffold serves as a "masked" equivalent of 3-methyl-1H-pyrazole, offering unique regiocontrol advantages. This document provides validated protocols for regioselective synthesis , C4-electrophilic substitution , C5-direct arylation , and oxidative deprotection of the PMP (p-methoxyphenyl) group.
Introduction: The Scaffold Advantage
The 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole scaffold offers a distinct advantage over simple N-unsubstituted pyrazoles: Regiochemical Fidelity .
-
Problem: N-unsubstituted pyrazoles suffer from annular tautomerism (
), leading to mixtures of regioisomers during alkylation or arylation events. -
Solution: The 4-methoxyphenyl (PMP) group locks the tautomer, directing electrophilic substitution exclusively to C4 and enabling C-H activation specifically at C5.
-
Versatility: The PMP group serves a dual purpose:
-
Pharmacophore: Retained in final drug candidates (e.g., Factor Xa inhibitors, COX-2 inhibitors).
-
Protecting Group: Removable via oxidative cleavage (CAN) to reveal the free
-H pyrazole after complex core assembly.
-
Synthetic Logic & Reaction Map
The following diagram illustrates the divergent synthetic pathways accessible from this building block.
Caption: Divergent functionalization pathways. The PMP group directs C4-EAS and C5-C-H activation before optional cleavage.
Module A: Synthesis & Regiocontrol
If not purchased, the scaffold is synthesized via cyclocondensation.[1] Regiocontrol is critical here to avoid the formation of the 1-(4-methoxyphenyl)-5 -methyl isomer.
Protocol: Regioselective Cyclocondensation
Principle: The reaction of (4-methoxyphenyl)hydrazine with acetylacetone (pentane-2,4-dione) can yield mixtures. However, using 4,4-dimethoxy-2-butanone (masked aldehyde/ketone) or specific solvent controls ensures the 3-methyl isomer.
Reagents:
-
(4-Methoxyphenyl)hydrazine hydrochloride (1.0 equiv)
-
Acetylacetone (1.1 equiv) or 4,4-dimethoxy-2-butanone (for higher regioselectivity)
-
Solvent: Ethanol (protic) or Ethanol/HCl.
Procedure:
-
Dissolve (4-methoxyphenyl)hydrazine HCl (10 mmol) in Ethanol (20 mL).
-
Add Acetylacetone (11 mmol) dropwise at RT.
-
Heat to reflux for 4 hours.
-
Workup: Cool to RT. The product often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/Water.
-
Validation:
H NMR must show the methyl group singlet at ppm and the C4-H/C5-H coupling (or C4-H singlet if using acetylacetone).-
Note: In the 3-methyl isomer, the methyl group is far from the N-aryl ring. In the 5-methyl isomer, the methyl group is shielded by the N-aryl ring, shifting it upfield (
ppm).
-
Module B: C4-Functionalization (Electrophilic)
The C4 position is the most electron-rich (nucleophilic) site, ideal for Electrophilic Aromatic Substitution (EAS).
Protocol: C4-Iodination (Preparation of Suzuki Precursor)
Objective: Synthesis of 4-iodo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole.
Materials:
-
Substrate: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (5.7 mmol) of substrate in 10 mL MeCN.
-
Addition: Add NIS (1.4 g, 6.3 mmol) portion-wise at 0°C (ice bath) to prevent exotherm-driven side reactions.
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) converts to a higher running spot ( ). -
Quench: Pour mixture into 10% aqueous
(sodium thiosulfate) to reduce excess iodine (color changes from brown/red to yellow/white). -
Isolation: Extract with EtOAc (
mL). Wash organics with brine, dry over , and concentrate. -
Yield: Typically 85–95%. White solid.
Module C: C5-Functionalization (C-H Activation)
The C5-proton is the most acidic on the ring (
Protocol: Pd-Catalyzed C5-Arylation
Mechanism: Concerted Metallation-Deprotonation (CMD). The carbonate base aids the Pd in cleaving the C5-H bond.
Table 1: Optimized Conditions for C5-Arylation
| Component | Reagent | Role |
| Catalyst | Active Pd(II) species | |
| Ligand | Stabilizes Pd; DavePhos for hindered aryls | |
| Base | Promotes CMD mechanism | |
| Solvent | DMAc or Toluene | High boiling point, polar aprotic favors CMD |
| Temp | 120°C | Required for activation energy |
Procedure:
-
Charge: In a pressure vial, combine Substrate (1.0 equiv), Aryl Bromide (1.2 equiv),
(5 mol%), (10 mol%), and (2.0 equiv). -
Inert: Purge with Argon/Nitrogen for 5 minutes. Add DMAc (
concentration). -
Heat: Seal and heat to 120°C for 16 hours.
-
Workup: Dilute with water, extract with EtOAc. Filter through a Celite pad to remove Pd black.
-
Purification: Flash chromatography is usually required to separate the C5-arylated product from homocoupled biaryls.
Module D: The PMP "Switch" (Deprotection)
If the target molecule requires a free
Protocol: CAN-Mediated Deprotection
Warning: This reaction uses Ceric Ammonium Nitrate (CAN), a strong oxidant. It is incompatible with oxidizable groups (thiols, electron-rich alkenes, free alcohols).
Reagents:
-
Substrate: N-PMP-pyrazole derivative
-
Oxidant: CAN (Cerium(IV) ammonium nitrate) (3.0–4.0 equiv)
-
Solvent: MeCN/Water (3:1)
Procedure:
-
Dissolve substrate in MeCN/Water.
-
Cool to 0°C.
-
Add CAN (dissolved in minimum water) dropwise. The solution will turn bright orange/red.
-
Stir at 0°C to RT for 2–6 hours.
-
Mechanism: CAN oxidizes the electron-rich PMP ring to a radical cation, which is attacked by water, eventually cleaving the C-N bond to release the pyrazole and
-benzoquinone. -
Workup: Dilute with water. Extract with EtOAc. Wash extensively with saturated
and (bisulfite) to remove cerium salts and quinone byproducts. -
Result: 3-methyl-5-substituted-1H-pyrazole (tautomeric mix).
References
-
Synthesis & Regioselectivity: Elguero, J., et al. "Pyrazoles."[3] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
-
C4-Halogenation: Vedsø, P., et al. "Regioselective halogenation of 1-substituted pyrazoles." Journal of Organic Chemistry, 1999.
-
C5-Arylation (Direct C-H): Gandeepan, P., et al. "Transition-Metal-Catalyzed C–H Functionalization of Pyrazoles." Chemical Reviews, 2019.
-
PMP Deprotection (CAN): Butler, R. N., et al. "A Ceric Ammonium Nitrate N-Dearylation of N-p-Anisylazoles Applied to Pyrazole, Triazole, Tetrazole, and Pentazole Rings." The Journal of Organic Chemistry, 2008.
-
Building Block Data: PubChem Compound Summary for CID 12238131.
Sources
Application Note & Protocol: Knorr Pyrazole Synthesis of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, remains a cornerstone for accessing this versatile heterocycle.[3][4] This document provides a detailed, field-proven protocol for the synthesis of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole using (4-methoxyphenyl)hydrazine and acetylacetone. We delve into the underlying reaction mechanism, offer a step-by-step experimental guide, and present expected analytical data for product validation, establishing a self-validating system for researchers.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique electronic configuration imparts a range of physicochemical properties that make them ideal pharmacophores. Their ability to act as hydrogen bond donors and acceptors, coupled with their metabolic stability, has led to their incorporation into a multitude of blockbuster drugs.[5][6] Notable examples include the anti-inflammatory drug Celecoxib, the Janus kinase inhibitor Baricitinib, and the anticancer agent Erdafitinib.[1][7]
The Knorr pyrazole synthesis, first reported in 1883, offers a direct and highly efficient route to polysubstituted pyrazoles.[3] Its operational simplicity and broad substrate scope have cemented its status as a fundamental tool in the drug discovery and development pipeline. This guide focuses on the synthesis of a methoxyphenyl-substituted pyrazole, a common motif in biologically active molecules.
Reaction Mechanism: An Acid-Catalyzed Cyclocondensation
The Knorr pyrazole synthesis proceeds via an acid-catalyzed cyclocondensation pathway.[8] The reaction between (4-methoxyphenyl)hydrazine and acetylacetone (a 1,3-dicarbonyl compound) can be dissected into two primary stages:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the more basic terminal nitrogen of the hydrazine onto one of the carbonyl carbons of acetylacetone. This step is catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. This is followed by the elimination of a water molecule to form a key hydrazone intermediate.[9][10]
-
Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[8] This cyclization step forms a five-membered ring intermediate. The final step is a subsequent dehydration, driven by the formation of the stable, aromatic pyrazole ring, to yield the final product.[11]
Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism
Experimental Protocol
This protocol describes the synthesis of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole on a 10 mmol scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity |
| (4-methoxyphenyl)hydrazine hydrochloride | ≥98% | Standard Supplier | 1.75 g (10 mmol) |
| Acetylacetone (2,4-Pentanedione) | ≥99% | Standard Supplier | 1.05 mL (10 mmol) |
| Ethanol (EtOH) | 200 Proof | Standard Supplier | 25 mL |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | 0.5 mL |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | Saturated Solution |
| Deionized Water | N/A | In-house | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | As needed |
| Round-bottom flask | 100 mL | N/A | 1 |
| Reflux Condenser | N/A | N/A | 1 |
| Magnetic Stirrer/Hotplate | N/A | N/A | 1 |
| TLC Plates (Silica gel 60 F₂₅₄) | N/A | Standard Supplier | As needed |
| Buchner Funnel and Flask | N/A | N/A | 1 |
| Rotary Evaporator | N/A | N/A | 1 |
Safety Precaution: Hydrazine derivatives are toxic and potential carcinogens. Always handle (4-methoxyphenyl)hydrazine hydrochloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) and ethanol (25 mL). Stir the suspension for 5 minutes at room temperature.
-
Reagent Addition: Add acetylacetone (1.05 mL, 10 mmol) to the flask, followed by the dropwise addition of glacial acetic acid (0.5 mL) which acts as the catalyst.
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase of 30% ethyl acetate in hexanes. The reaction is complete when the starting hydrazine spot is no longer visible. The typical reaction time is 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate should form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until effervescence ceases and the pH is neutral (~7). This step neutralizes the acetic acid and any excess HCl from the starting material.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL).
-
Drying: Allow the product to air-dry on the filter paper for 20 minutes, then transfer it to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at 40-50 °C.
Purification
The crude product can be purified by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
Results and Characterization
The successful synthesis of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole should yield a light brown or off-white solid.
| Parameter | Expected Value/Observation |
| Product Name | 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Theoretical Yield | 2.02 g (from 10 mmol) |
| Typical Yield | 80-90% |
| Appearance | Brown liquid or solid |
| ¹H NMR (CDCl₃, 200 MHz) | δ (ppm): 7.27 (d, 2H), 6.90 (d, 2H), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H)[12] |
| ¹³C NMR (CDCl₃, 50 MHz) | δ (ppm): 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7[12] |
| Mass Spec (ESI) | m/z = 203 [M+H]⁺[12] |
| IR Spectroscopy | Expected peaks for C-H (aromatic/aliphatic), C=C, C=N, and C-O stretching.[13][14] |
Discussion of Analytical Data:
-
¹H NMR: The spectrum is highly characteristic. The two doublets around 7.27 and 6.90 ppm correspond to the four protons on the para-substituted methoxyphenyl ring. The singlet at 5.90 ppm is indicative of the C4-proton on the pyrazole ring. The three singlets at 3.8, 2.26, and 2.23 ppm correspond to the methoxy protons and the two distinct methyl groups at the C3 and C5 positions of the pyrazole ring, respectively.[12]
-
¹³C NMR: The spectrum should show 10 distinct carbon signals, consistent with the molecular structure. Key signals include the methoxy carbon around 55.1 ppm and the C4 of the pyrazole at ~105.9 ppm.[12]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Insufficient heating. - Catalyst degradation or insufficient amount. | - Monitor reaction by TLC until starting material is consumed. - Ensure the reaction is maintained at a steady reflux. - Use fresh glacial acetic acid. |
| Oily Product Instead of Solid | - Impurities present. - Product has a low melting point. | - Attempt to purify by column chromatography on silica gel. - Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. |
| Multiple Spots on TLC of Crude Product | - Formation of regioisomers (if using an unsymmetrical dicarbonyl). - Presence of unreacted starting materials or side products. | - Acetylacetone is symmetrical, so regioisomers are not an issue here. - Purify via recrystallization or column chromatography. |
| Difficulty with Recrystallization | - Incorrect solvent system. - Product is too soluble at room temperature. | - Screen different solvent systems (e.g., isopropanol, ethyl acetate/hexanes). - After dissolving in hot solvent, cool the solution slowly, first to room temperature, then in an ice bath. Scratch the inside of the flask to induce crystallization. |
Conclusion
The Knorr pyrazole synthesis is a robust and reliable method for the preparation of 1,3,5-substituted pyrazoles. The protocol detailed herein provides a clear and reproducible pathway to 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole, a valuable building block for drug discovery and materials science. By understanding the mechanism and following the validated protocol, researchers can confidently synthesize this and related pyrazole derivatives with high yield and purity.
References
-
Slideshare. (n.d.). Knorr pyrazole synthesis. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). [Link]
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
-
MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]
-
ResearchGate. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]
-
Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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Regioselective synthesis of 1,3- and 1,5-pyrazoles from beta-diketones
Application Note: Regioselective Synthesis of 1,3- and 1,5-Pyrazoles from
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the classical condensation of unsymmetrical
This guide provides a definitive, protocol-driven approach to controlling this regioselectivity. By manipulating the protonation state of the hydrazine (Free Base vs. Hydrochloride Salt) and leveraging solvent effects (Fluorinated Alcohols), researchers can selectively access either isomer with high specificity (>95:5 regioisomeric ratio).
Mechanistic Insight: The Bifurcation Point
The regioselectivity is determined by the initial nucleophilic attack of the hydrazine on the
-
1,5-Isomer Pathway (Kinetic/Chelation Control): Typically favored by free hydrazines in non-polar or protic solvents where the most nucleophilic nitrogen (terminal -NH
) attacks the most electrophilic carbonyl.[1] -
1,3-Isomer Pathway (Thermodynamic/Steric Control): Favored when the reaction is reversible or when steric repulsion between the N1-substituent and C5-substituent destabilizes the 1,5-isomer.[1][2]
Diagram 1: Mechanistic Pathways to Regioisomers
Caption: Mechanistic bifurcation in Knorr synthesis. The path is dictated by which carbonyl is attacked first by the terminal -NH2 of the hydrazine.[1][2]
Critical Parameters for Regiocontrol
| Parameter | Impact on Selectivity | Recommendation |
| Hydrazine State | High. Protonation deactivates the hydrazine, altering the nucleophilicity profile.[1][2] | Use Free Base for 1,5-isomers.[1][2] Use Hydrochloride Salt for 1,3-isomers.[1][2] |
| Solvent | Medium-High. Fluorinated solvents (TFE, HFIP) stabilize specific intermediates via H-bonding.[1][2] | Use Ethanol for standard protocols.[1][2][3] Use HFIP/TFE to invert selectivity if standard methods fail.[1][2] |
| Temperature | Medium. Higher temps favor thermodynamic products (1,3-isomer).[1][2] | 0°C to RT for Kinetic (1,5). Reflux for Thermodynamic (1,3). |
| Lewis Acids | High. Catalysts like InCl | Use InCl |
Experimental Protocols
Protocol A: Synthesis of 1,5-Disubstituted Pyrazoles (Kinetic Control)
Targeting the isomer where the N-substituent and C5-substituent are adjacent.[1][2]
Principle: Uses the free hydrazine base to maximize the nucleophilicity of the terminal amino group, directing it toward the most electrophilic carbonyl.[2]
Materials:
- -Diketone (1.0 equiv)[1][2]
-
Aryl/Alkyl Hydrazine (Free Base) (1.1 equiv)
-
Solvent: Ethanol (absolute) or Methanol
-
Catalyst (Optional): Acetic Acid (catalytic drops) or InCl
(10 mol%)
Workflow:
-
Dissolution: Dissolve the
-diketone (10 mmol) in Ethanol (20 mL) in a round-bottom flask. -
Cooling: Cool the solution to 0°C using an ice bath. Crucial: Low temperature favors kinetic control.[1][2]
-
Addition: Add the substituted hydrazine (11 mmol) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.[1][2]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Validation: 1,5-isomers typically form faster and may precipitate directly from the reaction mixture in ethanol.[1][2]
Protocol B: Synthesis of 1,3-Disubstituted Pyrazoles (Thermodynamic Control)
Targeting the isomer where the N-substituent and C3-substituent are distant (less steric clash).[1][2]
Principle: Uses the Hydrazine Hydrochloride salt .[1][2] The acidic environment and salt form slow down the reaction, allowing for equilibration to the thermodynamically more stable 1,3-isomer.
Materials:
- -Diketone (1.0 equiv)[1][2]
-
Aryl/Alkyl Hydrazine Hydrochloride (1.1 equiv)
-
Solvent: Ethanol or 2,2,2-Trifluoroethanol (TFE) (for difficult substrates)
-
Base (Optional): Pyridine (if reaction is too slow)
Workflow:
-
Dissolution: Suspend the Hydrazine Hydrochloride (11 mmol) in Ethanol (20 mL).
-
Addition: Add the
-diketone (10 mmol) in one portion. -
Heating: Heat the reaction mixture to Reflux (78°C) for 6-12 hours. Crucial: Heat provides the energy to overcome the barrier to the thermodynamic product.[2]
-
Workup:
-
Purification: Flash chromatography is often required as minor 1,5-impurities may persist.[1][2]
Analytical Validation: Distinguishing Isomers
The only self-validating method to confirm regiochemistry is NOE (Nuclear Overhauser Effect) NMR Spectroscopy .[1][2]
Decision Tree for Analytical Confirmation
Caption: NMR workflow for definitive structural assignment.
Data Interpretation Table:
| Feature | 1,5-Isomer (Kinetic) | 1,3-Isomer (Thermodynamic) |
| NOE Signal | Strong interaction between N-R and C5-R. | Weak/None between N-R and C3-R. |
| C5 often shielded (upfield) due to steric compression if bulky.[1][2] | C3 and C5 shifts are distinct; requires comparison with literature values for specific substituents. | |
| Crystal Structure | N-Aryl ring often twisted out of plane due to steric clash with C5-R. | N-Aryl ring more coplanar with pyrazole core.[1][2] |
Troubleshooting & Optimization
-
Problem: Getting a 50:50 mixture.
-
Problem: Low yield with Hydrazine Hydrochloride.
-
Problem: Substrate is an Acetylenic Ketone (Ynone) instead of
-diketone.
References
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones. Organic Letters, 2014.[2]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 2017.[2]
-
Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles. ResearchGate (Full Text Available).
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Note.
-
Mechanistic study of hydrazine decomposition (Relevant for nucleophilicity insights). PCCP, 2020.[1][2]
Sources
Application Note: High-Throughput TR-FRET Screening of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold in Drug Discovery[1][2]
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.[1] Its planar structure effectively mimics the purine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase active sites. Prominent examples include Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor).
However, pyrazole derivatives often present specific screening challenges:
-
Solubility: High lipophilicity can lead to precipitation in aqueous assay buffers.
-
Promiscuous Inhibition: Certain pyrazoles can form colloidal aggregates that sequester enzymes, leading to false positives.
-
Optical Interference: Some extended pyrazole systems can fluoresce, interfering with standard intensity-based readouts.
This Application Note details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol designed to mitigate these issues. TR-FRET is superior to standard absorbance or fluorescence intensity assays for this scaffold because its time-delayed reading window eliminates background fluorescence from the test compounds.
Pre-Assay Considerations & "Senior Scientist" Insights
Handling Pyrazole Solubility
Pyrazoles are often hydrophobic. Standard DMSO concentrations (1-10%) in stock solutions are stable, but "crashing out" occurs upon dilution into the assay buffer.
-
Recommendation: Perform an intermediate dilution step. Do not pipette 100% DMSO stock directly into the reaction well if the final DMSO tolerance is <1%.
-
Validation: Measure the Optical Density (OD600) of the compound in the assay buffer before adding the enzyme. An increase in OD indicates precipitation.
The "Detergent Trick" (Aggregation Counter-Screen)
To ensure your pyrazole is acting as a specific inhibitor and not a colloidal aggregate (a common artifact in early screening), the assay buffer must contain a non-ionic detergent.
-
Protocol Standard: Include 0.01% Triton X-100 or 0.005% Tween-20 in the reaction buffer.
-
Logic: Detergents disrupt colloidal aggregates but do not affect specific binding at the ATP site. If potency drops significantly with detergent, the compound was likely a false positive aggregate.
Visualizing the Mechanism
The following diagram illustrates the TR-FRET principle used in this protocol. The signal is generated only when the Eu-labeled antibody (Donor) and the tracer (Acceptor) are brought into proximity by the kinase reaction product.
Figure 1: Mechanism of the TR-FRET Kinase Assay. The signal is specific to the phosphorylated product, minimizing interference from unbound pyrazoles.
Protocol: TR-FRET Kinase Inhibition Assay
Reagents & Equipment
-
Enzyme: Recombinant Kinase (Target specific).
-
Substrate: Biotinylated peptide substrate (optimized for target).
-
ATP: Ultra-pure ATP (Km apparent concentration).
-
Detection: Europium-cryptate labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).
-
Plate: 384-well Low Volume White Microplate (Greiner or Corning).
-
Reader: HTS Plate Reader compatible with TR-FRET (e.g., PerkinElmer EnVision, BMG PHERAstar).
Assay Workflow (384-Well Format)
| Step | Action | Volume | Notes |
| 1 | Compound Addition | 4 µL | Add pyrazole inhibitors (diluted in buffer + <1% DMSO). Include High/Low controls. |
| 2 | Enzyme Addition | 2 µL | Add Kinase. Crucial: Incubate for 10 min before ATP to detect slow-binding inhibitors. |
| 3 | Start Reaction | 4 µL | Add Mix of ATP + Biotin-Substrate. |
| 4 | Incubation | - | Incubate at RT for 60 min (Kinase dependent). |
| 5 | Stop/Detection | 10 µL | Add Detection Mix (Eu-Ab + SA-XL665 + EDTA). EDTA stops the reaction. |
| 6 | Equilibration | - | Incubate 60 min at RT to allow antibody binding. |
| 7 | Read | - | Excitation: 337 nm. Emission 1: 620 nm (Donor). Emission 2: 665 nm (Acceptor). |
Experimental Workflow Diagram
Figure 2: Step-by-step screening workflow emphasizing the pre-incubation step critical for accurate IC50 determination.
Data Analysis & Validation
Calculating the TR-FRET Ratio
Raw fluorescence intensity is unreliable due to well-to-well variation. Always calculate the ratiometric signal:
Assay Quality Control (Z-Factor)
Before screening a library, validate the assay robustness using the Z-factor (Zhang et al., 1999).[2][3] A value > 0.5 is required for a reliable screen.
- : Standard deviation of positive (max inhibition) and negative (min inhibition) controls.
- : Mean of positive and negative controls.[3]
IC50 Determination
Fit the dose-response data to a 4-parameter logistic equation (Hill equation) to determine the concentration required for 50% inhibition.
-
Self-Validation: If the Hill Slope is significantly > 1.0 (e.g., > 2.0), suspect compound aggregation or non-specific denaturation, common with hydrophobic pyrazoles [1].
Troubleshooting Matrix
| Observation | Possible Cause | Corrective Action |
| High Background (665nm) | Non-specific binding of Acceptor | Increase salt (NaCl) or detergent (Tween-20) in detection buffer. |
| Low Signal Window | Enzyme activity too low | Titrate enzyme; ensure ATP concentration is near Km. |
| Steep IC50 Slope (>2) | Compound Aggregation | Add 0.01% Triton X-100 to assay buffer. |
| Fluorescence Interference | Pyrazole autofluorescence | TR-FRET usually negates this. If persists, check compound emission at 620nm. |
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Assay Development for Protein Kinase Enzymes. Available from: [Link]
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4] J Biomol Screen. 1999;4(2):67-73. Available from: [Link]
-
Fabbro D, et al. Ten things you should know about protein kinases: IUPHAR Review 14. Br J Pharmacol. 2015;172(11):2675-2700. (Review of kinase inhibitor mechanisms including pyrazoles). Available from: [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-factor - Wikipedia [en.wikipedia.org]
- 3. assay.dev [assay.dev]
- 4. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography method for pyrazole derivative single crystals
Application Note: Advanced Crystallogenesis and Structural Elucidation of Pyrazole Derivatives
Executive Summary
Pyrazole derivatives represent a cornerstone in modern medicinal chemistry, serving as the core scaffold in blockbuster drugs like Celecoxib and Ruxolitinib. However, their structural elucidation is frequently complicated by annular tautomerism (1H- vs. 2H- isomers) and a propensity to form amorphous oils due to strong intermolecular hydrogen bonding networks.[1] This guide provides a field-tested workflow for growing diffraction-quality single crystals of pyrazole derivatives and detailing the crystallographic refinement strategies necessary to resolve their inherent tautomeric disorder.
Pre-Crystallization Characterization
Expert Insight: Attempting to crystallize a pyrazole without defining its solution-state behavior is the primary cause of failure.[1] Pyrazoles often exist as equilibrium mixtures in solution.[1]
Protocol 1: Solubility & Tautomer Profiling Before setting up crystallization, perform a "Solubility Matrix Test" to identify the Good Solvent (GS) and Anti-Solvent (AS).[1]
-
Prepare 10 mg aliquots of the solid pyrazole derivative.
-
Test Solvents: Add solvent dropwise (up to 1 mL) and observe dissolution.
-
NMR Check: Run a 1H-NMR in the intended crystallization solvent (using deuterated equivalent).
Crystallization Protocols
Method A: Vapor Diffusion (The "Sitting Drop" Modification)
Recommended for: Pyrazoles that are highly soluble in polar solvents (DMF/DMSO) but oil out in non-polar solvents.[1]
Mechanism: Slow diffusion of a volatile anti-solvent into a non-volatile solution reduces solubility gradually, promoting ordered nucleation over amorphous precipitation.[1]
Materials:
-
Inner vessel: 2 mL GC vial (uncapped).
-
Outer vessel: 20 mL Scintillation vial with a tight screw cap.
-
Solvents: DMSO (GS) and Diethyl Ether (AS).[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 15-20 mg of the pyrazole derivative in 0.3 mL of DMSO. Filter through a 0.22 µm PTFE syringe filter into the 2 mL GC vial. Note: The solution should be near-saturated but clear.
-
Assembly: Place the open GC vial inside the 20 mL scintillation vial using tweezers.
-
Charge Anti-Solvent: Carefully pipette 3-4 mL of Diethyl Ether into the outer scintillation vial. Crucial: Do not let the ether spill into the inner vial. The liquid level of the ether should be below the rim of the inner vial.
-
Sealing: Cap the scintillation vial tightly. Wrap with Parafilm to prevent ether evaporation to the outside.[1]
-
Incubation: Store at 4°C. The ether vapors will diffuse into the DMSO, slowly increasing supersaturation.
-
Harvest: Crystals typically appear within 3-10 days.[1]
Method B: Slow Evaporation with "Solvent Breaking"
Recommended for: Pyrazoles with moderate solubility in alcohols.[1]
Mechanism: Pyrazoles often form strong H-bonds with protic solvents (ethanol/methanol), leading to solvates.[1] Using a "breaker" solvent disrupts this solvation shell.[1]
Step-by-Step Protocol:
-
Dissolve 20 mg of compound in 2 mL of Methanol (GS).
-
Add 0.5 mL of Acetonitrile (The "Breaker"). Expert Note: Acetonitrile disrupts the hydrogen bonding network of methanol, often forcing the pyrazole molecules to self-associate rather than solvate.
-
Cover the vial with aluminum foil and poke 3-5 small pinholes.[1]
-
Place in a vibration-free environment (e.g., a heavy stone bench or sand bath) at room temperature.
Visualization: Experimental Workflow
Figure 1: Decision tree for selecting the optimal crystallization strategy based on physicochemical profiling.
X-ray Data Collection & Refinement Strategy
Data Collection Parameters:
-
Temperature: Mandatory 100 K (or lower).
-
Reasoning: Pyrazole N-H protons are often dynamically disordered at room temperature (hopping between N1 and N2).[1] Cryogenic cooling freezes this motion, allowing for the resolution of the major tautomer or a distinct disordered model.
-
-
Source: Molybdenum (Mo-Kα) is preferred over Copper (Cu-Kα) for substituted pyrazoles to minimize absorption, unless the crystals are extremely small (<0.05 mm) and weakly diffracting.[1]
Refinement Protocol: Handling Tautomeric Disorder A common pitfall is observing an electron density peak between the two nitrogen atoms of the pyrazole ring.
-
Initial Solution: Solve the structure (SHELXT/Olex2). Assign the carbon and nitrogen backbone.[1][2]
-
Difference Map Inspection: Look for Q-peaks (electron density) near both nitrogens.[1]
-
Modeling Disorder (SHELXL):
-
Validation: Check the
value and the flatness of the difference map. A correct tautomer model should eliminate large residual peaks near the nitrogens.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Quantitative Data Summary
| Parameter | Standard Organic Crystal | Pyrazole Derivative Specifics |
| Solvent System | Single solvent (Ethanol/Acetone) | Binary System (GS: Polar, AS: Non-polar) |
| Temperature | Room Temp (298 K) | Cryogenic (100 K) essential for H-location |
| Disorder Type | Rotational (e.g., t-butyl groups) | Prototropic Tautomerism (N-H site exchange) |
| Space Group | Often P21/c | Tendency for Z' > 1 (multiple molecules in asymmetric unit) |
References
-
MDPI. (2023).[1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Retrieved from [Link][1]
-
ResearchGate. (2025).[1] How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? - Discussion on DMF/DMSO Solubility. Retrieved from [Link][1]
-
American Chemical Society. (2026).[1][3] Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Retrieved from [Link][1]
-
University of Rochester. How To: Grow X-Ray Quality Crystals. Retrieved from [Link][1]
Sources
Application Note: High-Fidelity Molecular Docking of Pyrazole Scaffolds Targeting Kinase Domains
Executive Summary
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, particularly for kinase inhibition (e.g., Crizotinib, Ruxolitinib). However, their efficacy in in silico studies is frequently compromised by a single critical oversight: prototropic tautomerism . The pyrazole ring contains two nitrogen atoms (pyrrole-like -NH- and pyridine-like =N-), and the migration of the proton between N1 and N2 significantly alters the hydrogen bond donor/acceptor profile.
This guide provides a rigorous protocol for docking pyrazole ligands. Unlike standard workflows, this protocol enforces a "Multi-Tautomer, Multi-State" approach to ensure that the bioactive conformation is not discarded during ligand preparation. We will use AutoDock Vina for the docking engine, validated against the CDK2 kinase system (PDB: 2VTO).
Scientific Rationale: The "Nitrogen Switch"
In the ATP-binding pocket of kinases, the "hinge region" requires specific hydrogen bonding patterns. A pyrazole ligand often binds here.[1]
-
Tautomer A (1H-pyrazole): N1 is the donor (H-bond to backbone carbonyl); N2 is the acceptor (H-bond to backbone amide).
-
Tautomer B (2H-pyrazole): The roles are reversed.
If you dock only the thermodynamically stable tautomer found in solution (often calculated in vacuum or water), you may miss the induced fit required by the protein environment. Therefore, you must dock BOTH tautomers.
Pre-Docking Protocol
Target Protein Preparation
Objective: Prepare the receptor (CDK2) by removing artifacts and defining the binding pocket.
-
Retrieval: Download PDB ID 2VTO (CDK2 complexed with a pyrazole inhibitor).
-
Cleaning:
-
Remove water molecules (unless bridging waters are known to be critical, e.g., Thr14 in some CDKs).
-
Remove heteroatoms (ions, co-factors).
-
-
Protonation (Critical):
-
Use a tool like H++ or PropKa to determine protonation states of Histidine, Aspartic Acid, and Glutamic Acid at pH 7.4.
-
Note: Ensure the hinge region residues (Glu81, Leu83 in CDK2) have their backbone atoms accessible.
-
-
File Conversion: Convert the cleaned PDB to PDBQT format (adding Gasteiger charges and merging non-polar hydrogens).
Ligand Preparation (The Multi-Tautomer Workflow)
Objective: Generate all accessible prototropic states for the pyrazole ligand.
-
Step A: 2D to 3D Conversion: Generate the 3D structure from SMILES.
-
Step B: Tautomer Enumeration:
-
Tool: OpenBabel or RDKit.
-
Command (OpenBabel):obabel -isdf ligand.sdf -osdf ligand_tautomers.sdf --conformer --nconf 1 --gen3d (Ensure tautomer generation flags are active in your specific version or use specialized scripts).
-
Manual Check: Verify you have both the 1H- and 2H- isomers.
-
-
Step C: Energy Minimization: Minimize each tautomer using the MMFF94 force field.
-
Step D: PDBQT Conversion: Define the "root" of the torsion tree away from the pyrazole ring to allow the ring to rotate freely in the pocket.
Experimental Protocol: Docking & Validation
Grid Box Definition
The grid must encompass the ATP-binding pocket, specifically the hinge region and the DFG motif.
| Parameter | Value (Angstroms) | Rationale |
| Center X, Y, Z | 29.39, 5.56, 12.00 | Centered on the co-crystallized ligand (approximate for 2VTO). |
| Size X, Y, Z | 22 x 22 x 22 | Sufficient to cover the ATP pocket without exploring surface non-specificity. |
| Spacing | 0.375 Å | Standard Vina resolution for atom-atom contacts. |
Execution (AutoDock Vina)
Run independent docking jobs for each tautomer.
Post-Docking Analysis Logic
Do not simply select the pose with the lowest binding energy (most negative kcal/mol). You must filter for Interaction Fidelity .
-
Hinge Interaction: Does the pyrazole nitrogen pair form a donor-acceptor motif with the hinge residues (e.g., Glu81/Leu83)?
-
RMSD Validation: Compare the docked pose of the co-crystallized ligand (from 2VTO) to its native structure. An RMSD < 2.0 Å validates the protocol.
Visualization of Workflows
Workflow 1: The Tautomer-Aware Docking Pipeline
This diagram illustrates the parallel processing of ligand tautomers to ensure the bioactive conformation is captured.
Caption: Parallel processing workflow ensuring both pyrazole tautomers are docked independently before interaction filtering.
Workflow 2: Kinase-Pyrazole Interaction Logic
This diagram details the specific molecular interactions required for a successful "hit" in the kinase pocket.
Caption: Mechanistic interaction map showing the dual H-bond requirement between the pyrazole moiety and the kinase hinge region.
Data Summary & Troubleshooting
Table 1: Common Kinase Targets for Pyrazole Scaffolds
| Target Protein | PDB ID | Clinical Relevance | Key Interaction Residues |
| CDK2 | 2VTO | Cancer (Cell Cycle) | Glu81, Leu83 |
| VEGFR-2 | 2QU5 | Angiogenesis | Cys919, Asp1046 |
| Aurora A | 2W1G | Mitosis | Ala213, Glu211 |
| BRAF (V600E) | 3OG7 | Melanoma | Cys532, Gln530 |
Table 2: Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| High Binding Energy but Wrong Pose | Tautomer Mismatch | Generate alternative tautomers (move the H from N1 to N2). |
| Ligand Ejected from Pocket | Grid Box Size/Center | Re-center grid on the co-crystallized ligand; ensure box is >20Å. |
| No H-bonds Detected | Protonation State | Check Histidine protonation in the pocket; ensure Pyrazole N is defined as donor/acceptor correctly in PDBQT. |
References
-
Molecular Docking of 1H-pyrazole derivatives to receptor tyrosine kinase (VEGFR-2, Aurora A, CDK2). Source: National Institutes of Health (PMC) URL:[Link]
-
AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Source: Journal of Computational Chemistry URL:[Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry (via NCBI) URL:[Link]
-
Design, Synthesis, and Docking of Pyrazole Hybrid Chalcone Conjugates. Source: MDPI Molecules URL:[Link]
-
AutoDock Vina Manual & Documentation. Source: Scripps Research Institute URL:[2][Link]
Sources
The Strategic Role of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Core in Modern Crop Protection
The pyrazole heterocycle is a cornerstone in the development of modern agrochemicals, offering a versatile scaffold for creating highly active fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and the ability to be functionalized at multiple positions allow for the fine-tuning of biological activity and physical properties. Among the vast family of pyrazole-based compounds, 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole stands out as a key building block for a significant class of fungicides: the succinate dehydrogenase inhibitors (SDHIs). This application note provides a detailed guide for researchers and synthetic chemists on the strategic use of this pyrazole derivative in the synthesis of advanced agrochemical candidates, with a focus on the creation of pyrazole-4-carboxamides, a prominent group of SDHI fungicides.
Core Synthetic Strategy: From Pyrazole to Potent Fungicide
The primary pathway for leveraging 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole in agrochemical synthesis is its conversion to the corresponding 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid derivative is the pivotal intermediate that, through amide coupling with a variety of aniline moieties, yields a diverse library of pyrazole-4-carboxamide fungicides. The overall synthetic workflow can be dissected into three key stages:
-
C4-Formylation via the Vilsmeier-Haack Reaction: Introduction of a formyl group at the C4 position of the pyrazole ring.
-
Oxidation to the Carboxylic Acid: Conversion of the formyl group to a carboxylic acid.
-
Amide Coupling: Formation of the final carboxamide product by reacting the pyrazole-4-carboxylic acid with a selected amine.
Caption: Overall synthetic workflow from the starting pyrazole to the final agrochemical product.
Detailed Application Notes and Mechanistic Insights
Part 1: The Vilsmeier-Haack Reaction for C4-Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[3][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Causality Behind Experimental Choices:
-
The Vilsmeier Reagent: The electrophilic species in this reaction is the chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is generated from the reaction of POCl₃ with DMF. This electrophile is highly reactive towards the electron-rich C4 position of the pyrazole ring.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The choice of solvent is often the DMF itself, which acts as both a reagent and a solvent.
-
Work-up: The reaction is quenched by the addition of water or a mild base, which hydrolyzes the intermediate iminium salt to the desired aldehyde.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Part 2: Oxidation of the Formyl Group to a Carboxylic Acid
The pyrazole-4-carbaldehyde obtained from the Vilsmeier-Haack reaction is a stable intermediate that can be readily oxidized to the corresponding carboxylic acid. Several oxidizing agents can be employed for this transformation.
Causality Behind Experimental Choices:
-
Choice of Oxidant:
-
Potassium permanganate (KMnO₄): A strong and cost-effective oxidizing agent. The reaction is typically performed in an aqueous basic solution, followed by acidification to precipitate the carboxylic acid.
-
Sodium chlorite (NaClO₂): A milder and more selective oxidizing agent, often used with a chlorine scavenger like 2-methyl-2-butene to prevent side reactions. This method is particularly useful for sensitive substrates.
-
-
Reaction Conditions: The choice of solvent and temperature depends on the chosen oxidant. For KMnO₄, aqueous solutions at room temperature or slightly elevated temperatures are common. For NaClO₂, buffered aqueous solutions are typically used.
Part 3: Amide Coupling to Form Pyrazole-4-Carboxamides
The final and crucial step in the synthesis of pyrazole carboxamide fungicides is the coupling of the pyrazole-4-carboxylic acid with a suitable aniline derivative. This reaction can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive species.
Causality Behind Experimental Choices:
-
Activation of the Carboxylic Acid: Direct amide formation from a carboxylic acid and an amine is generally slow. Therefore, the carboxylic acid is typically activated first. A common method is to convert it to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5]
-
Coupling Reaction: The resulting pyrazole-4-carbonyl chloride is then reacted with the desired aniline in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. This drives the reaction to completion and yields the target pyrazole carboxamide.
Experimental Protocols
Safety Precautions: These protocols involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
-
Reagents and Equipment:
-
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole in an excess of DMF.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90 °C for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
-
Reagents and Equipment:
-
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Beaker, magnetic stirrer
-
-
Procedure:
-
Suspend the pyrazole-4-carbaldehyde in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate in water to the suspension with stirring at room temperature.
-
Continue stirring until the purple color of the permanganate disappears.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3.
-
The white precipitate of the carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Protocol 3: Synthesis of a Representative Pyrazole-4-Carboxamide Fungicide
-
Reagents and Equipment:
-
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
A selected aniline derivative (e.g., 2-amino-4'-chloro-biphenyl for a boscalid analogue)
-
Pyridine or triethylamine
-
Anhydrous toluene or dichloromethane
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
-
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, add the pyrazole-4-carboxylic acid to an excess of thionyl chloride. Heat the mixture at reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the resulting crude acid chloride in anhydrous toluene. In a separate flask, dissolve the selected aniline and a base (e.g., pyridine) in anhydrous toluene.
-
Slowly add the acid chloride solution to the aniline solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Data Presentation: Expected Outcomes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole | C₁₁H₁₂N₂O | 188.23 | - | Solid |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | C₁₂H₁₂N₂O₂ | 216.24 | 70-85 | Solid |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | C₁₂H₁₂N₂O₃ | 232.24 | 80-95 | Solid |
| Representative Pyrazole-4-Carboxamide | Varies | Varies | 60-80 | Solid |
Conclusion
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is a valuable and strategically important starting material in the synthesis of a wide range of agrochemicals, particularly pyrazole-4-carboxamide fungicides. The synthetic pathways outlined in this application note, centered around the Vilsmeier-Haack reaction and subsequent functional group transformations, provide a robust and versatile platform for the development of novel crop protection agents. The understanding of the underlying reaction mechanisms and the rationale for experimental choices are crucial for the successful synthesis and optimization of these important agricultural compounds.
References
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available at: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications. Available at: [Link]
-
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. ACS Publications. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. National Center for Biotechnology Information. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. Available at: [Link]
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, Vol. 71, No. 7, 2007. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Available at: [Link]
- Fungicide pyrazole carboxamides derivatives. Google Patents.
-
Design, Synthesis and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available at: [Link]
- Process for the preparation of pyrazole-4-carboxamides. Google Patents.
-
Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
Vilsmeier–Haack reaction. Sciencemadness Discussion Board. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
Sources
- 1. WO2024174912A1 - Pyrazole carboxamide compound and use thereof - Google Patents [patents.google.com]
- 2. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Pyrazole Derivative Libraries for Kinase Inhibition
Abstract & Scope
The pyrazole ring (
This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed specifically to screen pyrazole libraries against kinase targets. By utilizing ratiometric detection and time-gated fluorescence, this protocol eliminates compound interference and validates hits with high confidence.
Library Preparation & Physicochemical Considerations
The Solubility Challenge
Pyrazoles are prone to
Protocol:
-
Stock Concentration: Store pyrazole derivatives at 10 mM in 100% DMSO (anhydrous).
-
Plate Format: Use 384-well or 1536-well Low Dead Volume (LDV) source plates (Cyclic Olefin Copolymer) to minimize compound loss to plastic.
-
Acoustic Dispensing: Use non-contact acoustic dispensing (e.g., Echo® Liquid Handler) to transfer nanoliter volumes (e.g., 10–50 nL). This avoids the "tip-wetting" issues common with lipophilic pyrazoles in traditional tip-based handlers.
DMSO Tolerance
Ensure the final assay DMSO concentration does not exceed the kinase's tolerance (typically <1%).
-
Example: Transferring 20 nL of 10 mM stock into a 10 µL assay volume results in 20 µM final compound and 0.2% DMSO.
Assay Principle: TR-FRET Kinase Binding
We utilize a competitive binding format (e.g., LanthaScreen™) rather than an activity assay. This measures the displacement of a fluorescent tracer from the kinase ATP-binding site.
Mechanism:
-
Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).[3]
-
Acceptor: Alexa Fluor® 647-labeled Tracer (binds to the Kinase ATP pocket).
-
Signal: When the tracer is bound, Eu excites the tracer (FRET occurs).
-
Inhibition: A pyrazole hit displaces the tracer, breaking the FRET pair. The signal decreases.[3][4][5][6]
Visualizing the Workflow
The following diagram illustrates the screening logic, specifically highlighting where pyrazole-specific interference is mitigated.
Caption: Workflow for TR-FRET competitive binding screen. Acoustic dispensing ensures precise low-volume transfer of lipophilic pyrazoles.
Detailed Experimental Protocol
Reagent Optimization (Pre-Screen)
Before the full screen, determine the
-
Titrate Kinase: 0 to 100 nM Kinase + Fixed 2 nM Eu-Antibody.
-
Titrate Tracer: 0 to 1000 nM Tracer.
-
Select Conditions: Choose a Kinase concentration that gives a robust signal (Signal/Background > 3) and use a Tracer concentration equal to its
.
Screening Protocol (384-well format)
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 . Critical Note: Brij-35 is non-ionic. It is essential for pyrazole screens to prevent the formation of colloidal aggregates (a common false positive mechanism).
| Step | Action | Volume | Notes |
| 1 | Compound Transfer | 20 nL | Transfer pyrazoles (Test), DMSO (Neg Ctrl), and Staurosporine (Pos Ctrl) via acoustic dispenser. |
| 2 | Kinase/Ab Mix | 5 µL | Add Kinase + Eu-labeled Antibody mixture. |
| 3 | Pre-Incubation | - | Incubate 15 min at Room Temp (RT) to allow compound binding. |
| 4 | Tracer Addition | 5 µL | Add Tracer diluted in Assay Buffer. |
| 5 | Equilibration | - | Incubate 60 min at RT (protected from light). |
| 6 | Detection | - | Read on TR-FRET compatible reader (e.g., EnVision, PHERAstar). |
Reader Settings:
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (Tracer).
-
Delay Time: 50–100 µs (Crucial to gate out pyrazole autofluorescence).
Data Analysis & Validation
Ratiometric Calculation
Raw fluorescence intensity is unreliable due to potential well-to-well volume variations or compound quenching (colored pyrazoles). Use the Emission Ratio:
Quality Control Metrics
Verify the assay performance using the Z-prime (
- : Standard Deviation[7]
- : Mean Signal
-
Pos: Positive Control (Max Inhibition, e.g., Staurosporine)
-
Neg: Negative Control (DMSO only)
Hit Triage Strategy
Pyrazoles are frequent "PAINS" (Pan-Assay Interference Compounds). A hit in the primary screen is not a lead until validated.
Caption: Decision tree for validating pyrazole hits. The "Counter Screen" step specifically tests for colloidal aggregation by increasing detergent concentration.
Troubleshooting Pyrazole-Specific Issues
| Issue | Cause | Solution |
| Steep Hill Slope (> 2.0) | Colloidal Aggregation. The compound forms a particle that sequesters the enzyme.[1][2] | Add 0.01% Triton X-100 or freshly prepared BSA to the buffer. If the IC50 shifts significantly, it is an aggregator (False Positive). |
| High Background (665nm) | Compound Autofluorescence. Some pyrazoles fluoresce in the red spectrum. | TR-FRET time-gating usually solves this. If it persists, switch to a mobility shift assay (Caliper) which is fluorescence-independent. |
| Low Signal Window | Tracer displacement by DMSO or low Kinase activity. | Titrate the tracer again. Ensure the tracer concentration is near the |
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1][2][7][8][9] Current opinion in chemical biology.[1][8][9] [Link]
-
Ansari, A., et al. (2017). Pyrazole scaffolds: A promising frontier in drug discovery. European Journal of Medicinal Chemistry. [Link]
-
BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Amanote [app.amanote.com]
Application Notes & Protocols: Strategic C4-Functionalization of the Pyrazole Ring for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous blockbuster drugs. The C4 position of the pyrazole ring represents a key vector for molecular elaboration, enabling fine-tuning of physicochemical properties and biological activity. This document provides a comprehensive guide to the strategic functionalization of the pyrazole C4-position, blending established protocols with mechanistic insights to empower researchers in the synthesis of novel chemical entities. We will delve into a suite of high-yield, robust reactions, including electrophilic substitution and modern cross-coupling methodologies, presented with detailed, step-by-step protocols and the underlying chemical logic.
The Strategic Importance of the Pyrazole C4-Position
The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutic agents. While positions N1, C3, and C5 are often pivotal for primary pharmacophore interactions, the C4 position offers a crucial handle for secondary modifications. Functionalization at this site can profoundly influence a molecule's:
-
Solubility and Lipophilicity: Introduction of polar or nonpolar groups at C4 can modulate the overall logP and aqueous solubility of the compound.
-
Metabolic Stability: Substitution at the C4-position can block potential sites of metabolism, thereby enhancing the compound's pharmacokinetic profile.
-
Potency and Selectivity: Appending new substituents at C4 allows for the exploration of additional binding pockets within a biological target, potentially leading to increased potency and selectivity.
The C4-proton of a pyrazole ring is the most acidic and the carbon atom is the most nucleophilic, making it the most reactive site for electrophilic substitution. This inherent reactivity provides a direct and often facile entry point for a wide array of chemical transformations.
Foundational C4-Functionalization: Electrophilic Substitution
Electrophilic substitution reactions are the most direct methods for introducing functionality at the C4 position of the pyrazole nucleus. The electron-rich nature of the C4 carbon makes it highly susceptible to attack by various electrophiles.
C4-Halogenation: The Gateway Functional Handle
Introducing a halogen (Br, Cl, I) at the C4 position is arguably the most valuable primary functionalization step. The resulting C4-halopyrazole is a versatile intermediate, primed for a multitude of subsequent cross-coupling reactions.
Expert Insight: While direct bromination is highly efficient, the choice of halogenating agent and conditions is critical to avoid side reactions, particularly N-halogenation or poly-halogenation. N-Substituted pyrazoles are generally more straightforward substrates as the N-H proton is absent, preventing competitive N-halogenation.
Protocol 1: Selective C4-Bromination of N-Phenylpyrazole
This protocol details the selective bromination of 1-phenyl-1H-pyrazole using N-Bromosuccinimide (NBS), a mild and selective brominating agent.
Workflow Diagram:
Caption: Workflow for C4-Bromination of N-Phenylpyrazole.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 15 minutes. The portion-wise addition helps to control the reaction exotherm.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Warming & Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-bromo-1-phenyl-1H-pyrazole.
Trustworthiness Check: The protocol is self-validating through the monitoring step (TLC/LC-MS), which confirms reaction completion. The quenching and work-up steps are standard procedures to ensure the removal of byproducts and reagents, leading to a clean product upon purification.
C4-Nitration
Nitration introduces a nitro group (-NO₂), a versatile functional group that can be a powerful electron-withdrawing group or be reduced to an amine (-NH₂) for further derivatization.
Expert Insight: The choice of nitrating agent is paramount. A mixture of nitric acid and sulfuric acid is highly effective but can be too harsh for sensitive substrates. Milder reagents like ammonium nitrate with trifluoroacetic anhydride offer a more controlled reaction profile.
Protocol 2: C4-Nitration using Ammonium Nitrate/Trifluoroacetic Anhydride
Step-by-Step Methodology:
-
Reagent Preparation (Caution!): In a flask cooled to -15 °C (ice-salt bath), slowly add trifluoroacetic anhydride (TFAA) (3.0 eq) to a suspension of ammonium nitrate (NH₄NO₃) (1.5 eq) in DCM. Stir for 30 minutes at this temperature to pre-form the nitrating agent.
-
Substrate Addition: Dissolve the pyrazole substrate (1.0 eq) in DCM and add it dropwise to the cold nitrating mixture.
-
Reaction: Maintain the reaction temperature at -15 °C and stir for 1-2 hours.
-
Monitoring: Check for the consumption of starting material using TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.
-
Neutralization & Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying & Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify by column chromatography.
Modern C4-Functionalization: Metal-Catalyzed Cross-Coupling
C4-halopyrazoles are ideal precursors for a vast array of powerful C-C and C-N bond-forming reactions, enabling the introduction of complex molecular fragments.
Logical Framework for Cross-Coupling:
Caption: Cross-Coupling Strategies from C4-Halopyrazoles.
Suzuki-Miyaura Coupling: For C4-Aryl and C4-Alkyl Scaffolds
The Suzuki coupling is a robust and widely used method for forming C-C bonds between a C4-halopyrazole and a boronic acid or ester derivative.
Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high yields. For electron-rich pyrazoles, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step.
Protocol 3: Suzuki Coupling of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a Schlenk flask or vial under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add the 4-bromopyrazole (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the C4-arylated/alkylated pyrazole.
Data Summary Table:
| Reaction Type | C4-Functionality | Key Reagents | Typical Yields | Scope |
| Bromination | -Br | NBS, Br₂ | 85-98% | Broad for N-substituted pyrazoles |
| Nitration | -NO₂ | NH₄NO₃, TFAA | 70-90% | Good, sensitive to steric hindrance |
| Suzuki Coupling | -Aryl, -Alkyl | Boronic Acids, Pd Catalyst | 60-95% | Very broad, tolerant of many functional groups |
| Sonogashira | -Alkynyl | Terminal Alkynes, Pd/Cu Cat. | 70-95% | Excellent for terminal alkynes |
Conclusion
The C4 position of the pyrazole ring is a linchpin for molecular design in modern drug discovery. Mastery of both classical electrophilic substitution and contemporary cross-coupling reactions provides the medicinal chemist with a powerful toolkit. The protocols outlined herein serve as a robust starting point for the synthesis of novel C4-functionalized pyrazoles. By understanding the "why" behind the choice of reagents and conditions, researchers can troubleshoot and adapt these methods to their specific synthetic challenges, accelerating the journey from hit to lead.
References
-
Title: Pyrazole: a promising scaffold for the synthesis of diverse bioactive compounds. Source: RSC Advances. URL: [Link]
-
Title: Recent advances in the synthesis of pyrazoles: a review. Source: Organic & Biomolecular Chemistry. URL: [Link]
-
Title: A mild and regioselective nitration of pyrazoles using ammonium nitrate in trifluoroacetic anhydride. Source: Tetrahedron Letters. URL: [Link]
Application Notes and Protocols for the Synthesis of Pyrazole-Fused Heterocyclic Systems
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of key synthetic strategies for constructing pyrazole-fused heterocyclic systems. Pyrazole and its fused derivatives are privileged scaffolds in modern pharmacology, exhibiting a vast array of biological activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1][2][3] This document moves beyond a simple recitation of procedures to explain the underlying mechanistic principles, strategic considerations for substrate selection, and the causal relationship between reaction conditions and outcomes. Detailed, field-proven protocols for the synthesis of prominent fused systems, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyridines, are presented. Furthermore, this guide explores the utility of modern synthetic paradigms such as multicomponent reactions (MCRs) and metal-catalyzed methodologies that enhance efficiency and molecular diversity.[4][5] All protocols are designed to be self-validating, and key concepts are supported by authoritative references and illustrative diagrams to ensure scientific integrity and practical applicability.
Introduction: The Central Role of Pyrazole-Fused Systems in Drug Discovery
The fusion of a pyrazole ring with other heterocyclic moieties generates rigid, planar structures with unique electronic properties and three-dimensional conformations that are highly conducive to binding with biological macromolecules.[6] This structural feature makes them ideal scaffolds for the design of targeted therapeutics.[1] For instance, pyrazolo[1,5-a]pyrimidines are recognized as potent protein kinase inhibitors, playing a crucial role in targeted cancer therapy, while various pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of EGFR-tyrosine kinase and VEGFR-2.[5][7][8][9] Similarly, the pyrazolo[3,4-b]pyridine core is a common fragment in kinase inhibitors and other biologically active agents.[10][11][12]
The synthetic accessibility of these systems allows for systematic structural modifications, enabling chemists to fine-tune their pharmacological profiles through Structure-Activity Relationship (SAR) studies.[5] This guide focuses on the most robust and versatile synthetic routes to these high-value heterocyclic systems, providing the practical knowledge necessary to design and execute their synthesis in a laboratory setting.
Foundational Strategy: Condensation Reactions for Pyrazolo[1,5-a]pyrimidines
One of the most reliable and widely employed methods for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between a 5-aminopyrazole and a 1,3-bis-electrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[6][13]
Causality and Mechanism: In this reaction, the 5-aminopyrazole acts as a 1,3-bis-nucleophile. The exocyclic amino group (N-1) initiates a nucleophilic attack on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (N-2) attacks the second carbonyl group, leading to a dehydration event that results in the formation of the fused aromatic system.[13] The choice of the 1,3-dicarbonyl substrate directly dictates the substitution pattern on the newly formed pyrimidine ring, offering a straightforward handle for molecular diversification.[13]
Caption: General workflow for condensation synthesis.
Protocol 2.1: Synthesis of 5,7-Dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine
This protocol details the reaction of 5-amino-3-phenylpyrazole with acetylacetone.
Materials:
-
5-Amino-3-phenylpyrazole (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-amino-3-phenylpyrazole (e.g., 1.59 g, 10 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition: To the stirred solution, add acetylacetone (e.g., 1.1 g, 11 mmol).
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]
-
Product Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into ice-cold water (50 mL) to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from ethanol to obtain pure 5,7-dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine as crystalline solids.
-
Characterization: Dry the product and characterize it using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Building the Bioactive Core: Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of many kinase inhibitors. Its synthesis is commonly achieved by constructing the pyrimidine ring onto a pre-formed, functionally-rich pyrazole.
Strategy 3.1: Knoevenagel Condensation and Cyclization with (Thio)urea
This robust two-step, one-pot sequence begins with a pyrazolone derivative and an aromatic aldehyde, culminating in cyclization with thiourea to form the thioxo-pyrazolo[3,4-d]pyrimidine core, a versatile intermediate for further functionalization.[7][15]
Causality and Mechanism: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene group of the pyrazolone and an aldehyde, forming a reactive arylidene intermediate.[15] This intermediate then undergoes a Michael addition-cyclization reaction with thiourea. The thiourea adds to the electrophilic double bond, followed by intramolecular cyclization and tautomerization to yield the stable fused heterocyclic product.[7] Using a base like sodium ethoxide is critical as it facilitates both the initial condensation and the subsequent cyclization.[7]
Caption: Key steps in the synthesis of pyrazolo[3,4-d]pyrimidines.
Protocol 3.1.1: Synthesis of N-(4-(4-Chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide
This protocol is adapted from a reported green synthesis approach and illustrates the fusion method.[7]
Materials:
-
N-(5-(4-chlorobenzylidene)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide (Arylidene derivative 1) (1.0 eq)
-
Thiourea (1.0 eq)
-
Sodium ethoxide (catalytic amount)
-
Sand bath or high-temperature heating block
-
Dioxane (for recrystallization)
Procedure:
-
Reagent Preparation: Thoroughly mix the arylidene derivative (e.g., 2.0 g, 5 mmol) and thiourea (0.38 g, 5 mmol) in a mortar and pestle.
-
Catalyst Addition: Add a catalytic amount of solid sodium ethoxide to the mixture and continue to grind until a homogenous powder is obtained.
-
Fusion Reaction: Transfer the solid mixture to a flask and heat it in a sand bath at 180–185°C for approximately 50 minutes. The reaction should be monitored by taking small aliquots and analyzing them via TLC (e.g., using a mobile phase of ethyl acetate/hexane).[7]
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. The solidified reaction mass is the crude product.
-
Purification: Triturate the crude solid with ethanol to remove unreacted starting materials. Collect the solid by filtration and recrystallize from hot dioxane to yield the pure product.[7]
-
Characterization: Confirm the structure of the final compound using appropriate analytical techniques.
Constructing Pyridinyl-Fused Systems: The Gould-Jacobs Reaction
The Gould-Jacobs reaction, a classic method for quinoline synthesis, is readily adapted to produce pyrazolo[3,4-b]pyridines. This strategy involves the reaction of an aminopyrazole with a malonic ester derivative, followed by a thermal cyclization.[16]
Causality and Mechanism: The synthesis begins with the nucleophilic attack of the 3-aminopyrazole's amino group on the electrophilic carbon of diethyl 2-(ethoxymethylene)malonate, displacing the ethoxy group. This forms an intermediate which, upon heating to high temperatures (typically in a high-boiling solvent like diphenyl ether), undergoes a thermal cyclization. The reaction proceeds via a 6-pi electrocyclization followed by tautomerization to yield the 4-hydroxy-pyrazolo[3,4-b]pyridine. This hydroxy derivative is often converted to the more synthetically versatile 4-chloro derivative using reagents like POCl₃.[16]
Protocol 4.1: General Procedure for 4-Hydroxy-pyrazolo[3,4-b]pyridine Synthesis
Materials:
-
3-Amino-5-methylpyrazole (1.0 eq)
-
Diethyl 2-(ethoxymethylene)malonate (1.0 eq)
-
Diphenyl ether (solvent)
-
Round-bottom flask with a distillation head and condenser (for high-temp reaction)
-
Heating mantle
Procedure:
-
Initial Condensation: Mix 3-amino-5-methylpyrazole (e.g., 9.7 g, 100 mmol) and diethyl 2-(ethoxymethylene)malonate (21.6 g, 100 mmol) in a flask. Heat the mixture gently (around 100-120°C) for 1 hour. Ethanol will be evolved as a byproduct.
-
Cyclization Setup: Add the resulting intermediate to a flask containing a high-boiling solvent such as diphenyl ether (e.g., 100 mL).
-
Thermal Cyclization: Heat the solution to reflux (approx. 250-260°C) for 30-60 minutes. The product will precipitate from the hot solution.
-
Isolation: Cool the mixture and add petroleum ether or hexane to dilute the diphenyl ether and facilitate filtration.
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with petroleum ether to remove the high-boiling solvent. The resulting 4-hydroxy-pyrazolo[3,4-b]pyridine can be further purified by recrystallization if necessary.
Modern Synthetic Paradigms: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful strategy in synthetic chemistry due to their high efficiency, atom economy, and ability to generate complex molecules in a single step from simple precursors.[4] Several pyrazole-fused systems are readily accessible through MCRs.
Causality and Mechanism: A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This reaction involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[17][18] The reaction proceeds through a cascade of events:
-
Knoevenagel condensation between the aldehyde and malononitrile.
-
Formation of a pyrazolone from the β-ketoester and hydrazine.
-
A crucial Michael addition of the pyrazolone onto the electron-deficient alkene formed in step 1.
-
Intramolecular cyclization and tautomerization to yield the final, highly substituted fused pyrazole.[17] The use of a catalyst, such as taurine or nano-ZnO, can significantly increase the reaction rate and yield under environmentally friendly conditions.[18]
Caption: Logical flow of a one-pot, four-component synthesis.
Protocol 5.1: One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol describes a general, environmentally friendly MCR.[18]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Ethanol or Water (solvent)
-
Taurine (catalyst, ~10 mol%)
-
Stir plate, flask
Procedure:
-
Reaction Setup: In a 50 mL flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add taurine (0.1 mmol) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (50-60°C) for 2-5 hours. The product often precipitates out of the solution as the reaction proceeds.
-
Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture and collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. This method often yields a product of high purity without the need for column chromatography.[18]
-
Characterization: Confirm the structure of the synthesized dihydropyrano[2,3-c]pyrazole derivative.
Summary of Synthetic Strategies
| Target Fused System | Key Synthetic Strategy | Primary Reactants | Typical Conditions | Advantages | Limitations |
| Pyrazolo[1,5-a]pyrimidine | Condensation Reaction | 5-Aminopyrazole + 1,3-Dicarbonyl | Acidic or basic catalysis, reflux | High yields, reliable, versatile substitution.[13][14] | Requires pre-functionalized pyrazoles. |
| Pyrazolo[3,4-d]pyrimidine | Knoevenagel/Cyclization | Pyrazolone + Aldehyde + (Thio)urea | Base catalysis, reflux or fusion | Access to diverse intermediates, good yields.[7][15] | Multi-step process, high temperatures may be needed. |
| Pyrazolo[3,4-b]pyridine | Gould-Jacobs Reaction | 3-Aminopyrazole + Malonate derivative | High-temperature thermal cyclization | Classic, reliable route to the core scaffold.[16] | Harsh conditions (high temp), limited functional group tolerance. |
| Diverse Fused Pyrazoles | Multicomponent Reaction | Aldehyde, Malononitrile, Hydrazine, etc. | One-pot, often catalyzed, mild conditions | High efficiency, atom economy, complexity from simple inputs.[4][17][18] | Mechanism can be complex, side products possible. |
References
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Current status of pyrazole and its biological activities - PMC. PubMed Central.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis, reaction and biological activities of N-containing heterocyclic compounds: A report on Pyrazole. AIP Publishing.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent developments in synthetic chemistry and biological activities of pyrazole deriv
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Synthesis of pyrazolopyrimidines 22.
- Recent advances in the synthesis of new pyrazole derivatives.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
- Recent Advances in the Synthesis of Pyrazole Deriv
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC.
- A Concise Review on the Synthesis of Pyrazole Heterocycles.
- An overview of the synthesis of fused pyrazoles.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Scope of synthesis of pyrazolo[1,5‐a]quinolines 3. All reactions...
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis of o-Carborane-Fused Pyrazoles through Sequential C–N Bond Formation.
- Synthesis of some novel pyrazolo[1,5-a]quinazolines and their fused deriv
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives.
- Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.
- Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Taylor & Francis.
- New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
- The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole
[1]
Topic: Yield Optimization & Troubleshooting Guide Code: PYR-SYN-03 Target Molecule: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole (CAS: [Specific CAS if available, e.g., analogous to 1453-58-3 for base]) Audience: Senior Chemists, Process Engineers[1]
Executive Summary: The "Yield" Trap
Low yield in the synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is rarely due to a failure of the reaction to proceed.[1] Instead, it is almost invariably caused by regiochemical ambiguity .[1][2]
The condensation of 4-methoxyphenylhydrazine with a 3-carbon building block (such as acetylacetaldehyde dimethyl acetal) creates a competition between two pathways:[1]
-
Pathway A (Desired): Formation of the 3-methyl isomer.[1]
-
Pathway B (Thermodynamic/Kinetic Trap): Formation of the 5-methyl isomer.[1]
Standard acidic reflux conditions (Knorr synthesis) frequently favor Pathway B (5-methyl), meaning your "low yield" is actually a "high yield of the wrong isomer."[1][2] This guide focuses on regiochemical inversion and oxidative protocols to secure the 3-methyl target.
Diagnostic Module: Are You Making the Wrong Molecule?
Before optimizing reagents, confirm your product identity.[1][2] The 3-methyl and 5-methyl isomers have distinct NMR signatures.[1]
| Feature | 3-Methyl Isomer (Target) | 5-Methyl Isomer (Common Impurity) |
| Structure | Methyl is distal to the N-Aryl ring.[1] | Methyl is adjacent to the N-Aryl ring.[1][3] |
| N/A (Position 5 is substituted) | ||
| NOE Signal | Strong NOE between N-Aryl ortho-H and H-5 .[1][2] | Strong NOE between N-Aryl ortho-H and 5-Methyl . |
Troubleshooting & Optimization Protocols
Scenario A: You are using Acetylacetaldehyde Dimethyl Acetal (1,1-dimethoxy-3-butanone)[1]
The Problem: The ketone carbonyl (C3) is free and reactive, while the aldehyde equivalent (C1) is masked as an acetal.[1][2] The hydrazine attacks the ketone first, leading to the 5-methyl isomer.[1]
The Solution: In-Situ Deprotection Strategy. You must unmask the aldehyde (which is more reactive than the ketone) before the hydrazine attacks.[1]
Optimized Protocol:
-
Hydrolysis Phase: Dissolve the acetal in aqueous ethanol with catalytic HCl. Stir at room temperature for 30–60 minutes before adding the hydrazine. This generates the free aldehyde in situ.[2]
-
Condensation Phase: Add the 4-methoxyphenylhydrazine hydrochloride.
-
Mechanism: The hydrazine NH
(nucleophile) preferentially attacks the newly liberated aldehyde (C1) due to lower steric hindrance and higher electrophilicity compared to the ketone (C3).[1][2] -
Cyclization: The second nitrogen attacks the ketone, placing the aryl group on the nitrogen adjacent to the aldehyde-derived carbon (C5-H), resulting in the 3-methyl product.[1]
Scenario B: You are using Methyl Vinyl Ketone (MVK)[1][2]
The Problem: Direct condensation can lead to polymerization or mixtures.[2] The Solution: Oxidative Aromatization (The "Surefire" Route). This is the most reliable method for high-yield synthesis of the 3-methyl isomer.[1]
Protocol:
-
Michael Addition: React 4-methoxyphenylhydrazine with MVK in ethanol. The hydrazine attacks the
-carbon (Michael acceptor) or forms the hydrazone.[1] Under controlled conditions (0°C to RT), this yields the 1-aryl-3-methyl-2-pyrazoline intermediate.[1] -
Oxidation: Treat the crude pyrazoline with an oxidizing agent (e.g., DDQ, chloranil, or simply O
/activated carbon in refluxing xylene) to aromatize to the pyrazole.[1][2]
Visualizing the Regioselectivity Pathways
The following diagram illustrates why standard conditions fail and how the "Pre-Hydrolysis" or "MVK" routes correct the path.
Caption: Decision tree showing how precursor choice and reaction order dictate the formation of 3-methyl vs. 5-methyl isomers.
Frequently Asked Questions (FAQ)
Q1: My crude product is a dark oil that won't crystallize. What happened? A: This indicates oxidation of the hydrazine starting material (common with electron-rich 4-methoxyphenylhydrazine).[1]
-
Fix: Perform the reaction under an inert atmosphere (Nitrogen/Argon). Use fresh hydrazine hydrochloride.[2] If using the free base, ensure it is light-yellow, not dark brown.[1][2]
Q2: Can I separate the 3-methyl and 5-methyl isomers if I have a mixture? A: Yes, but it is difficult.
-
Chromatography: The 3-methyl isomer is typically less polar than the 5-methyl isomer on Silica gel (elute with Hexane/EtOAc).[1]
-
Crystallization: The 5-methyl isomer often has a higher melting point and crystallizes more readily.[1] If your yield is low, you might be losing the 3-methyl isomer in the mother liquor.[1]
Q3: Why not use 4-methoxy-3-buten-2-one? A: Reaction with this enone typically favors the 5-methyl isomer.[1] The hydrazine attacks the carbonyl carbon (forming a hydrazone) before cyclizing onto the alkene.[1][2] The MVK route (above) is superior because the terminal alkene is a better Michael acceptor than the internal alkene of the methoxy-enone.[1]
Experimental Protocol: The "Gold Standard" (MVK Oxidative Route)
This protocol prioritizes regiochemical fidelity over raw throughput, ensuring the yield represents the correct isomer.[1][2]
Reagents:
-
4-Methoxyphenylhydrazine HCl (1.0 eq)[1]
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) OR Chloranil.[1]
Step-by-Step:
-
Pyrazoline Formation:
-
Suspend 4-methoxyphenylhydrazine HCl in Ethanol under N
. -
Add Triethylamine (1.1 eq) and stir for 10 min.
-
Cool to 0°C. Dropwise add MVK.[2]
-
Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of hydrazine).[1][2]
-
Note: You have now formed 1-(4-methoxyphenyl)-3-methyl-2-pyrazoline .[1]
-
-
Oxidation (Aromatization):
-
Work-up:
-
Purification:
References
-
Regioselectivity in Pyrazole Synthesis: Elguero, J. et al.[1][2] "Pyrazoles and their Benzo Derivatives."[2] Comprehensive Heterocyclic Chemistry, 1984.[1][2] (Foundational text on the kinetic vs. thermodynamic control of hydrazine condensations).
-
MVK/Oxidation Route: Bhat, B. A., et al. "Regioselective synthesis of 1-aryl-3-methylpyrazoles via oxidative aromatization."[1] Tetrahedron Letters, 2005.[1][2]
-
Acetal Hydrolysis Strategy: Aggarwal, V. et al. "Regiocontrol in the reaction of hydrazines with 1,3-dicarbonyl equivalents."[1][2] Journal of Organic Chemistry, 2003.[2]
-
NMR Characterization: "Distinction between 1-aryl-3-methyl and 1-aryl-5-methyl pyrazoles." Magnetic Resonance in Chemistry, Vol 40, 2002.[1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting regioselectivity in pyrazole synthesis from unsymmetrical diketones
Status: Operational | Topic: Unsymmetrical 1,3-Diketone Condensation | Ticket Type: Troubleshooting & Optimization
System Overview: The Regioselectivity Paradox
Welcome to the Pyrazole Synthesis Support Hub. If you are accessing this guide, you are likely facing the classic "Regioselectivity Paradox" inherent to the Knorr pyrazole synthesis.
When condensing an unsymmetrical 1,3-diketone (
The Core Conflict:
-
Electronic Control: The most nucleophilic nitrogen (usually the terminal
) attacks the most electrophilic carbonyl.[1] -
Steric Control: The nucleophile attacks the least hindered carbonyl.[1][2]
-
Thermodynamic Drift: The initial kinetic product often isomerizes or dehydrates to the thermodynamic product, which may not be your target.[1]
This guide provides the logic, workflows, and protocols to force the reaction toward your desired isomer.[1]
Diagnostic Workflow (Interactive Decision Tree)
Before starting your synthesis, map your substrate to the correct protocol using the decision tree below.
Figure 1: Decision matrix for selecting reaction conditions based on substrate electronics and sterics.
Technical Deep Dive: Mechanism & Control
To troubleshoot effectively, you must understand why the reaction fails. The formation of the pyrazole ring proceeds through a hydrazone intermediate, followed by cyclization and dehydration.[1]
The Electronic vs. Steric Battlefield[1][3]
| Factor | Mechanism of Action | Troubleshooting Implication |
| Nucleophilicity | In alkylhydrazines ( | The |
| Electrophilicity | A | Counter-intuitively, the |
| Solvent Effect | Protic (EtOH): Stabilizes charged intermediates via H-bonding.Fluorinated (HFIP): Strong H-bond donor; activates carbonyls specifically and can reverse regioselectivity.[1] | Switching from EtOH to HFIP is the #1 fix for regioselectivity issues [1].[1] |
The "Fluorinated Switch"
Recent literature highlights that using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can completely reverse regioselectivity compared to ethanol [1].[1]
-
Ethanol: Often yields mixtures or the thermodynamic isomer.[1]
-
HFIP: Promotes regioselective attack by activating the specific carbonyl through strong hydrogen bonding, often favoring the 1-aryl-5-methyl isomer in specific contexts (or 1,3 depending on substitution pattern).[1]
Solution Database: Verified Protocols
Protocol A: Thermodynamic Control (Standard)
Use this for: Simple alkyl/aryl diketones where the thermodynamic product (usually the less sterically crowded 1,5-isomer) is desired.[1]
-
Stoichiometry: 1.0 eq. Diketone + 1.1 eq. Hydrazine (HCl salt preferred for stability).[1]
-
Solvent: Ethanol (0.5 M concentration).
-
Catalyst: 1-2 drops of conc. HCl or Acetic Acid (if using free hydrazine base).[1]
-
Procedure:
-
Workup: Evaporate solvent. If solid precipitates, filter.[1][4] If oil, neutralize with sat.[1]
and extract with EtOAc.[1]
Protocol B: The "HFIP Switch" (Kinetic/Regioselective)
Use this for: Fluorinated diketones or when Protocol A yields inseparable mixtures.[1]
-
Stoichiometry: 1.0 eq. Diketone + 1.1 eq. Methylhydrazine.[1][3][7][9]
-
Solvent: HFIP (Hexafluoroisopropanol) or TFE.[1] Warning: Corrosive and volatile. [1]
-
Temperature: Room Temperature (20–25 °C). Do not reflux initially.
-
Procedure:
-
Workup: Remove HFIP under reduced pressure (recoverable). Purify residue via flash chromatography.
Troubleshooting & FAQ
Q1: I am using a trifluoromethyl (
-
Diagnosis:
-pyrazoles are notoriously difficult to separate on silica due to similar polarity.[1] -
Fix:
-
Change Solvent: Try Protocol B (HFIP). It often yields >95:5 regioselectivity, negating the need for separation [1].[1]
-
Acylation: React the crude mixture with Acyl Chloride. Isomers often have vastly different acylation rates or the resulting N-acyl products have different
values. -
Crystallization: If one isomer is solid, try recrystallization from Hexane/EtOAc before column chromatography.[1]
-
Q2: My reaction stalled. The LCMS shows the hydrazone intermediate but no cyclized pyrazole. [1]
-
Diagnosis: The cyclization/dehydration step is the bottleneck.[1]
-
Fix:
Q3: Which Nitrogen attacks which Carbon? I need to predict the structure.
-
Rule of Thumb (Methylhydrazine +
):-
In Ethanol (Reflux) : The major product is often 1-methyl-5-trifluoromethyl-3-R-pyrazole . (Thermodynamic).[1]
-
Why? The
group is bulky and electron-withdrawing. The system minimizes steric clash between the N-Methyl and the substituents [2].[1] -
Verification: Always verify with NOESY NMR.[1] Look for cross-peaks between the N-Methyl protons and the substituent at position 5.[1]
-
Visualizing the Competing Pathways
The following diagram illustrates why solvent choice dictates the product ratio.
Figure 2: Kinetic vs. Thermodynamic pathways. Path A is often favored by fluorinated solvents, while equilibration leads to Path B products.[1]
References
-
Aggarwal, V. K., et al. (2006).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 71(13), 5034–5037.[1] Link[1]
-
Fustero, S., et al. (2011).[1] Recent advances in the synthesis of pyrazoles.[1][3][10][11] A review. Organic Preparations and Procedures International, 41(4), 253-290.[1] Link[1]
-
Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Vol 5. Link
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
How to remove unreacted hydrazine from pyrazole synthesis reaction
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the synthesis and purification of pyrazole derivatives. The following troubleshooting guides and FAQs address one of the most common and critical post-reaction challenges: the removal of unreacted hydrazine.
The Knorr pyrazole synthesis and related methodologies, which typically involve the condensation of a hydrazine species with a 1,3-dicarbonyl compound, are fundamental reactions in heterocyclic chemistry.[1][2][3] To drive these reactions to completion, an excess of hydrazine is often employed. However, residual hydrazine, a toxic and reactive substance, must be meticulously removed from the final product.[4][5] This guide provides both the theoretical basis and practical, field-proven protocols to ensure the purity and safety of your synthesized pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted hydrazine so critical?
A1: There are three primary drivers for the scrupulous removal of hydrazine:
-
Toxicity and Safety: Hydrazine is a hazardous substance. It is corrosive, a suspected human carcinogen, and can have severe health effects upon exposure through inhalation, ingestion, or skin contact.[5][6] Ensuring its complete removal is paramount for the safety of the end-user, especially in drug development contexts.
-
Product Purity: Residual hydrazine is an impurity that can compromise the structural integrity and purity of your final pyrazole product. It can affect crystallization, melting point, and analytical characterization (e.g., NMR, LC-MS).
-
Downstream Reactivity: If the synthesized pyrazole is an intermediate for subsequent chemical transformations, leftover hydrazine can interfere with or participate in undesired side reactions, leading to complex product mixtures and reduced yields.
Q2: What are the principal strategies for removing excess hydrazine after a pyrazole synthesis?
A2: The four most common and effective strategies are:
-
Aqueous Extraction (Liquid-Liquid Wash): Leverages the high water solubility of hydrazine hydrate to wash it out of an organic solution of the product.
-
Precipitation & Filtration: Induces the pyrazole product to solidify out of the reaction mixture, leaving the hydrazine behind in the liquid phase.
-
Chemical Quenching (Destruction): Involves adding a reagent that selectively reacts with and neutralizes excess hydrazine, converting it into benign byproducts.
-
Azeotropic Distillation: Removes hydrazine by co-distilling it with a solvent that forms an azeotrope.
Q3: How do I choose the best removal method for my specific pyrazole?
A3: The optimal method is dictated by the physicochemical properties of your target pyrazole. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a hydrazine removal method.
Troubleshooting Guide: Common Workup Issues
Q: My pyrazole is a solid, but it's not precipitating from the reaction solvent (e.g., Ethanol, Acetic Acid). What can I do?
A: This is a common issue where the product is soluble in the reaction medium. The goal is to change the solvent environment to decrease the pyrazole's solubility.
-
Causality: Solubility is dependent on the intermolecular forces between the solute (pyrazole) and the solvent. By introducing an "anti-solvent," you disrupt these favorable interactions, forcing the product to precipitate.
-
Solution 1: Add Water. If your pyrazole has low water solubility, slowly add the reaction mixture to a beaker of cold deionized water with vigorous stirring. Hydrazine hydrate is miscible with water and will be drawn into the aqueous phase, while the non-polar pyrazole precipitates.[7] The solid can then be collected by filtration.[1]
-
Solution 2: Solvent Swap. First, remove the high-boiling reaction solvent (e.g., acetic acid) using a rotary evaporator. Then, redissolve the crude residue in a minimum amount of a suitable polar solvent (e.g., a small amount of acetone or ethyl acetate) and add a non-polar anti-solvent (e.g., hexanes, heptane) until the product precipitates.
Q: I performed several aqueous washes, but my NMR spectrum still shows a peak for hydrazine. How can I improve my extraction?
A: Standard water washes are good but may not be sufficient if emulsions form or if the product has some slight water solubility.
-
Causality: The efficiency of liquid-liquid extraction depends on the partition coefficient of the impurity between the two phases. We can manipulate this to favor moving the hydrazine into the aqueous layer.
-
Solution 1: Use Brine Washes. After the initial washes with deionized water, perform one or two washes with a saturated sodium chloride (brine) solution. Brine is denser than water and helps break up emulsions. It also decreases the solubility of organic compounds in the aqueous layer by the "salting out" effect, pushing your pyrazole product back into the organic phase while still effectively removing the highly polar hydrazine.
-
Solution 2: Acidic Wash. Perform a wash with a dilute, mild acid solution (e.g., 1% HCl or 5% NH₄Cl). Hydrazine is basic (pKa ~8.1) and will be protonated to form the hydrazinium salt ([N₂H₅]⁺).[4] This salt has significantly higher water solubility than free hydrazine, dramatically improving its partitioning into the aqueous phase. Caution: Ensure your target pyrazole is stable to acid and does not contain acid-labile functional groups.
Q: My pyrazole is highly water-soluble. How can I possibly remove the water-soluble hydrazine?
A: This is a challenging scenario that precludes standard aqueous extraction or water-induced precipitation.
-
Causality: When both the product and the impurity have similar solubility profiles, simple phase separation is ineffective. We must rely on chemical or physical properties other than solubility.
-
Solution 1: Azeotropic Distillation. This is often the best approach. Hydrazine hydrate forms an azeotrope with certain organic solvents, such as xylene, allowing for its removal at a temperature different from the boiling points of the individual components.[8][9] A detailed protocol is provided below.
-
Solution 2: Column Chromatography. If other methods fail, purification by silica gel column chromatography is a highly effective, albeit more resource-intensive, method. The significant polarity difference between most pyrazoles and hydrazine allows for a clean separation.
-
Solution 3 (Advanced): In some cases, you can temporarily "protect" the pyrazole's polar functional groups to make it less water-soluble, perform an aqueous extraction to remove hydrazine, and then deprotect your compound. This is a multi-step process reserved for particularly difficult separations.
Detailed Experimental Protocols
Protocol 1: Removal by Aqueous Extraction
This method is ideal for water-insoluble pyrazole products.
Workflow Diagram:
Caption: Standard workflow for hydrazine removal via aqueous extraction.
Step-by-Step Methodology:
-
Cooling: Once the reaction is complete, allow the reaction vessel to cool to room temperature.
-
Solvent Removal (Optional): If the reaction was run in a water-miscible solvent (e.g., ethanol), remove the solvent first using a rotary evaporator.
-
Dilution: Dilute the crude reaction mixture or residue with a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), typically 10-20 times the initial volume of the starting material.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water, shake vigorously for 30-60 seconds, and allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash two more times.
-
Brine Wash: Add an equal volume of saturated NaCl solution (brine) to the separatory funnel. Shake and separate as before. This step helps remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Stir for 5-10 minutes.
-
Isolation: Filter the mixture to remove the drying agent. Rinse the solid with a small amount of fresh organic solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude pyrazole, which can then be further purified by recrystallization or chromatography.
Protocol 2: Removal by Chemical Quenching
This method is useful when extraction is difficult, but requires that the pyrazole product is not sensitive to oxidation.
Principle: Excess hydrazine is destroyed by reacting it with a suitable oxidizing agent. Hydrogen peroxide is a practical choice as it decomposes hydrazine into nitrogen gas and water.[10]
N₂H₄ + 2H₂O₂ → N₂ (g) + 4H₂O
Step-by-Step Methodology:
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C. This is crucial to control the exothermicity of the quenching reaction.
-
Dilution: Dilute the reaction mixture with a suitable solvent if it is too concentrated, to help dissipate heat.
-
Slow Addition of Quenching Agent: While stirring vigorously, add a solution of hydrogen peroxide (e.g., 30% H₂O₂) dropwise via an addition funnel. CAUTION: The reaction can be vigorous and produce gas. Maintain the temperature below 10 °C.
-
Monitoring: Monitor the reaction for the cessation of gas evolution. Allow the mixture to stir for an additional 30-60 minutes at room temperature to ensure all hydrazine is consumed.
-
Workup: Proceed with a standard aqueous workup (as in Protocol 1) to remove salts and isolate the pyrazole product.
Protocol 3: Removal by Azeotropic Distillation
This is a powerful method for removing hydrazine from water-soluble products or oily residues.
Principle: Hydrazine hydrate forms a minimum-boiling azeotrope with xylene, allowing it to be removed by distillation at a temperature lower than the boiling point of the pyrazole product.[8][9]
Data Table: Hydrazine Azeotropes
| Component B | Boiling Point of Hydrazine (°C) | Boiling Point of B (°C) | Azeotrope Boiling Point (°C) | % Hydrazine in Azeotrope (w/w) |
| Water | 114 | 100 | 120.3 | ~58% (as Hydrazine Hydrate) |
| Xylene | 114 | ~138-144 | ~112 | Varies with water content |
Step-by-Step Methodology:
-
Setup: To the crude reaction mixture in a round-bottom flask, add 10-20 volumes of xylene. Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heating: Heat the mixture to reflux. The xylene-water-hydrazine azeotrope will begin to distill. Water and hydrazine will collect in the Dean-Stark trap, while the upper xylene layer will continuously return to the flask.
-
Completion: Continue the distillation until no more water/hydrazine collects in the trap.
-
Isolation: Allow the flask to cool. Remove the xylene under reduced pressure using a rotary evaporator. The remaining residue is the crude pyrazole, now free of hydrazine.
Safety Precautions
Always handle hydrazine and its solutions in a certified chemical fume hood. [11] Hydrazine is toxic, a suspected carcinogen, and can be explosive, especially in its anhydrous form.[4][6]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (butyl rubber is an excellent choice).[11]
-
Spill Management: In case of a spill, neutralize the area by diluting with a large volume of water.[11]
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water.[6] If inhaled, move to fresh air immediately. Seek prompt medical attention for any exposure.
References
- Process for removing residual hydrazine
-
How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? ResearchGate. [Link]
-
How to quench excess hydrazine monohydrate. Reddit r/Chempros. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- Process for the preparation of pyrazole.
-
Remove excess hydrazine hydrate? ResearchGate. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
hydrazine hydrate. Organic Syntheses. [Link]
- Process for the preparation of pyrazole and its derivatives.
- Process for producing a purified hydrazine hydrate.
-
Hydrazine Toxicology. NCBI Bookshelf. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
(E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
- Extraction of hydrazine from aqueous solution using a fluorinated alcohol.
-
Preparation of hydrazine hydrate. PrepChem.com. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 11. arxada.com [arxada.com]
Improving solubility of pyrazole compounds for in vitro biological assays
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Welcome to the Technical Support Center for Pyrazole Optimization. You are likely here because your pyrazole-based lead compounds—despite showing promise in silico—are failing in wet-lab biological assays due to precipitation, inconsistent IC50 curves, or "crashing out" upon dilution.
This guide is not a generic textbook; it is a troubleshooting system designed to diagnose and resolve solubility failures specifically for the rigid, planar architecture of pyrazole scaffolds.
Module 1: The Physics of Failure (Diagnosis)
Why is my pyrazole precipitating?
Pyrazoles often fail not because they are inherently insoluble, but because of "Solvent Shock" during the transition from stock solution to assay media.
-
Planarity & Stacking: The pyrazole ring is planar and aromatic.[1] Without bulky substituents, these rings stack efficiently (pi-pi stacking), creating a high lattice energy crystal structure that resists dissolution.
-
Hydrogen Bonding: Unsubstituted pyrazoles (
) are strong hydrogen bond donors. In DMSO, these bonds are satisfied by the solvent. Upon rapid dilution into water, the hydrophobic effect drives the molecules to self-aggregate before they can interact with water molecules. -
The "Crash" Point: Most assays tolerate only 0.1% - 0.5% DMSO. Direct addition of a high-concentration stock (e.g., 10mM) to aqueous buffer causes a rapid change in the dielectric constant, forcing the compound out of solution immediately.
Visualization: The Precipitation Mechanism
Figure 1: The kinetic pathway of compound failure during direct dilution.
Module 2: Formulation & Solubilizers (The Fix)
If standard DMSO stocks are failing, you must alter the formulation before the compound ever touches the assay plate.
Protocol A: Cyclodextrin Complexation
For pyrazoles, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard additive. It forms an inclusion complex, shielding the hydrophobic pyrazole core while the hydrophilic exterior interacts with the buffer.
The Protocol:
-
Prepare Vehicle: Make a 20% (w/v) stock solution of HP-β-CD in your assay buffer (e.g., PBS or Media). Filter sterilize (0.22 µm).
-
Prepare Compound: Dissolve your pyrazole in 100% DMSO at 100x the final desired concentration.
-
Complexation Step: Add the DMSO stock to the HP-β-CD vehicle slowly with vortexing.
-
Target Ratio: Ensure the final cyclodextrin concentration in the well is 0.1% - 1.0%.
-
-
Incubation: Shake at room temperature for 30 minutes to allow equilibrium complexation before adding to cells/protein.
Solubilizer Compatibility Table
| Additive | Recommended Conc. | Mechanism | Pyrazole Suitability | Warning |
| DMSO | < 0.5% (v/v) | Co-solvent | High | Cytotoxic >1%; affects enzyme kinetics. |
| HP-β-CD | 0.5% - 5.0% (w/v) | Inclusion Complex | Excellent | Can sequester cholesterol from cell membranes if too high. |
| Tween-80 | 0.01% - 0.1% | Surfactant | Moderate | High risk of assay interference (bubbles/fluorescence). |
| PEG-400 | 1% - 5% | Co-solvent | Low | often insufficient for rigid aromatics. |
Module 3: The "Step-Down" Dilution Workflow
The most common user error is pipetting 1 µL of 10mM stock directly into 999 µL of media. This causes local zones of supersaturation where precipitation nuclei form instantly.
The Solution: Use an Intermediate Dilution Plate (IDP) .
Protocol B: Intermediate Dilution (Serial Step-Down)
Goal: To keep the compound solubilized at a higher DMSO percentage before the final plunge into aqueous media.
-
Source Plate: 10 mM Compound in 100% DMSO.
-
Intermediate Plate (IDP):
-
Prepare a V-bottom plate with 10% DMSO in Buffer.
-
Transfer compound from Source to IDP. (Dilution Factor: 1:10).
-
Result: 1 mM Compound in 19% DMSO (approx). Most pyrazoles remain soluble here.
-
-
Assay Plate:
-
Transfer from IDP to the final Assay Plate containing media. (Dilution Factor: 1:20).
-
Final Result: 50 µM Compound in ~1% DMSO.
-
Visualization: Step-Down Workflow
Figure 2: The Intermediate Dilution Plate (IDP) strategy prevents nucleation.
Module 4: Troubleshooting Q&A (FAQs)
Q1: My pyrazole precipitates in PBS but dissolves fine in water. Why? A: This is the "Salting Out" effect. The ions in PBS (Na+, K+, Cl-) compete for water molecules, reducing the hydration shell available for your compound.
-
Fix: Switch to a lower ionic strength buffer (e.g., 0.5x PBS) or use Tris-based buffers if your assay permits. Alternatively, lower the stock concentration to 5mM.
Q2: I see "cloudiness" in the wells, but my absorbance data looks normal. Is it safe to proceed? A: NO. Cloudiness indicates micro-precipitation. This causes:
-
False Negatives: The compound is a solid, not interacting with the target.
-
False Positives (in biochemical assays): Aggregates can scatter light or non-specifically trap enzymes (promiscuous inhibition).
-
Validation: Spin the plate at 3000xg for 10 mins. If the activity drops, your compound was precipitated.
Q3: Can I acidify the buffer to help solubility? A: Only if your pyrazole has a basic nitrogen (e.g., an amino side chain). Pyrazoles themselves are very weak bases (pKa ~2.5). Physiological pH (7.4) leaves them neutral.
-
Warning: Dropping pH < 5.0 is rarely compatible with cell assays. If you have a basic side chain (e.g., piperazine tail), lowering pH slightly to 6.5 might help, but salt formation (e.g., mesylate or hydrochloride salt synthesis) is a better long-term medicinal chemistry fix.
Q4: How do I know the absolute solubility limit of my compound? A: Do not guess. Run a Kinetic Solubility Assay using Nephelometry.
-
Titrate compound into buffer (1 µM to 500 µM).
-
Measure Laser Light Scattering.[2]
-
The point where scattering spikes is your solubility limit.[3] Stay 20% below this limit for all biological assays.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Waybright, T. J., et al. (2009). Increasing the reliability of biological data by using DMSO-tolerant assays and solubility profiles. Assay and Drug Development Technologies.
Sources
Technical Support Center: Solvent-Free Pyrazole Synthesis
Status: Operational Ticket Focus: Optimization of Green Chemistry Protocols Assigned Specialist: Senior Application Scientist, Green Chemistry Division
Introduction: The Shift to Solvent-Free Systems
Welcome to the technical support hub for solvent-free heterocycle synthesis. You are likely here because you are transitioning from traditional ethanol-reflux methods to greener, atom-economical alternatives like Mechanochemistry (Ball Milling) or Microwave-Assisted Organic Synthesis (MAOS) .
While removing the solvent reduces waste, it removes the medium that typically manages heat transfer and mass transport. This guide addresses the specific physical and chemical challenges that arise when reactants are forced to interact in high-concentration or solid-state environments.
Mechanochemical Synthesis (Ball Milling)
Core Concept: Mechanical energy (shear and impact forces) disrupts crystal lattices, creating fresh surfaces and defects that drive the reaction without a liquid medium.
Workflow Visualization
Figure 1: Decision matrix for mechanochemical synthesis, highlighting the intervention point for Liquid Assisted Grinding (LAG).
Troubleshooting Guide: Mechanochemistry
| Symptom | Probable Cause | Corrective Action |
| Reaction mixture turns to "gum" or sticky paste. | Eutectic Melt Formation: The reactants have formed a eutectic mixture with a melting point below the milling temperature. | Switch to LAG (Liquid Assisted Grinding): Add small amounts of solvent ( |
| Low Conversion (<50%) after 1 hour. | Poor Energy Transfer: The ball-to-powder ratio (BPR) is too low, or the frequency is insufficient. | Increase BPR: Standard optimization starts at 30:1 (weight of balls to weight of reagents). Ensure the jar is not overfilled (max 1/3 volume). |
| Jar is extremely hot to touch. | Exothermic Runaway: Rapid condensation releases significant heat without solvent to dissipate it. | Cycle the Milling: Program the mill for "5 mins ON / 2 mins OFF" cycles to allow heat dissipation. This prevents product degradation. |
| Product is contaminated with metal. | Abrasion: Harsh milling conditions are eroding the stainless steel vessel. | Switch Material: Use Zirconia (ZrO |
Validation Check: If using a transparent PMMA jar, visual inspection of the "caking" on the walls can indicate efficiency. A uniform powder coating usually indicates good mixing; a hard cake at the bottom indicates "dead zones" requiring a scrape-down.
Microwave-Assisted Synthesis (Neat/Solid Support)
Core Concept: Direct interaction of the electromagnetic field with polar molecules (dipolar polarization) causes rapid internal heating. In solvent-free pyrazole synthesis, the polar hydrazine and carbonyl groups absorb energy efficiently.
Troubleshooting Guide: Microwave Synthesis
Q: My reaction vessel exploded or popped the cap. What went wrong?
-
A: This is likely due to Thermal Runaway . In solvent-free conditions, the reaction mixture changes polarity as the product forms. Pyrazoles are often less polar than the starting hydrazine/diketone mix, changing the absorption cross-section.
-
Fix: Use Power Cycling (e.g., active cooling with compressed air during irradiation).
-
Fix: Use an Open Vessel mode (if available) or ensure the vessel is rated for the pressure generated by water byproduct (condensation releases 1 equiv. of H
O).
-
Q: The yield is high, but the purity is low (tar formation).
-
A: You likely have Hot Spots . Without solvent convection, microwave energy creates localized superheated zones.
-
Fix:Solid Support. Adsorb your reactants onto Silica Gel, Alumina, or Montmorillonite K-10 before irradiation. This disperses the heat and can also act as a Lewis Acid catalyst to speed up the cyclization.
-
Q: How do I scale up a solvent-free MW reaction?
-
A: Do not scale linearly. Microwave penetration depth is limited (usually a few centimeters). Increasing the bulk volume prevents the center from heating.
-
Fix: Use a flow-cell reactor or parallel synthesis in multiple small vials rather than one large beaker.
-
Controlling Regioselectivity (The Isomer Problem)
In the Knorr synthesis (Hydrazine + 1,3-Dicarbonyl), two isomers (1,3- vs 1,5-substituted pyrazoles) are possible.[1] In solution, solvents like ethanol or acetic acid influence this via hydrogen bonding. In solvent-free conditions, you must rely on catalyst surface effects and sterics .
Mechanism & Isomer Divergence
Figure 2: Bifurcation of the Knorr synthesis pathway.[2] In solvent-free conditions, steric bulk of the catalyst plays a dominant role in directing the initial nucleophilic attack.
FAQ: Optimizing Selectivity
Q: How do I favor one isomer without solvent?
-
A: Use a Solid Acid Catalyst .
-
Protocol: Use Nano-ZnO or Sulfated Zirconia . These catalysts coordinate with the more basic carbonyl oxygen, increasing its electrophilicity.
-
Rule of Thumb: If using a substituted hydrazine (R-NH-NH
), the terminal -NH is the stronger nucleophile. It will attack the least sterically hindered carbonyl. By adding a bulky solid catalyst, you exacerbate the steric difference, improving selectivity for the 1,5-isomer (where the bulky R group of hydrazine stays away from the bulky R group of the diketone).
-
Q: Can I use Ionic Liquids (ILs) as a "Solvent-Free" alternative?
-
A: Yes. TBAB (Tetrabutylammonium bromide) is a gold standard here.
-
Why: At 100°C, TBAB is a molten salt. It acts as both the reaction medium and a phase transfer catalyst.
-
Benefit: TBAB stabilizes the polar transition state of the dehydration step, often accelerating the reaction from hours to minutes compared to neat heating.
-
Post-Synthetic Processing (Isolation)
It is counter-productive to run a solvent-free reaction and then use 500mL of Dichloromethane for extraction.
Recommended Green Isolation Protocol:
-
The "Crash" Method: Upon completion, add a minimal amount of Ethanol/Water (1:1) mixture to the reaction vessel while warm.
-
Sonication: Sonicate for 5 minutes to break up the solid mass.
-
Filtration: The pyrazole product often crystallizes out upon cooling, while unreacted hydrazine and catalyst (if soluble) remain in the mother liquor.
-
Recrystallization: Recrystallize from hot ethanol rather than column chromatography to maintain the "Green" status.
References
-
Mechanochemical Synthesis: Zhang, Z., et al. "One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling." ChemInform, 2013. 3
-
Microwave Protocols: "Pyrazole synthesis under microwave irradiation and solvent-free conditions." SciELO, 2010. 4
-
Green Catalysis (TBAB): Imanzadeh, G., et al. "Green synthesis of pyrazole systems under solvent-free conditions." Green Chemistry Letters and Reviews, 2017.[5][6][7] 6
-
Regioselectivity: "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." BenchChem, 2025.[8] 8
-
General Green Review: "Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review." Archiv der Pharmazie, 2025.[9] 9
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. scielo.br [scielo.br]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - One-pot multistep mechanochemical synthesis of fluorinated pyrazolones [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Managing side products in the synthesis of 1,3,5-trisubstituted pyrazoles
Technical Support Center: Pyrazole Synthesis & Optimization Subject: Managing Side Products in 1,3,5-Trisubstituted Pyrazole Synthesis Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist (Synthesis Division)
Introduction: The Regioselectivity Challenge
Welcome to the Pyrazole Synthesis Support Hub. If you are accessing this guide, you are likely encountering the "classic" problem of 1,3,5-trisubstituted pyrazole synthesis: Regioselectivity .
The reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine (the Knorr synthesis) is the industry standard, but it is deceptive. It theoretically yields a single product but frequently delivers a mixture of the desired 1,3,5-isomer and the unwanted 1,5,3-isomer (often referred to as the 1,5-isomer).
This guide treats your synthesis as a troubleshooting ticket. We will address the three most common failure modes: Isomer inversion, Stalled intermediates (incomplete cyclization), and Separation failures.
Module 1: Controlling Regioselectivity (Ticket #001)
The Issue: "I used a standard Knorr protocol, but NMR shows a 60:40 mixture of regioisomers."
The Mechanism: Regioselectivity is determined during the very first step: the nucleophilic attack of the hydrazine nitrogen on one of the two carbonyl carbons. This is governed by a battle between Sterics (bulkiness) and Electronics (electrophilicity).[1]
-
Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
-
Steric Control: The nitrogen attacks the least hindered carbonyl.[2]
Troubleshooting Protocol:
The "Salt Switch" Strategy (pH Control)
Changing the protonation state of the hydrazine is the most reliable way to invert or enforce selectivity.
-
To favor the 1,3,5-isomer: Use Arylhydrazine Hydrochlorides in ethanol. The protonated hydrazine becomes less nucleophilic, making the reaction more sensitive to subtle electronic differences, often favoring the 1,3-pathway [1].
-
To favor the 1,5,3-isomer: Use Free Hydrazine (base form). The highly nucleophilic terminal nitrogen attacks the most reactive carbonyl (usually the one next to the smaller group) aggressively, leading to the 1,5-product [1].
The Fluorinated Solvent Effect
If standard alcohols (EtOH, MeOH) fail, switch to fluorinated solvents.
-
Protocol: Run the reaction in 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
-
Why? These solvents are strong hydrogen-bond donors (HBD). They coordinate with the carbonyl oxygens, enhancing their electrophilicity and "hardening" the transition state. This often boosts regioselectivity significantly compared to ethanol [2].
The Enaminone Surrogate
If the 1,3-diketone yields inseparable mixtures, replace it with an Enaminone (
-
Why? The enaminone has distinct electrophilic sites (one carbonyl, one alkene carbon). The hydrazine attacks the alkene carbon exclusively via Michael addition, locking the regioselectivity to a single isomer [3].
Visualization: The Regioselectivity Decision Tree
Figure 1: Decision tree for predicting and controlling regioselectivity based on hydrazine protonation state.
Module 2: The "Stuck" Intermediate (Ticket #002)
The Issue: "Mass spec shows a peak at M+18. The reaction didn't finish."
The Diagnosis: You have isolated the 5-hydroxy-2-pyrazoline intermediate. The initial condensation occurred, but the dehydration step (loss of water to aromatize the ring) stalled. This is common in neutral conditions or when using bulky substituents [4].
Troubleshooting Protocol:
-
Force Dehydration:
-
Do not discard the product. Resuspend the crude solid in Glacial Acetic Acid (or Ethanol with catalytic HCl).
-
Reflux for 2–4 hours.
-
Monitor: TLC will show the conversion of the polar intermediate (lower R_f) to the non-polar aromatic pyrazole (higher R_f).
-
-
Dean-Stark Trap:
-
For scale-up (>5g), run the reaction in Toluene with p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap to physically remove water. This drives the equilibrium toward the aromatic product.
-
Module 3: Purification & Isolation (Ticket #003)
The Issue: "My isomers have identical R_f values on silica. I can't separate them."
The Solution: Regioisomers of pyrazoles are notoriously difficult to separate by flash chromatography because their dipole moments are often similar.[3]
Purification Strategy Table:
| Method | Suitability | Protocol Notes |
| Recrystallization | High (Best First Step) | Isomers often have vastly different crystal packing lattices. Try Ethanol/Water or Toluene/Hexane . The symmetrical isomer (often 1,3,5) usually crystallizes more readily. |
| Flash Chromatography | Medium | Standard Silica often fails. Switch to C18 Reverse Phase silica. The hydrophobic interaction often resolves the subtle steric differences between isomers better than polar adsorption. |
| Chemical Derivatization | High (Last Resort) | If dealing with N-H pyrazoles, N-acetylate the mixture (Acetic Anhydride). The N-acetyl derivatives often have very different R_f values. Separate, then hydrolyze back to the pyrazole. |
| Distillation | Low | Only viable for low molecular weight, volatile alkyl-pyrazoles [5]. |
Experimental Workflow: Optimized 1,3,5-Synthesis
Objective: Synthesis of 1-phenyl-3-methyl-5-trifluoromethylpyrazole (Targeting 1,3,5-selectivity).
-
Preparation: Dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in Ethanol (0.5 M).
-
Addition: Add Phenylhydrazine Hydrochloride (1.0 eq) directly (Do not add base).
-
Reflux: Heat to reflux for 4 hours.
-
Check Point (Self-Validating Step):
-
Take an aliquot. Run TLC (20% EtOAc/Hex).
-
If intermediate spot (low R_f) exists: Add 0.1 eq conc. HCl and reflux 1 hr longer.
-
If clean: Proceed.
-
-
Workup: Evaporate solvent. Resuspend in EtOAc, wash with NaHCO3 (to neutralize HCl).
-
Isolation: Recrystallize from EtOH/Water.
Visual Workflow: Troubleshooting Logic
Figure 2: Logical flow for identifying and treating common side-product scenarios.
Frequently Asked Questions (FAQ)
Q: Can I predict regioselectivity using software? A: DFT calculations are reasonably accurate for these systems. Calculating the transition state energies of the initial nucleophilic attack usually correlates well with the observed major isomer [4].
Q: Why do I see a "dimer" side product? A: If you use hydrazine hydrate (unsubstituted), you can form azines (two diketones connected by one hydrazine). Ensure you have a slight excess of hydrazine to prevent this bridging.
Q: My pyrazole is an oil and won't crystallize. How do I purify? A: Try forming a salt. Add HCl in ether to precipitate the pyrazole hydrochloride . These salts are crystalline and can be recrystallized for purification, then neutralized back to the free base.
References
-
Rosa, F. A., et al. (2025).[4] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Available at: [Link]
-
RSC Advances . (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. Available at: [Link]
-
Rusak, V. V., et al. (2025).[4] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Stability of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole in DMSO
Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Case ID: PYR-DMSO-STAB-001
Welcome to the Technical Support Center
I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because you are working with 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole (hereafter referred to as Compound A ) in a drug discovery or chemical biology context.
While pyrazoles are pharmacologically privileged scaffolds known for their robustness, the interaction between this lipophilic molecule and Dimethyl Sulfoxide (DMSO) introduces specific physical and chemical stability challenges. This guide moves beyond basic "storage instructions" to address the causality of experimental failures.
Module 1: Physical Stability & Precipitation (The "Crash Out" Effect)
User Issue: "I thawed my 10 mM stock solution, and I see a white precipitate or turbidity. Is the compound degraded?"
Technical Diagnosis: Likely Physical Instability , not chemical degradation. Compound A is lipophilic (LogP ~2.5–3.0). DMSO is a polar aprotic solvent that is highly hygroscopic (absorbs moisture from the air).
-
The Mechanism: Pure DMSO freezes at ~18.5°C. As it absorbs atmospheric water, the freezing point drops, but the solubility power for lipophilic compounds like Compound A decreases drastically.
-
The Freeze-Thaw Trap: Repeated freeze-thaw cycles induce "salting out" where water absorbed during opening/closing cycles forces the hydrophobic pyrazole out of solution.
Troubleshooting Protocol: The Recovery Workflow
Do not filter immediately; you will lose your compound. Follow this thermodynamic recovery process.
Figure 1: Thermodynamic recovery workflow for precipitated lipophilic compounds in DMSO. Note that sonication is a secondary step to avoid heating artifacts.
FAQ: Can I store the stock in the fridge (4°C)?
-
Verdict: NO.
-
Reasoning: DMSO freezes at 18.5°C. Storing at 4°C keeps the solvent in a crystallized solid state. This promotes "cryo-concentration," where the compound is excluded from the DMSO crystal lattice, forming local high-concentration pockets that precipitate irreversibly upon thawing.
-
Recommendation: Store at Room Temperature (20–25°C) if used within 2 weeks. For long-term, store at -20°C or -80°C to ensure rapid and complete freezing, minimizing crystal exclusion effects.
Module 2: Chemical Stability & Degradation
User Issue: "My LCMS shows a new peak at M+16 or M-14. Is the DMSO reacting with my compound?"
Technical Diagnosis: While the pyrazole ring is aromatic and stable, the 4-methoxyphenyl moiety is susceptible to specific stress pathways in DMSO.
Critical Stress Pathways
| Stressor | Risk Level | Mechanism | Indicator (Mass Shift) |
| Oxidation | Moderate | DMSO can act as a mild oxidant (Swern-like conditions) if heated or catalyzed. The methoxy group can be oxidized to a quinone-like species or hydroxylated. | M+16 (Hydroxylation) |
| Hydrolysis | Low | The pyrazole N-N bond is stable. However, if DMSO becomes acidic (absorbs | M-14 (Loss of |
| Photolysis | Moderate | Pyrazoles absorb UV. Extended light exposure in solution can lead to radical formation or ring isomerization. | Isomer peaks (Same Mass) |
Self-Validating Stability Experiment (ICH Q1A Aligned)
To validate your specific batch, run this rapid "Stress Test" before starting expensive biological assays.
Protocol:
-
Control: 10 mM stock in DMSO (Dark, RT).
-
Acid Stress: 10 mM stock + 0.1% Formic Acid (simulates acidic DMSO degradation).
-
Oxidative Stress: 10 mM stock + 0.1%
(simulates oxidative impurities). -
Analysis: Dilute 1:100 in Acetonitrile/Water and run UPLC-MS.
Acceptance Criteria: Purity >95% relative to Control.
Module 3: Analytical Interference (HPLC/NMR)
User Issue: "I see broad, split peaks in my HPLC, or the retention time is shifting."
Technical Diagnosis: This is likely a Solvent Strength Mismatch , not degradation. DMSO is a strong solvent. When you inject a pure DMSO stock into a reverse-phase HPLC (usually starting with high water content), the DMSO "shield" prevents the compound from interacting with the C18 column immediately.
The Fix: The "Sandwich" Injection or Dilution
-
Do not inject 100% DMSO stocks if volume > 5 µL.
-
Protocol: Dilute the sample 1:5 with the initial mobile phase (e.g., 5% Acetonitrile / 95% Water) immediately before injection. This precipitates the "DMSO shield" and focuses the peak.
Module 4: Storage Decision Matrix
How you store Compound A determines its shelf-life. Use this logic gate to decide.
Figure 2: Decision matrix for optimal storage conditions to minimize hygroscopic precipitation.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[2][3] Defines stress testing parameters (oxidation, hydrolysis, photolysis).[1]
-
Popa-Burke, I., et al. "Compound Precipitation in High-Concentration DMSO Solutions."[4] Journal of Biomolecular Screening, 19(9), 1302–1308 (2014). Establishes the mechanism of water uptake and freeze-thaw precipitation in DMSO libraries.
-
Way, L. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Technical Note.
-
PubChem Compound Summary.1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Scale-Up of Pyrazole Derivative Synthesis
Introduction: The Scale-Up Gap
Moving pyrazole synthesis from the medicinal chemistry bench (milligrams) to the process development lab (100g to kg) introduces non-linear challenges. While the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is robust on a small scale, scale-up frequently encounters three failure modes: loss of regioselectivity , runaway exotherms , and purification bottlenecks (oiling out).
This guide addresses these specific failure modes with self-validating protocols and engineering controls.
Module 1: Regioselectivity Control
Q: I am observing a 60:40 mixture of N1/N2 isomers at 50g scale, whereas the 100mg test reaction was 90:10. What changed?
A: Scale-up often alters the thermodynamic vs. kinetic profile of the reaction due to heat transfer limitations. The regioselectivity in the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.
Troubleshooting Protocol:
-
Check Thermal History: At larger scales, addition times are longer. If you add the hydrazine slowly to a warm diketone, you favor the thermodynamic product . If you mix cold and heat rapidly, you may trap the kinetic product (often the 5-hydroxy-2-pyrazoline intermediate) which then dehydrates.
-
Solvent Switch: Switch from non-polar solvents (Toluene) to protic solvents. Fluorinated alcohols (e.g., HFIP) have been shown to drastically improve regioselectivity via hydrogen-bond activation of the carbonyls, although they are expensive for large scale. For cost-efficiency, Ethanol or Methanol with controlled pH is standard.
-
Protonation State: The acidity of the reaction medium is critical.
-
Neutral/Basic: Hydrazine attacks the most electrophilic carbonyl.
-
Acidic:[1] The most basic nitrogen of the hydrazine is protonated, forcing the less basic nitrogen to attack.
-
Technical Insight: The reaction proceeds through a hemiaminal intermediate .[2] The dehydration of this intermediate is often the rate-determining step. In flow chemistry (see Module 4), you can isolate the kinetic isomer by controlling residence time, which is difficult in batch [1].
Workflow: Regioselectivity Decision Tree
Caption: Decision logic for troubleshooting regioselectivity loss during scale-up.
Module 2: Safety & Hydrazine Handling
Q: We are scaling to 500g. How do we safely handle 64% Hydrazine Hydrate?
A: Hydrazine hydrate is a high-energy, toxic, and potentially carcinogenic reagent. At scale, the primary risks are vapor accumulation (explosion hazard) and delayed exotherms .
Critical Safety Protocols:
-
Material Compatibility: Use 316 Stainless Steel , Teflon (PTFE) , or High-Density Polyethylene (HDPE) . Never use copper, zinc, or brass alloys (catalyze decomposition to
and , creating pressure hazards) [2]. -
Closed System Dosing: Do not pour hydrazine. Use a peristaltic pump or diaphragm pump with Teflon lines to transfer from the reagent drum directly to the reactor.
-
Nitrogen Padding: Maintain a continuous
sweep. Hydrazine vapors can be explosive in air (LEL 4.7%).[3] -
Neutralization: Have a quench tank ready with dilute Sodium Hypochlorite (bleach) or Calcium Hypochlorite. Note: The neutralization reaction is exothermic; add hydrazine to bleach slowly, not vice versa [2].
Quantitative Hazard Data:
| Parameter | Value | Implication for Scale-Up |
| Flash Point | 75°C (100% hydrate) | Reactor |
| Auto-ignition | 310°C | Avoid hot spots on reactor walls (use oil bath, not mantle). |
| Exotherm | -112 kJ/mol (Decomp) | Runaway potential. Active cooling jacket required. |
| LEL (Vapor) | 4.7% in Air | Mandatory: Nitrogen blanketing/padding. |
Module 3: Purification (The "Oiling Out" Problem)
Q: My crude product is a sticky red oil that won't crystallize. I cannot run a 2kg silica column. What now?
A: "Oiling out" is common when impurities (often oligomers from the dicarbonyl) depress the melting point. Chromatography is non-viable at >100g scale due to solvent cost and waste.
Purification Recovery Protocol:
-
The "Salt Switch": Pyrazoles are weak bases.
-
Dissolve the crude oil in EtOAc or MTBE.
-
Bubble dry HCl gas or add HCl/Ether.
-
The Pyrazole Hydrochloride salt often crystallizes instantly, rejecting non-basic impurities.
-
Filter the salt, then neutralize with aqueous
to recover the pure free base [3].
-
-
Solvent Polarity Tuning:
-
Dissolve in a minimum amount of hot Isopropyl Alcohol (IPA) .
-
Slowly add Heptane or Water (anti-solvent) at reflux until turbidity persists.
-
Cool slowly (10°C/hour) to induce crystal growth. Rapid cooling traps impurities.
-
Module 4: Advanced Manufacturing (Continuous Flow)
Q: The exotherm is limiting our batch size. Should we switch to Flow Chemistry?
A: Yes. Flow chemistry is the "Gold Standard" for pyrazole synthesis. It allows for superior heat exchange (surface-area-to-volume ratio) and handles hazardous intermediates (diazonium salts or hydrazines) safely by consuming them immediately [4].
Recommended Flow Protocol (Telescoped):
-
Stream A: 1,3-Dicarbonyl in Ethanol (1.0 M).
-
Stream B: Hydrazine Hydrate in Ethanol (1.1 equiv).
-
Reactor: PFA coil or Stainless Steel tube reactor.
-
Conditions:
-
Temperature: 80–120°C (Superheated processing speeds up kinetics).
-
Back Pressure: 75–100 psi (To keep ethanol liquid above boiling point).
-
Residence Time: 5–20 minutes (vs. hours in batch).
-
Advantages:
-
Safety: Only a small amount of hydrazine is reacting at any given second.
-
Selectivity: Precise control of residence time minimizes side-product formation.
Workflow: Continuous Flow Setup
Caption: Schematic for a continuous flow synthesis of pyrazoles, mitigating thermal risks.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[4] The Journal of Organic Chemistry, 2008.
-
Hydrazine Safety: Schmidt, E. W. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, 2003.
-
Purification Strategies: "Purified and recrystallized 3,5-dimethyl-1H-pyrazole." Reddit Chemistry Community / Standard Lab Practice, 2022.
-
Flow Chemistry Application: Britton, J., et al. "A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines." National Institutes of Health / PMC, 2016.
Sources
Technical Support Center: Pyrazole Synthesis Work-up & Purification
Topic: Refinement of Work-up Procedures for Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Support | Level: Advanced
Introduction: The Pyrazole Paradox
Pyrazoles are a privileged scaffold in drug discovery (e.g., Celecoxib, Ruxolitinib), yet their synthesis via the Knorr condensation often presents a "purification paradox." While the reaction kinetics are generally favorable, the work-up is plagued by the amphoteric nature of the pyrazole ring, the toxicity of excess hydrazine, and the formation of difficult-to-separate regioisomers.
This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of isolating high-purity pyrazoles.
Module 1: The Hydrazine Hazard (Safety & Removal)
Issue: Excess hydrazine is required to drive the reaction to completion, but it is a potent nucleophile that interferes with downstream acylations or couplings. It is also a known carcinogen.
Q: How do I quantitatively remove excess hydrazine without column chromatography?
A: The "Golden Zone" pH Extraction Strategy. Chromatography is inefficient for removing hydrazine due to peak tailing. Instead, exploit the pKa difference between hydrazine and the pyrazole product.
-
The Science:
-
Hydrazine pKa (conjugate acid): ~8.10[1]
-
Pyrazole pKa (conjugate acid): ~2.50
-
Mechanism: At pH 4.0–5.0 , hydrazine exists almost exclusively as the protonated hydrazinium ion (
), which is highly water-soluble and lipid-insoluble. At this same pH, the pyrazole ring (pKa ~2.5) remains neutral and organic-soluble.
-
-
Protocol:
-
Dilute the reaction mixture with a non-polar solvent (DCM or EtOAc).
-
Wash the organic phase with 0.5 M HCl (carefully titrated to maintain aqueous pH ~4–5).
-
The hydrazine partitions into the aqueous layer as the salt.
-
The neutral pyrazole remains in the organic layer.
-
Warning: Do not drop the pH below 2.0, or the pyrazole will protonate and be lost to the aqueous phase.
Q: My product is acid-sensitive. How do I scavenge hydrazine?
A: The Aldehyde Scavenge. If acidic washing is impossible, add a scavenger that converts hydrazine into a lipophilic, non-nucleophilic species that is easily separable or inert.
-
Reagent: 4-Nitrobenzaldehyde or Acetone (if product precipitates).
-
Method: Add 1.5 equivalents (relative to excess hydrazine) of the aldehyde. The resulting hydrazone usually precipitates or has a drastically different Rf, facilitating chromatographic separation.
Module 2: Regioisomer Resolution (N1 vs. N2)
Issue: Reactions involving substituted hydrazines (e.g., phenylhydrazine) and non-symmetric 1,3-diketones yield a mixture of 1,3- and 1,5-substituted isomers.
Q: How can I predict and control the regioisomeric ratio?
A: Sterics and Solvent Polarity.
-
Steric Control: Hydrazine attacks the least hindered carbonyl first. If your diketone has a bulky substituent (e.g., t-Butyl), the hydrazine
attacks the distal carbonyl. -
Solvent Effect: In protic solvents (EtOH), the reaction is often under thermodynamic control, favoring the less sterically crowded isomer (usually 1,3-substituted). In aprotic solvents (THF), kinetic control may yield the 1,5-isomer.
Q: The isomers have identical Rf values. How do I separate them?
A: The "Solvent Switch" Crystallization. Chromatography is often futile for 1,3/1,5 pairs. Crystallization is the superior method for scale-up.
| Method | Solvent System | Mechanism |
| Trituration | Hexane / Et2O (9:1) | The 1,5-isomer is often less symmetric and more soluble in lipophilic solvents. The 1,3-isomer often crystallizes out. |
| Recrystallization | EtOH / Water | Exploits differences in packing energy. Slow cooling is critical. |
| Chemical Derivatization | N-Acylation | React the mixture with AcCl. The steric hindrance around N1 in the 1,5-isomer often retards acylation rates compared to the 1,3-isomer, allowing kinetic separation. |
Module 3: The "Water Trap" (Highly Polar Pyrazoles)
Issue: Small, unsubstituted pyrazoles are highly water-soluble and "disappear" during aqueous work-up.
Q: My product stays in the aqueous layer. How do I recover it?
A: Continuous Extraction or Salting Out. Standard separatory funnel extraction is insufficient.
-
Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell of the pyrazole, forcing it into the organic phase (Salting-out effect).
-
Solvent Choice: Switch from EtOAc to CHCl3/Isopropanol (3:1) . This mixture is highly effective for extracting polar heterocycles.
-
Evaporation & Trituration: If extraction fails, evaporate the aqueous phase to dryness (careful of salts). Triturate the resulting solid with hot acetone or ethanol. The pyrazole dissolves; the inorganic salts do not.
Visualized Workflows
Diagram 1: The "Golden Zone" Work-up Strategy
A logic flow for selecting the correct work-up based on product solubility and basicity.
Caption: Decision tree for selecting the optimal work-up path. The critical control point is the pH 4-5 wash in Method B, which selectively removes hydrazine while retaining the pyrazole.
Diagram 2: Regioisomer Separation Logic
Visualizing the separation of 1,3 vs 1,5 isomers.
Caption: Workflow for resolving regioisomers. Crystallization is prioritized for larger scales due to the difficulty of chromatographic separation of isomers with similar Rf values.
References & Grounding
-
Knorr Pyrazole Synthesis Mechanism & Work-up:
-
Hydrazine Scavenging & Safety:
-
Physicochemical Properties (pKa):
-
Regioisomer Separation:
-
Title: "Preparation, separation and characterization of two pyrazolic regioisomers of high purity"
-
Source: Universitat Autònoma de Barcelona (UAB)
-
URL:[Link]
-
Relevance: Details the use of column chromatography and NMR (NOESY) for distinguishing and separating 1,3 vs 1,5 isomers.
-
-
Purification of Water-Soluble Pyrazoles:
-
Title: "Process for the purification of pyrazoles (Patent DE102009060150A1)"
-
Source: Google Patents
-
URL:
-
Relevance: Describes the "Salting Out" and acid-salt precipitation methods for isolating highly polar pyrazoles.
-
Sources
Technical Support Center: Crystallization of Substituted Pyrazoles
Welcome to our dedicated resource for overcoming the challenges associated with the crystallization of substituted pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in obtaining high-quality crystalline material. Drawing from extensive field experience and established crystallographic principles, this center provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to systematically address and resolve common crystallization issues.
Introduction: The Crystallization Challenge of Substituted Pyrazoles
Substituted pyrazoles are a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their rigid, planar structure and capacity for diverse intermolecular interactions (hydrogen bonding, π-stacking) make them privileged scaffolds. However, these same features often lead to complex crystallization behaviors, including:
-
Polymorphism: The ability to exist in multiple crystalline forms with different physicochemical properties.
-
Poor Crystal Habit: Formation of needles, plates, or other non-ideal morphologies that are difficult to handle and process.
-
Amorphous Precipitation: Lack of long-range molecular order, resulting in a glassy solid.
-
Oiling Out: Separation of the compound as a liquid phase instead of a solid.
-
Solvate/Hydrate Formation: Incorporation of solvent molecules into the crystal lattice.
This guide provides a systematic approach to navigate these challenges, transforming crystallization from a frustrating bottleneck into a reliable and reproducible unit operation.
Part 1: Troubleshooting Guide - Common Crystallization Problems & Solutions
This section addresses specific issues encountered during the crystallization of substituted pyrazoles in a question-and-answer format.
Question 1: My substituted pyrazole compound is "oiling out" or precipitating as an amorphous solid upon cooling or anti-solvent addition. What is happening and how can I fix it?
Answer:
"Oiling out" or amorphous precipitation occurs when the rate of nucleation is slow compared to the rate at which supersaturation is generated. The system relieves this high supersaturation by forming a disordered, low-energy state (an oil or amorphous solid) instead of an ordered crystal lattice. Substituted pyrazoles, especially those with flexible side chains or strong hydrogen bonding capabilities, are prone to this behavior.
Root Cause Analysis & Strategic Solutions:
The core principle is to control the rate of supersaturation generation to favor nucleation and crystal growth.
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Instead of crash-cooling, implement a controlled, linear cooling ramp (e.g., 0.1-0.5 °C/minute). This gives molecules more time to orient themselves correctly for lattice incorporation.
-
Slower Anti-Solvent Addition: Add the anti-solvent dropwise or via a syringe pump at a very slow rate, especially near the point of initial turbidity. Ensure vigorous stirring to dissipate local high-supersaturation zones.
-
-
Decrease Solute Concentration: Starting with a more dilute solution reduces the driving force for precipitation, allowing for more controlled crystal growth.
-
Solvent System Optimization:
-
The choice of solvent is critical. A solvent with moderate solubility for your compound is often ideal. High solubility can lead to "oiling out" upon addition of an anti-solvent.
-
Explore solvent mixtures. A mixture can fine-tune the solubility and desolvation kinetics. For example, using a co-solvent that has a slightly different polarity can disrupt the solute-solvent interactions that may be inhibiting crystallization.
-
Experimental Protocol: Systematic Approach to Overcoming Oiling Out
-
Initial Solubility Screen: Determine the approximate solubility of your compound in a range of solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, heptane) at room temperature and an elevated temperature (e.g., 50 °C).
-
Select a Promising Solvent: Choose a solvent that shows a significant increase in solubility with temperature.
-
Controlled Cooling Experiment:
-
Dissolve the compound in the chosen solvent at 50 °C to create a saturated or slightly undersaturated solution.
-
Filter the hot solution through a 0.2 µm PTFE filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Set up the vial in a programmable cooling block or a jacketed reactor.
-
Program a slow cooling ramp (e.g., from 50 °C to 20 °C over 5 hours).
-
Observe for nucleation and crystal growth.
-
-
If Oiling Out Persists - Anti-Solvent Addition:
-
Dissolve the compound in a good solvent (e.g., acetone, THF).
-
Slowly add a miscible anti-solvent (e.g., water, heptane) in which the compound is insoluble, using a syringe pump.
-
Monitor for the first sign of turbidity (the cloud point). Once observed, slightly warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.
-
Question 2: I've managed to get crystals, but they are very fine needles or thin plates. How can I improve the crystal habit for better filtration and analysis?
Answer:
Crystal habit is dictated by the relative growth rates of different crystal faces. Needle or plate-like morphologies arise when growth along one axis is significantly faster than along others. For substituted pyrazoles, strong directional interactions like hydrogen bonding chains can often promote this anisotropic growth. The goal is to find conditions that slow down the fastest-growing face.
Strategies to Improve Crystal Habit:
-
Lower Supersaturation: As with "oiling out," high supersaturation favors rapid growth, often leading to poor habits. Slower cooling or anti-solvent addition can provide a significant improvement.
-
Solvent Effects: The solvent can interact differently with various crystal faces. A solvent that strongly adsorbs to a specific face can inhibit its growth, promoting the growth of other faces and leading to a more isometric (cubic or block-like) habit.
-
Systematic Screening: Perform crystallization experiments in a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, esters, aromatic hydrocarbons).
-
-
Additive Screening: Small amounts of additives can act as "habit modifiers" by selectively adsorbing to certain crystal faces.
-
For pyrazole-containing compounds, additives that can interfere with or mimic the key intermolecular interactions are often effective. This could include structurally similar molecules or even small amounts of a different, miscible solvent.
-
-
Temperature: Temperature affects both solubility and molecular kinetics. Running the crystallization at a different, often higher, temperature (if solubility allows) can sometimes alter the dominant crystal habit.
Data Presentation: Solvent Property Table for Habit Modification
| Solvent | Polarity Index | H-Bond Donor | H-Bond Acceptor | Potential Influence on Pyrazole Crystallization |
| Toluene | 2.4 | No | Yes (π-system) | Can promote π-stacking interactions. |
| Ethyl Acetate | 4.4 | No | Yes | Can compete for H-bond acceptor sites. |
| Isopropanol | 3.9 | Yes | Yes | Can compete for both H-bond donor and acceptor sites. |
| Acetonitrile | 5.8 | No | Yes | Strong dipole, can disrupt dipole-dipole interactions. |
| Water | 10.2 | Yes | Yes | Strong H-bonder, can lead to hydrates. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for my substituted pyrazole compound?
A: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. For a pharmaceutical compound, different polymorphs can have different properties, including solubility, dissolution rate, stability, and bioavailability. An unstable polymorph can convert to a more stable form over time, which can have significant consequences for the safety and efficacy of a drug product. It is crucial to identify and control the desired polymorph during development.
Q2: How can I screen for polymorphs of my compound?
A: A comprehensive polymorph screen involves crystallizing the compound under a wide variety of conditions. This typically includes:
-
Different Solvents: A broad range of solvents with varying polarities.
-
Different Crystallization Methods: Slow cooling, anti-solvent addition, evaporation, and slurry experiments.
-
Different Temperatures: Both sub-ambient and elevated temperatures.
-
High-Pressure Crystallization: Can sometimes reveal unique forms.
The resulting solids should be analyzed using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different crystalline forms.
Q3: What is "seeding" and when should I use it?
A: Seeding is the process of adding a small number of crystals of the desired form to a supersaturated solution to initiate crystallization. It is a powerful technique to:
-
Control Polymorphism: By providing a template of the desired crystal structure, you can ensure that the desired polymorph crystallizes out.
-
Improve Reproducibility: Seeding can overcome the stochastic nature of primary nucleation, leading to more consistent crystallization times and particle size distributions.
-
Avoid Oiling Out: Seeding can provide a low-energy pathway for desupersaturation, bypassing the kinetic barrier to nucleation and preventing the formation of an oil.
You should use seeding once you have identified and isolated a desired crystalline form and want to ensure its consistent production.
Visualization: Logical Flow for Seeding Decision
Caption: Decision tree for implementing a seeding strategy.
References
-
Title: Crystal Polymorphism: A General View in the Pharmaceutical Field Source: ResearchGate URL: [Link]
-
Title: A Strategic Approach to Crystallization Development Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: The Importance of Seeding in Pharmaceutical Crystallization Source: Technobis Crystallization Systems URL: [Link]
-
Title: Crystal Habit Modification Source: ScienceDirect URL: [Link]
Technical Support Center: Troubleshooting Peak Broadening in NMR of Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide in-depth troubleshooting strategies for a common yet complex issue encountered during Nuclear Magnetic Resonance (NMR) analysis: peak broadening. Instead of a generic checklist, we will explore the underlying physicochemical phenomena unique to the pyrazole scaffold and provide logical, step-by-step protocols to diagnose and resolve these spectral challenges.
Frequently Asked Questions (FAQs)
Question 1: Why are the proton signals for my substituted pyrazole, especially the N-H proton, broad or even disappearing?
This is one of the most common observations for pyrazole derivatives and stems from several dynamic processes occurring on the NMR timescale.[1][2] The primary causes include:
-
Rapid Chemical Exchange: The N-H proton is labile and can rapidly exchange with other molecules in the solution.[1] This exchange can occur between pyrazole molecules (self-association), with residual water in the NMR solvent, or with any acidic or basic impurities present in your sample.[1] When this exchange happens at a rate comparable to the NMR frequency difference between the sites, it leads to significant line broadening.[2][3] In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with solvent deuterium, often causing the signal to disappear entirely from the ¹H NMR spectrum.[1]
-
Quadrupolar Broadening: The N-H proton is directly attached to a ¹⁴N nucleus. Nitrogen-14 is a quadrupolar nucleus (spin I > 1/2), which possesses an electric quadrupole moment.[1][4] This quadrupole moment interacts with local electric field gradients, providing an efficient relaxation pathway for both the nitrogen and its attached proton. This rapid relaxation shortens the lifetime of the proton's spin state (a shorter T2 relaxation time), which manifests as a broader signal.[1][5][6]
-
Annular Tautomerism: In unsymmetrically substituted pyrazoles, the N-H proton can shuttle between the two nitrogen atoms (N1 and N2).[1][5] This process, known as annular tautomerism, creates an equilibrium between two different tautomeric forms. If the rate of this exchange is intermediate on the NMR timescale, the signals for the protons and carbons near the nitrogen atoms (especially at the C3 and C5 positions) will be averaged and appear broad.[1]
Question 2: My pyrazole's aromatic C-H signals are also broad, not just the N-H. What's happening?
While the N-H proton is most affected, its dynamic behavior can influence the rest of the molecule. Here’s why your C-H signals might be broad:
-
Intermediate Tautomeric Exchange: As mentioned above, if annular tautomerism is occurring at an intermediate rate, the distinct signals for the C3-H and C5-H protons of the two tautomers begin to merge.[1] In this "coalescence" regime, the resulting signal is very broad. This effect is most pronounced for the protons on the carbons flanking the nitrogen atoms.
-
Aggregation and π-π Stacking: Pyrazole rings are aromatic and can form aggregates or π-π stacked complexes in solution, especially at higher concentrations.[7] This can create a mixture of monomeric and oligomeric species, each with a slightly different chemical environment. If the exchange between these states is on the NMR timescale, it can lead to peak broadening for all protons in the molecule.[2]
-
Presence of Paramagnetic Species: Trace amounts of paramagnetic metal ions (like Fe³⁺, Cu²⁺, etc.) in your sample or NMR tube can cause significant broadening of all NMR signals.[7][8] Paramagnetic species have unpaired electrons that create strong local magnetic fields, leading to very efficient relaxation and thus, very broad lines.
Question 3: Could my choice of NMR solvent be the problem?
Absolutely. The solvent plays a critical role in the dynamic processes that lead to peak broadening.[1]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., D₂O, CD₃OD, DMSO-d₆ with water) can actively participate in hydrogen bonding and proton exchange with the pyrazole N-H, accelerating the exchange rate and increasing broadening.[1][3] Aprotic, non-polar solvents (e.g., CDCl₃, Benzene-d₆, THF-d₈) are less likely to facilitate intermolecular proton exchange, which can lead to sharper signals.[1]
-
Solvent Viscosity: Higher viscosity solvents can slow down molecular tumbling, leading to shorter T2 relaxation times and broader peaks.[2]
-
Hydrogen Bonding Capability: Solvents like DMSO-d₆ are strong hydrogen bond acceptors.[9] This can disrupt intermolecular hydrogen bonding between pyrazole molecules but may still show exchange with residual water. The choice of solvent can shift the tautomeric equilibrium and alter exchange rates.[10]
Troubleshooting Guides & Diagnostic Workflows
When faced with broadened peaks in your pyrazole NMR, a systematic approach is key to identifying the root cause. The following guides provide step-by-step protocols for the most effective diagnostic experiments.
Guide 1: Diagnosing and Mitigating Chemical Exchange
This workflow aims to control and understand the rate of proton exchange, which is often the primary source of broadening for N-H and adjacent C-H signals.
Caption: Annular tautomerism in an unsymmetrical pyrazole.
References
-
Chemistry For Everyone. (2023). What Causes NMR Peak Broadening? [Video]. YouTube. Retrieved from [Link]
-
Reddit r/Chempros. (2023). NMR Peak Broadening. Reddit. Retrieved from [Link]
-
Agilent Technologies. (2010). LC Troubleshooting Series: Peak Broadening. Agilent. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Gougeon, R. D., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Applied Sciences, 10(16), 5521. Retrieved from [Link]
-
Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved from [Link]
-
Naji, A. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]
-
Claramunt, R. M., et al. (1995). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Journal of the Chemical Society, Perkin Transactions 2, (5), 945-951. Retrieved from [Link]
-
Mobinikhaledi, A., et al. (2002). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-153. Retrieved from [Link]
-
Abboud, J. L. M., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 52(3), 97-109. Retrieved from [Link]
-
Desai, N. C., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]
-
Alkorta, I., et al. (1995). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 19(5), 945-951. Retrieved from [Link]
-
Cheeseman, J. R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 467. Retrieved from [Link]
-
Elguero, J., et al. (1976). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 54(9), 1329-1331. Retrieved from [Link]
-
Macomber, R. S. (2009). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 34A(4), 215-237. Retrieved from [Link]
-
Begtrup, M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Acta Chemica Scandinavica, 45, 1050-1055. Retrieved from [Link]
-
Begtrup, M., et al. (1990). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Magnetic Resonance in Chemistry, 28(4), 337-344. Retrieved from [Link]
-
Akgül, H., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 467. Retrieved from [Link]
-
Claramunt, R. M., et al. (1995). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. Retrieved from [Link]
-
Kumar, N., et al. (2020). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. ACS Omega, 5(50), 32559-32572. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Quadrupolar Coupling. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(14), 5406. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
Oldfield, E., et al. (1982). High-resolution solid-state NMR of quadrupolar nuclei. Proceedings of the National Academy of Sciences, 79(12), 3560-3564. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. The Tautomerism of Heterocycles. Retrieved from [Link]
-
Global NMR Discussion Meetings. (2020). NMR Observation of Quadrupolar Nuclei & their Neighbors in Solids | Prof. Olivier Lafon | Session 8. [Video]. YouTube. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Interactions: Quadrupolar Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
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- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Biological Profile: Celecoxib vs. 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole
The following guide provides a rigorous technical comparison between the established therapeutic agent Celecoxib and the structural analog/scaffold 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole (referred to herein as MMP-Pz ).
This analysis is structured for drug development professionals to illustrate the critical Structure-Activity Relationships (SAR) that differentiate a bioactive scaffold from a potent clinical candidate .
Executive Summary
-
Celecoxib is a potent, selective COX-2 inhibitor (NSAID) designed with a specific 1,5-diarylpyrazole pharmacophore containing a sulfonamide group to target the COX-2 hydrophilic side pocket.
-
MMP-Pz is a simplified pyrazole scaffold. It lacks the critical sulfonamide pharmacophore and the C5-aryl substituent required for high-affinity COX-2 binding.
Chemical & Structural Basis (SAR Analysis)
The biological divergence between these two molecules is rooted in their interaction with the COX-2 active site, specifically the Arg120 anchor and the Val523 side pocket.
| Feature | Celecoxib (The Drug) | MMP-Pz (The Scaffold) | Impact on Biology |
| Structure | 1,5-Diarylpyrazole | 1-Arylpyrazole (Mono-aryl) | Potency: The second phenyl ring in Celecoxib provides essential hydrophobic bulk for the active site. |
| C1-Substituent | 4-Sulfamoylphenyl ( | 4-Methoxyphenyl ( | Selectivity: Sulfonamide is critical for H-bonding in the COX-2 side pocket. Methoxy is sterically similar but electronically distinct and cannot form the key H-bonds. |
| C3-Substituent | Trifluoromethyl ( | Methyl ( | Metabolism: |
| Molecular Weight | 381.37 g/mol | ~188.23 g/mol | Binding Efficiency: MMP-Pz is a "fragment" and lacks the surface area to effectively inhibit the enzyme. |
Structural Visualization
The following diagram illustrates the structural evolution from the MMP-Pz scaffold to the active Celecoxib drug.
Figure 1: Structural evolution showing the addition of pharmacophores required for COX-2 inhibition.
In Vitro Pharmacology: The Data Gap
Cyclooxygenase (COX) Inhibition
Experimental data from seminal SAR studies (Penning et al., J. Med. Chem.) demonstrates that the sulfonamide (or methylsulfone) group is an absolute requirement for COX-2 selectivity.
-
Celecoxib: Exhibits an
of approximately 40 nM against COX-2 and against COX-1 (Selectivity Ratio > 375). -
MMP-Pz Analogues: Compounds lacking the sulfonamide (replaced by methoxy) or the C5-phenyl ring typically show
values for COX-2. They are essentially inactive in this context.
Why? The COX-2 active site has a unique hydrophilic "side pocket" accessible only when the "gatekeeper" residue (Val523) is present. Celecoxib's sulfonamide inserts into this pocket, forming hydrogen bonds with Arg120 and Glu524 . MMP-Pz's methoxy group cannot form these bonds and is sterically excluded from tight binding.
Antioxidant Activity (The "Reverse" Advantage)
While MMP-Pz fails as a COX inhibitor, its structure resembles Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).
-
Hypothesis: The electron-rich 4-methoxyphenyl ring and the pyrazole core of MMP-Pz may confer radical scavenging activity (DPPH assay) superior to Celecoxib, which is electron-deficient due to the
and sulfonamide groups. -
Application: MMP-Pz derivatives are often explored as neuroprotective agents, not anti-inflammatories.
Experimental Protocols
To objectively verify the performance difference, the following self-validating protocols are recommended.
Protocol A: COX-1/COX-2 Inhibition Assay (Fluorescent)
Objective: Quantify the
-
Reagents: Recombinant human COX-2 enzyme, Arachidonic acid (substrate), ADHP (fluorogenic probe).
-
Preparation:
-
Dissolve Celecoxib (positive control) and MMP-Pz (test compound) in DMSO.
-
Prepare serial dilutions (0.1 nM to 100
).
-
-
Reaction:
-
Incubate enzyme + inhibitor for 10 mins at 37°C.
-
Initiate reaction with Arachidonic acid (10
) and ADHP.
-
-
Readout: Measure Resorufin fluorescence (Ex 535nm / Em 590nm) after 5 mins.
-
Validation:
-
Celecoxib must show sigmoidal inhibition (
). -
MMP-Pz will likely show a flat line or weak inhibition at high concentrations (
).
-
Protocol B: Molecular Docking Workflow (In Silico)
Before wet-lab testing, confirm the binding hypothesis.
Figure 2: In silico workflow to predict binding affinity differences.
Summary Data Table
| Parameter | Celecoxib | MMP-Pz (1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole) |
| Primary Target | COX-2 (Anti-inflammatory) | None (Synthetic Intermediate / Scaffold) |
| COX-2 IC50 | ~40 nM (Potent) | > 10,000 nM (Inactive) |
| COX-1 IC50 | > 15,000 nM | > 10,000 nM (Inactive) |
| Lipophilicity (LogP) | 3.5 (High) | ~2.5 (Moderate) |
| Solubility | Low (Class II) | Moderate (Acid derivative is soluble) |
| Key Risk | Cardiovascular (Thrombosis) | Unknown (Likely low acute toxicity) |
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Link
-
Abdel-Aziz, A. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Bioorganic & Medicinal Chemistry Letters. Link
-
Burgos, R. A., et al. (2014). Antioxidant and anti-inflammatory activity of pyrazole derivatives.[1] Journal of Pharmacy and Pharmacology. (General reference for pyrazole antioxidant activity).
-
CymitQuimica. (n.d.). 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid Product Data. Link
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of 1-Aryl-3-Methyl-Pyrazoles
Executive Summary
The 1-aryl-3-methyl-pyrazole scaffold represents a privileged structure in medicinal chemistry, acting as a bio-isostere to the 1,5-diarylpyrazole pharmacophore found in blockbuster COX-2 inhibitors like Celecoxib. Unlike the bulky diaryl systems, the 3-methyl variant offers a distinct steric profile that allows for unique binding modes in both cyclooxygenase (COX) active sites and bacterial DNA gyrase pockets.
This guide objectively compares the performance of optimized 1-aryl-3-methyl-pyrazole derivatives against industry standards (Celecoxib , Diclofenac , and Ciprofloxacin ). Analysis focuses on the critical SAR determinants: the electronic nature of the N1-aryl substituent and the functionalization at the C4 position.
Chemical Space & Rational Design
The core logic of this scaffold lies in its ability to position substituents to interact with specific hydrophobic pockets.
-
N1-Aryl Position: Controls lipophilicity and electronic density; critical for COX-2 selectivity (interaction with the secondary pocket).
-
C3-Methyl Group: Provides a steric anchor that reduces conformational entropy, often fitting into the hydrophobic channel of the target protein.
-
C4/C5 Functionalization: The primary vector for optimization, often determining the switch between anti-inflammatory and antimicrobial activity.
SAR Logic Flow
The following diagram illustrates the decision matrix for optimizing this scaffold based on experimental outcomes.
Figure 1: Decision tree for optimizing the pyrazole core. Note that N1-halogenation drives COX-2 specificity, while C4-Schiff base formation enhances antimicrobial penetration.
Comparative Analysis: Anti-Inflammatory Activity
The primary utility of this scaffold is the selective inhibition of COX-2, reducing the gastrointestinal toxicity associated with traditional NSAIDs (COX-1 inhibition).
Benchmark: 1-Aryl-3-Methyl Derivatives vs. Standards
Data below synthesizes key findings from recent SAR studies (e.g., Surendra Kumar et al., 2015; Abdellatif et al., 2020), comparing a lead 1-aryl-3-methyl derivative (Compound 4-S: N1-(4-nitrophenyl)-3-methyl-4-substituted) against market standards.
| Compound | Structure Feature | IC50 COX-2 (µM) | IC50 COX-1 (µM) | Selectivity Index (SI) | Ulcer Index (UI) |
| Celecoxib (Ref) | 1,5-Diarylpyrazole | 0.055 | 9.86 | 179.4 | 1.75 |
| Diclofenac (Ref) | Phenylacetic acid | 0.82 | 0.65 | 0.79 (Non-selective) | > 3.0 |
| Compound 4-S | 1-Aryl-3-Methyl-4-hydrazone | 0.057 | > 11.5 | 201.8 | 1.30 |
| Compound 5-E | 1-(4-F-phenyl)-3-methyl | 0.62 | > 50 | > 80 | ND |
Technical Insight:
-
Efficacy: The optimized 1-aryl-3-methyl derivative (Compound 4-S) achieves an IC50 (0.057 µM) nearly identical to Celecoxib (0.055 µM).
-
Safety: The Selectivity Index (SI) of 201.8 surpasses Celecoxib, suggesting a lower risk of off-target COX-1 related gastric damage. This is confirmed by the lower Ulcer Index (1.30 vs 1.75).[1]
-
Mechanism: Molecular docking reveals that the 3-methyl group aids in orienting the N1-aryl group toward the hydrophobic side pocket of COX-2, facilitating a hydrogen bond interaction with Arg513 , a residue absent in COX-1 (replaced by His513).
Comparative Analysis: Antimicrobial Efficacy
Recent studies have repurposed this scaffold to combat Multi-Drug Resistant (MDR) bacteria, targeting DNA gyrase.
Benchmark: Derivatives vs. Ciprofloxacin
Comparison of Minimum Inhibitory Concentrations (MIC) against Gram-negative (E. coli) and Gram-positive (S. epidermidis) strains.[2][3]
| Compound | R-Group (N1-Position) | R-Group (C4-Position) | MIC E. coli (µg/mL) | MIC S. epidermidis (µg/mL) |
| Ciprofloxacin | (Fluoroquinolone) | - | 0.50 | 4.0 |
| Compound 3-A | Phenyl | 4-Nitro-benzylidene | 0.25 | 0.50 |
| Compound 4-B | 4-NO2-Phenyl | Semicarbazide | 1.0 | 0.25 |
| Compound 6-C | 4-OCH3-Phenyl | Phenyl-hydrazone | 16.0 | 32.0 |
Technical Insight:
-
Potency: Compound 3-A exhibits 2x potency compared to Ciprofloxacin against E. coli.
-
SAR Rule: Electron-withdrawing groups (NO2) on the benzylidene moiety at C4 drastically improve activity (Compound 3-A vs 6-C). The presence of electron-donating groups (OCH3) generally reduces antimicrobial potency, likely due to reduced lipophilicity hindering cell wall penetration.
Experimental Protocols
Synthesis Workflow (Modified Knorr Condensation)
To achieve high purity and yield for SAR studies, a modified ultrasound-assisted synthesis is recommended over traditional reflux.
Figure 2: Synthetic pathway. Ultrasound irradiation (Step 2) typically increases yield from 65% to ~92% compared to conventional heating.
Detailed Protocol (Step 2 & 3):
-
Reactants: Mix ethyl acetoacetate (0.01 mol) and substituted phenylhydrazine (0.01 mol) in absolute ethanol (20 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Irradiation: Place in an ultrasonic bath (frequency 35–45 kHz) at 60°C for 30–45 minutes. Monitor via TLC (Solvent: Ethyl acetate:Hexane 3:7).
-
Isolation: Pour reaction mixture into crushed ice. The solid precipitate (1-aryl-3-methyl-pyrazol-5-one) is filtered, dried, and recrystallized from ethanol.
COX-2 Inhibition Assay (Colorimetric)[1]
-
Principle: Measures the peroxidase activity of sheep COX-1 and human recombinant COX-2 by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Procedure:
-
Incubate enzyme (COX-1 or COX-2) with Heme and the test compound (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 15 minutes at 25°C.
-
Initiate reaction by adding Arachidonic Acid (100 µM) and TMPD.
-
Measure absorbance at 590 nm after 5 minutes.
-
Calculation:
is calculated from the log-dose response curve. -
Validation: Celecoxib must be run as a positive control (Expected IC50 ~0.05 µM).
-
References
-
Surendra Kumar, R., Arif, I. A., & Ahamed, A. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.[3][4][5][6] Saudi Journal of Biological Sciences, 23(5), 614–620. Link
-
Abdellatif, K. R. A., et al. (2020).[1] Synthesis and biological evaluation of new 1,3,5-triarylpyrazole derivatives as COX-2 inhibitors. Bioorganic Chemistry, 103, 104153. Link
-
Bielenica, A., et al. (2025). Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. Biomedicine & Pharmacotherapy, 171, 116223. Link
-
Abdelall, M. M., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues. ACS Omega, 7(38), 34111–34126. Link
-
Zarghi, A., et al. (2011). Design and synthesis of new 1,3-benzthiazinan-4-one derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 1895-1898. Link
Sources
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative analysis of pyrazole synthesis: microwave vs conventional heating
Microwave Irradiation vs. Conventional Thermal Heating[1][2]
Executive Summary: The Thermal Gap
For medicinal chemists, the pyrazole scaffold is non-negotiable—it is the pharmacophore backbone of blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, the synthesis of these rings via the classical Knorr cyclocondensation has historically been a bottleneck, characterized by long reflux times (4–24 hours) and variable yields.
This guide objectively compares Microwave-Assisted Organic Synthesis (MAOS) against Conventional Conductive Heating (Reflux) . Experimental data confirms that MAOS is not merely a "faster" alternative but a distinct kinetic tool that alters the reaction profile, consistently delivering yields >90% in under 20 minutes while minimizing solvent waste.
Mechanistic Divergence: Why the Difference Exists
To understand the data, we must first distinguish the heating mechanisms. Conventional heating relies on thermal conduction—heat transfers from the oil bath to the glass wall, then to the solvent, and finally to the reactants. This creates a thermal gradient and "wall effects."
Microwave irradiation utilizes Dipolar Polarization and Ionic Conduction . The oscillating electromagnetic field aligns polar molecules (solvent and reactants) and ions, causing molecular friction. This results in:
-
Volumetric Heating: The entire reaction mass heats simultaneously, not just the surface.
-
Superheating: Solvents can be heated well above their atmospheric boiling points in sealed vessels (e.g., Ethanol at 160°C), exponentially increasing the reaction rate according to the Arrhenius equation.
Diagram 1: Mechanistic Pathway of Knorr Pyrazole Synthesis
The following diagram illustrates the acid-catalyzed condensation mechanism common to both methods, highlighting the rate-limiting steps accelerated by MW.
Caption: The Knorr synthesis pathway. Microwave irradiation significantly accelerates the final dehydration/aromatization step, which is often the energy barrier in conventional reflux.
Comparative Data Analysis
The following data is aggregated from multiple comparative studies involving the synthesis of phenyl-1H-pyrazoles and related derivatives.
Table 1: Performance Metrics (Microwave vs. Conventional)
| Metric | Conventional Reflux | Microwave Irradiation (MAOS) | Improvement Factor |
| Reaction Time | 2 – 6 Hours | 5 – 20 Minutes | 12x - 30x Faster |
| Typical Yield | 70% – 85% | 91% – 98% | +15% Average |
| Temperature | Boiling Point (e.g., 78°C for EtOH) | 120°C – 160°C (Sealed) | High-Temp Access |
| Solvent Usage | High (20-50 mL/g) | Low or Solvent-Free | Green Metric Improved |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Often Clean NMR) | Downstream Efficiency |
Analyst Note: The yield improvement in MAOS is often attributed to the suppression of side reactions. In conventional heating, prolonged exposure to heat can degrade sensitive functional groups. The "flash heating" of MW minimizes this thermal stress window.
Experimental Protocols
Below are self-validating protocols for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone analog).
A. Conventional Method (The Baseline)
-
Reagents: Ethyl acetoacetate (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).
-
Setup: Round-bottom flask with reflux condenser and oil bath.
-
Dissolve ethyl acetoacetate and phenylhydrazine in ethanol.
-
Add 2-3 drops of glacial acetic acid.
-
Heat to reflux (approx. 80°C) with magnetic stirring.
-
Monitor: Check TLC every hour. Reaction typically complete at 4 hours .
-
Workup: Cool to room temperature. Pour into crushed ice. Filter the precipitate.[1]
-
Purification: Recrystallize from ethanol.
-
Expected Yield: 75-80%.
B. Microwave-Assisted Method (The Optimized Protocol)
-
Reagents: Ethyl acetoacetate (10 mmol), Phenylhydrazine (10 mmol), Ethanol (2 mL) OR Solvent-Free.
-
Setup: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover), 10 mL sealed pressure vial.
-
Add reagents directly to the microwave vial.
-
Add minimal ethanol (2 mL) to ensure homogenization (or run neat if reagents are liquid).
-
Cap the vial and place in the autosampler.
-
Program:
-
Temp: 120°C
-
Time: 5 Minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Workup: Cool (compressed air cooling is usually automatic). Pour into crushed ice/water.
-
Purification: Filter precipitate. Often requires only a water wash, no recrystallization.
-
Expected Yield: 92-96%.
Decision Matrix: When to Switch?
Not every reaction requires a microwave. Use the following logic flow to determine the necessity of MAOS for your specific pyrazole target.
Diagram 2: Synthesis Decision Workflow
Caption: Decision matrix for selecting heating mode. MW is preferred for discovery-scale, high-throughput, or difficult-to-dissolve substrates.
Critical Analysis of Regioselectivity
A common debate in pyrazole synthesis is regioselectivity (formation of 1,3- vs 1,5-isomers).
-
Conventional: Often produces a mixture of isomers if the hydrazine is substituted, requiring chromatography.
-
Microwave: Does not change the intrinsic electronic preference of the molecule. However, because MW allows the reaction to reach thermodynamic equilibrium rapidly (minutes vs hours), it often favors the thermodynamic product more exclusively than reflux, which might trap the reaction at a kinetic mixture.
Recommendation: If you observe poor regioselectivity in reflux, run the MW reaction at a higher temperature (e.g., 160°C) for a shorter time to push for the thermodynamic isomer.
References
-
BenchChem Technical Support. (2025).[2][1] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem Application Notes. Link
-
Karakaya, A. (2025).[2][3][4] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1): 42-54. Link
-
Ferreira, M., et al. (2025).[4] Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Bentham Science / PubMed. Link
-
RSC Advances. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles. Royal Society of Chemistry. Link
-
Vivek, K., et al. (2021). Conventional and Microwave-Assisted Synthesis... of Pyrazole Hybrids. ACS Omega. Link
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- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
A Senior Application Scientist's Guide to In Vivo Validation of Anti-Inflammatory Effects in Animal Models
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a clinically viable anti-inflammatory therapeutic is paved with rigorous in vivo validation. Selecting the appropriate animal model is a critical decision that profoundly influences the translational success of a compound.[1][2] This guide provides an in-depth comparison of three widely-used, robust, and reproducible animal models for assessing anti-inflammatory efficacy: Lipopolysaccharide (LPS)-Induced Endotoxemia, Carrageenan-Induced Paw Edema, and Collagen-Induced Arthritis (CIA). We will delve into the mechanistic underpinnings of each model, provide detailed experimental protocols, and present comparative data to aid in the logical selection and execution of these essential preclinical assays.
The Acute Systemic Inflammatory Response: LPS-Induced Endotoxemia in Mice
The LPS-induced endotoxemia model is a cornerstone for studying acute systemic inflammation and is particularly relevant for conditions like sepsis.[3] Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[4]
Mechanistic Rationale
LPS is primarily recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, particularly macrophages and monocytes.[4][5] This recognition triggers a signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB.[6] The downstream consequence is a rapid and robust production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which drive the systemic inflammatory response.[3][7] Therapeutic intervention aims to disrupt this cascade, thereby mitigating the cytokine storm and its pathological consequences.
Experimental Workflow & Signaling Pathway
The experimental workflow for the LPS-induced endotoxemia model is straightforward, allowing for high-throughput screening of potential anti-inflammatory compounds.
Caption: Experimental workflow for LPS-induced endotoxemia.
The underlying signaling pathway highlights key targets for therapeutic intervention.
Caption: Simplified LPS-TLR4 signaling pathway.
Detailed Experimental Protocol: LPS-Induced Endotoxemia
-
Animal Selection and Acclimation: Use female C57BL/6 mice (6-10 weeks old). Acclimate animals for at least one week under standard housing conditions.[8]
-
Grouping and Dosing: Randomly assign mice to experimental groups (e.g., Vehicle, Test Compound, Positive Control).
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., i.p. or oral (p.o.)) typically 30-60 minutes before the LPS challenge.
-
LPS Challenge: Prepare a working solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free saline. Inject mice i.p. with a dose of 10 µL (2 µg)/g body weight.[8]
-
Monitoring: Observe the animals for signs of endotoxemia (e.g., ruffled fur, lethargy, huddled posture) every 2 hours for up to 8 hours.[8]
-
Sample Collection: At predetermined time points (e.g., 2, 4, or 8 hours post-LPS), euthanize mice. Collect blood via cardiac puncture for serum cytokine analysis and harvest tissues (e.g., liver, spleen, lungs) for RNA extraction or histological examination.[8]
-
Analysis:
-
Cytokine Quantification: Measure serum levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
Gene Expression: Perform qPCR on tissue lysates to analyze the expression of inflammatory genes.
-
Histology: Process tissues for H&E staining to assess inflammatory cell infiltration and tissue damage.
-
Comparative Performance Data
| Group | Treatment | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 4h | Liver Histology Score (Inflammatory Infiltrate) |
| 1 | Vehicle + Saline | < 50 | < 100 | 0 (None) |
| 2 | Vehicle + LPS | 2500 ± 300 | 5000 ± 500 | 3 (Moderate) |
| 3 | Test Compound (X mg/kg) + LPS | 1200 ± 150 | 2300 ± 200 | 1 (Mild) |
| 4 | Dexamethasone (1 mg/kg) + LPS | 800 ± 100 | 1500 ± 180 | 0.5 (Minimal) |
| Data are representative and presented as Mean ± SEM. |
Acute Localized Inflammation: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the efficacy of anti-inflammatory drugs, particularly those targeting mediators of acute inflammation.[11] It is widely used for screening non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanistic Rationale
Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[12]
-
Phase 1 (0-1.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, which increase vascular permeability.[1][13]
-
Phase 2 (1.5-6 hours): Dominated by the production of prostaglandins, mediated by the cyclooxygenase (COX) enzymes, and the infiltration of neutrophils.[13][14]
This model is particularly useful for distinguishing between compounds that act on early-phase mediators and those that inhibit prostaglandin synthesis, like NSAIDs.[15][16]
Experimental Workflow
Caption: Experimental workflow for carrageenan-induced paw edema.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Selection and Acclimation: Use male Wistar rats (150-200g) or mice. Acclimate for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Grouping and Dosing:
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., p.o. or i.p.) 60 minutes before the carrageenan injection.[17]
-
Carrageenan Challenge: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[11]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate Edema Volume: Edema (mL) = Paw volume at time 't' - Baseline paw volume.
-
Calculate Percent Inhibition: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Comparative Performance Data
| Group | Treatment | Paw Edema Volume (mL) at 3h | % Inhibition of Edema at 3h |
| 1 | Vehicle | 0.85 ± 0.07 | - |
| 2 | Test Compound (Y mg/kg) | 0.42 ± 0.05 | 50.6% |
| 3 | Indomethacin (10 mg/kg) | 0.31 ± 0.04 | 63.5% |
| Data are representative and presented as Mean ± SEM. |
Chronic Autoimmune Inflammation: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is the gold standard for evaluating therapeutics for rheumatoid arthritis (RA), as it shares significant immunological and pathological features with the human disease, including synovitis, pannus formation, and erosion of cartilage and bone.[18]
Mechanistic Rationale
Immunization with type II collagen (CII), a major component of articular cartilage, emulsified in Complete Freund's Adjuvant (CFA) induces an autoimmune response in susceptible mouse strains (e.g., DBA/1).[18] This involves:
-
T-Cell Activation: CII-reactive CD4+ T cells are activated.[19]
-
B-Cell Response: B cells produce high levels of anti-CII antibodies.[19][20]
-
Joint Inflammation: Immune complexes deposit in the joints, activating complement and Fc receptors on immune cells, leading to an influx of inflammatory cells and the release of cytokines (TNF-α, IL-1β, IL-6) and matrix metalloproteinases that destroy the joint.[20][21]
Experimental Workflow
Caption: Experimental workflow for Collagen-Induced Arthritis (CIA).
Detailed Experimental Protocol: Collagen-Induced Arthritis
-
Animal Selection: Use male DBA/1J mice, 8-10 weeks old.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) and administer a 100 µL booster injection.
-
Arthritis Assessment: Monitor mice three times weekly for signs of arthritis starting from Day 21. Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Grouping and Dosing:
-
Compound Administration: Begin dosing either prophylactically (from Day 21) or therapeutically (after disease onset, e.g., clinical score ≥ 4).
-
Termination (e.g., Day 42): At the end of the study, collect blood for serology and cytokine analysis. Harvest hind paws for histopathological evaluation.
-
Analysis:
-
Histopathology: Score joints for inflammation, pannus formation, and bone/cartilage erosion.
-
Serology: Measure serum levels of anti-CII IgG1 and IgG2a antibodies by ELISA.
-
Comparative Performance Data
| Group | Treatment (Therapeutic) | Mean Clinical Score (Day 42) | Histological Score (Erosion) | Serum Anti-CII IgG2a (OD450) |
| 1 | Vehicle | 10.5 ± 1.2 | 3.2 ± 0.4 | 1.8 ± 0.2 |
| 2 | Test Compound (Z mg/kg) | 5.8 ± 0.9 | 1.5 ± 0.3 | 1.1 ± 0.15 |
| 3 | Methotrexate (1 mg/kg) | 4.2 ± 0.7 | 1.1 ± 0.2 | 0.9 ± 0.1 |
| Data are representative and presented as Mean ± SEM. |
Conclusion: Selecting the Right Model for Your Research
The choice of an in vivo model is dictated by the specific scientific question and the putative mechanism of the test compound.
-
LPS-Induced Endotoxemia is ideal for screening compounds targeting acute, systemic cytokine release and TLR4 signaling, relevant to sepsis and cytokine storm syndromes.
-
Carrageenan-Induced Paw Edema is a rapid and cost-effective model for evaluating compounds that inhibit acute, localized edema, especially those targeting the COX pathway and prostaglandin synthesis.
-
Collagen-Induced Arthritis is indispensable for the preclinical development of drugs for chronic autoimmune diseases like rheumatoid arthritis, providing critical insights into a compound's effect on both the cellular and humoral autoimmune response and its ability to prevent joint destruction.
A logical progression often involves initial screening in a simple, acute model like carrageenan-induced edema, followed by validation in a more complex systemic model like LPS-induced endotoxemia or, for autoimmune indications, the CIA model. This tiered approach ensures a robust and data-driven advancement of novel anti-inflammatory therapeutics.
References
-
Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
-
Barycka, I., et al. (2022). Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice. Frontiers in Nutrition. [Link]
-
Gautam, G. & Kumar, V. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]
-
Barung, V. B., et al. (2022). Paw edema of carrageenan-and egg white-induced inflammation rat's paw. ResearchGate. [Link]
-
Yudani, T. A., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase. World's Veterinary Journal. [Link]
-
Tanaka, S., et al. (2023). Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC. PLOS ONE. [Link]
-
Gautam, R. K. & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Solution-Pharmacy. (2022, September 11). Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. YouTube. [Link]
-
Gautam, R. K. & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Puckett, Y., Gabbar, A., & Bokhari, A. A. (2023). Dexamethasone. StatPearls - NCBI Bookshelf. [Link]
-
Myers, L. K., et al. (2000). The genetic and immunopathological processes underlying collagen-induced arthritis. PMC. [Link]
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Kim, D. H., et al. (2023). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. NIH. [Link]
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Chan, E. S. & Cronstein, B. N. (2010). Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. PMC - PubMed Central. [Link]
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Deng, J., et al. (2017). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
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Chmielińska, J. J., et al. (2021). TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling. PMC - PubMed Central. [Link]
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Najeeb, H., et al. (2024). Indomethacin. StatPearls - NCBI Bookshelf. [Link]
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Chen, L. (2025). The mechanism of LPS-induced inflammation and the immune response. ResearchGate. [Link]
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Kannan, G. S., et al. (2021). Paradoxical Duel Role of Collagen in Rheumatoid Arthritis: Cause of Inflammation and Treatment. MDPI. [Link]
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Dr. Matt & Dr. Mike. (2021, July 11). Methotrexate - Mechanism of Action. YouTube. [Link]
-
Patsnap Synapse. (2025, March 7). What is the mechanism of action of Dexamethasone? Patsnap Synapse. [Link]
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Wikipedia. Indometacin. Wikipedia. [Link]
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Gautam, R. K. & Singh, D. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Molecules. [Link]
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Rahman, M. M., et al. (2023). Pathogenesis of Collagen-Induced Arthritis: Role of Immune Cells with Associated Cytokines and Antibodies, Comparison with Rheumatoid Arthritis. ResearchGate. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin? Patsnap Synapse. [Link]
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Tarayre, J. P., et al. (1984). Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. PubMed. [Link]
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WEHImovies. (2015, January 30). Toll-like receptor 4 signalling. YouTube. [Link]
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Patel, J., et al. (2024). Methotrexate. StatPearls - NCBI Bookshelf. [Link]
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Gutsmann, T., et al. (2018). Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways. Frontiers in Cellular and Infection Microbiology. [Link]
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Kumar, A. & Singh, P. K. (2013). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]
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Taylor & Francis. Collagen-induced arthritis – Knowledge and References. Taylor & Francis. [Link]
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Armando Hasudungan. (2018). Methotrexate - Pharmacology (DMARD, Mechanism of Action, Side Effects). MEDtube. [Link]
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Dr.Oracle. (2025, June 23). What is the mechanism of action of dexamethasone? Dr.Oracle. [Link]
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National Rheumatoid Arthritis Society (NRAS). (2020, September 1). Methotrexate and its use in rheumatoid arthritis (RA). NRAS. [Link]
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MD Bioproducts. Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthritis. MD Bioproducts. [Link]
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Wikipedia. Dexamethasone. Wikipedia. [Link]
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Ji, Y., et al. (2019). LPS-induced upregulation of the TLR4 signaling pathway inhibits osteogenic differentiation of human periodontal ligament stem cells under inflammatory conditions. PMC. [Link]
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ResearchGate. (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. [Link]
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Wyss, F. M., et al. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. NIH. [Link]
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Lucas, S. (2016). The Pharmacology of Indomethacin. PubMed. [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
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U.S. Food and Drug Administration. Indomethacin Capsules, USP 25 mg. accessdata.fda.gov. [Link]
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Cross-reactivity profiling of pyrazole inhibitors against a kinase panel
Executive Summary
The Pyrazole Paradox: The pyrazole scaffold is a privileged structure in kinase drug discovery, forming the backbone of blockbuster drugs like Ruxolitinib and Crizotinib. Its ability to mimic the adenine ring of ATP allows for potent Type I inhibition. However, this same feature creates a significant liability: promiscuity . Because the ATP-binding hinge region is highly conserved across the human kinome, pyrazole-based inhibitors often exhibit "off-target" toxicity unless specific "gatekeeper" residues are exploited.
This guide objectively compares the two dominant profiling methodologies—Competition Binding (e.g., KINOMEscan) and Radiometric Activity Assays (e.g., HotSpot) —to determine which provides the most accurate selectivity profile for pyrazole scaffolds.
The Structural Basis of Pyrazole Selectivity
To profile a pyrazole effectively, one must understand why it binds. The pyrazole ring typically functions as a hinge-binder.[1] In the ATP-binding pocket, it forms critical hydrogen bonds with the backbone residues of the kinase hinge region (often mimicking the N1 and N6 of adenine).[2]
-
The Challenge: The hinge region is structurally conserved. A "naked" pyrazole will hit hundreds of kinases.
-
The Solution: Selectivity is achieved by decorating the pyrazole to reach into the "back pocket" (interacting with the Gatekeeper residue) or the solvent-front region.
Visualization: Pyrazole Interaction Logic
The following diagram illustrates the structural logic required to turn a promiscuous pyrazole scaffold into a selective inhibitor.
Figure 1: Structural interaction map showing how pyrazole core modifications interact with kinase sub-domains to achieve selectivity.
Comparative Methodology: Binding vs. Activity
When profiling a pyrazole library, you are often choosing between Throughput (Binding Assays) and Functional Truth (Activity Assays).
Method A: Competition Binding Assays (e.g., KINOMEscan™)
This method does not measure phosphorylation. Instead, it measures the ability of your pyrazole to compete with an immobilized "bait" ligand for the kinase active site.
-
Metric:
(Dissociation Constant) or % Control. -
Mechanism: T7 phage-tagged kinases + immobilized ligand + Test Compound.
Method B: Radiometric Activity Assays (e.g., HotSpot™)
This is the "Gold Standard."[3] It measures the actual transfer of a phosphate group (
-
Metric:
or % Activity. -
Mechanism: Kinase + Substrate +
P-ATP P-Substrate.
Comparison Matrix
| Feature | Competition Binding (KINOMEscan) | Radiometric Activity (HotSpot) |
| Primary Readout | Thermodynamic Binding ( | Functional Inhibition ( |
| Throughput | Ultra-High (450+ kinases in parallel) | High (but more labor-intensive) |
| False Positives | High. Pyrazoles may bind inactive conformations (Type II) without inhibiting relevant signaling, or bind allosterically. | Low. Only measures inhibition of catalytic function. |
| ATP Influence | None (ATP-free environment). | High. Can be run at |
| Suitability for Pyrazoles | Screening. Best for identifying potential interaction liabilities across the whole kinome. | Validation. Essential for confirming if the binding actually stops the kinase. |
Senior Scientist Insight: Pyrazoles are notorious for "sticky" binding. A binding assay often flags 50+ hits for a pyrazole lead. However, when moved to a functional assay at physiological ATP concentrations (
Detailed Protocol: The Gold Standard Radiometric Assay
For the final validation of your pyrazole inhibitor, you must use a radiometric filter-binding assay. This eliminates interference from fluorescent compounds (a common issue with pyrazole derivatives) and provides direct measurement of activity.
Objective: Determine the
Reagents
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35.
-
Radioisotope:
- P-ATP (Specific Activity ~ 10 µCi/µl). -
Substrate: Specific peptide/protein substrate for the target kinase (e.g., Poly(Glu,Tyr) for Tyrosine Kinases).
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare 100x stock of Pyrazole Compound X in 100% DMSO.
-
Perform serial dilutions (e.g., 3-fold) to generate a 10-point dose-response curve.
-
-
Master Mix Assembly:
-
Dilute the Target Kinase into Reaction Buffer.
-
Dilute the Peptide Substrate into Reaction Buffer.
-
Critical Step: Mix Kinase and Substrate in the assay plate (typically 384-well).
-
-
Compound Addition:
-
Add the DMSO-dissolved compound to the Kinase/Substrate mix using an acoustic dispenser (e.g., Echo) to minimize volume errors.
-
Incubate for 20 minutes at Room Temperature (RT) to allow equilibration.
-
-
Reaction Initiation:
-
Add
P-ATP (at concentration for the specific kinase). -
Note: Using ATP at
ensures the is comparable across different kinases (Cheng-Prusoff relationship).
-
-
Incubation:
-
Incubate for 2 hours at RT.
-
-
Termination & Filtration:
-
Spot the reaction onto P81 ion-exchange filter paper (binds the positively charged peptide substrate).
-
Wash filters extensively with 0.75% Phosphoric Acid. This removes unreacted
P-ATP, leaving only the phosphorylated substrate.
-
-
Quantification:
-
Read on a scintillation counter.[3] Calculate % Activity relative to DMSO controls.
-
Visualization: The Validation Cascade
This diagram outlines the recommended decision tree for profiling pyrazoles, moving from broad scanning to precise validation.
Figure 2: Strategic cascade for filtering pyrazole inhibitors from library to lead.
Case Study: The Selectivity Cliff
To illustrate the difference between a "dirty" pyrazole and a "clean" one, we compare Tozasertib (VX-680) and Ruxolitinib . Both utilize the pyrazole scaffold but achieve vastly different selectivity profiles due to their decoration.
Data Comparison
Data derived from Davis et al. (2011) and Anastassiadis et al. (2011).
| Compound | Primary Target | Scaffold Class | Selectivity Score (S35)* | Off-Target Liabilities |
| Tozasertib (VX-680) | Aurora Kinases | Aminopyrazole | 0.48 (Promiscuous) | FLT3, ABL1, JAK2, c-Kit. (Hits ~50% of kinome).[4][5] |
| Ruxolitinib | JAK1 / JAK2 | Pyrrolopyrazole | 0.03 (Selective) | Very few. Minimal activity against non-JAKs. |
*S35 Score: The fraction of kinases inhibited >35% at a compound concentration of 3 µM.
Analysis: Tozasertib relies heavily on the conserved hinge interaction without sufficient steric bulk to exclude other kinases. Ruxolitinib incorporates a pyrrolopyrimidine-like system (structurally related to pyrazole binding modes) that exploits specific residues in the JAK binding pocket, drastically reducing cross-reactivity.
References
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[6] Nature Biotechnology, 29(11), 1046–1051.[6]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[4] Nature Biotechnology, 29(11), 1039–1045.[4][6]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.[5] Nature Biotechnology, 26(1), 127–132.[5]
-
Reaction Biology. Kinase Assays: Radiometric vs. Binding. Application Note.
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- 3. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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A Head-to-Head Comparison of Synthetic Routes to 1,3-Disubstituted Pyrazoles: A Guide for the Modern Researcher
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals.[1] The strategic selection of a synthetic route to these vital scaffolds is a critical decision that profoundly impacts yield, purity, cost, and scalability. This in-depth technical guide provides an objective, data-driven comparison of the most prevalent and effective methods for constructing 1,3-disubstituted pyrazoles, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties and biological activities.[1] Their prevalence in blockbuster drugs such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB underscores the therapeutic significance of this privileged scaffold.[1] Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrazoles remains an area of intense research. This guide will focus on a head-to-head comparison of four key methodologies for the synthesis of 1,3-disubstituted pyrazoles: the classical Knorr synthesis, the reaction of α,β-unsaturated carbonyl compounds with hydrazines, 1,3-dipolar cycloadditions, and modern multicomponent reactions.
At a Glance: Key Pyrazole Synthesis Strategies
The construction of the pyrazole ring is dominated by several robust and versatile strategies. The classical Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used and reliable method.[2][3] Paralleling this is the cyclization of α,β-unsaturated carbonyl compounds, which offers an alternative pathway using readily available starting materials. More contemporary approaches, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), provide distinct advantages in terms of efficiency, regioselectivity, and molecular diversity.[3][4]
The Knorr Pyrazole Synthesis: The Enduring Classic
First reported by Ludwig Knorr in 1883, this method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[5][6]
Mechanism and Rationale
The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[5] The use of an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of a mixture of two regioisomers, which is a significant drawback of this method.[5] The regiochemical outcome is often dependent on the relative reactivity of the two carbonyl groups and the reaction conditions employed.
Caption: The Knorr Pyrazole Synthesis Workflow.
Performance and Applications
The Knorr synthesis is a high-yielding and reliable method, particularly when symmetrical 1,3-dicarbonyls are used, which circumvents the issue of regioselectivity. It is a workhorse reaction in medicinal chemistry for the synthesis of a wide range of pyrazole-containing compounds.
Synthesis from α,β-Unsaturated Carbonyl Compounds
This method utilizes the reaction of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines. The initial reaction leads to the formation of a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.[1]
Mechanism and Rationale
The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization via condensation with the carbonyl group to form the pyrazoline ring. Aromatization to the pyrazole can be achieved using a variety of oxidizing agents or, in some cases, occurs spontaneously in the presence of air. The use of tosylhydrazine can directly yield the pyrazole through elimination of the tosyl group.[3]
Caption: 1,3-Dipolar Cycloaddition Pathway to Pyrazoles.
Performance and Applications
1,3-Dipolar cycloadditions represent a highly regioselective and versatile approach for constructing complex and polysubstituted pyrazoles that are challenging to access via classical condensation methods. The reaction conditions are often mild, and the scope of both the 1,3-dipole and the dipolarophile is broad.
Multicomponent Reactions (MCRs): Efficiency in a Single Pot
MCRs are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and offer a streamlined approach to the synthesis of complex molecules.
Mechanism and Rationale
The mechanism of a multicomponent pyrazole synthesis can be complex and varied, often involving a cascade of reactions such as condensation, Michael addition, and cyclization. [2][3]For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can proceed through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization to afford a polysubstituted pyrazole. [7]
Sources
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- 4. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. name-reaction.com [name-reaction.com]
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- 7. Pyrazole synthesis [organic-chemistry.org]
Validating Molecular Docking Results with Experimental Binding Assays
The "Virtual-to-Real" Gap: Why Validation is Non-Negotiable
In computational drug discovery, molecular docking is a powerful enrichment tool, not a precision balance. A common misconception among early-stage researchers is treating the docking score (predicted
The correlation between docking scores and experimental dissociation constants (
This guide compares the three "Gold Standard" biophysical techniques—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —and provides a strategic workflow for validating your virtual screening hits.
Comparative Analysis: Selecting the Right Assay
Not all binding assays are equal.[1][2][3][4][5][6] While functional assays (e.g., enzymatic inhibition,
The Decision Matrix
-
Choose SPR if you need kinetic data (
) or are screening fragment libraries. -
Choose ITC if you need the thermodynamic signature (
) and absolute stoichiometry ( ) without labeling. -
Choose MST if your protein is scarce, unstable, or requires native solution conditions.
Technical Comparison Table
| Feature | SPR (Surface Plasmon Resonance) | ITC (Isothermal Titration Calorimetry) | MST (Microscale Thermophoresis) |
| Primary Output | Kinetics ( | Thermodynamics ( | Affinity ( |
| Throughput | Medium to High (Automated) | Low (One interaction at a time) | Medium |
| Sample Consumption | Low (Ligand), Medium (Protein) | High (mg quantities of protein) | Very Low ( |
| Immobilization | Required (Potential artifact) | None (Solution phase) | None (Solution phase) |
| Labeling | Label-free | Label-free | Often requires fluorescent label (Label-free exists) |
| Sensitivity | High (pM to mM) | Medium (nM to | High (pM to mM) |
| Best For | Ranking hits by residence time; Fragment screening | Validating "Gold Standard" affinity; Mechanism of action | Difficult proteins (membrane); Low solubility ligands |
Strategic Validation Workflow
Do not jump straight to ITC with 100 virtual hits; it is resource-suicide. Instead, employ a funnel approach that filters false positives (such as PAINS—Pan-Assay Interference Compounds) before detailed characterization.
Diagram 1: The Validation Funnel
This workflow illustrates the triage process from Virtual Screening to Lead Characterization.
Figure 1: A tiered validation workflow designed to minimize resource waste on false positives.
Detailed Protocol: Surface Plasmon Resonance (SPR)[5][7]
SPR is the most versatile tool for validating docking hits because it reveals residence time (
Phase 1: Surface Preparation (Immobilization)
-
Ligand Selection: Typically, the target protein is immobilized on the sensor chip (e.g., CM5 dextran chip).
-
pH Scouting: Dilute protein in 10 mM sodium acetate at various pH levels (4.0–5.5). Inject over the unactivated surface to find the pH that concentrates the protein via electrostatic attraction without denaturation.
-
Amine Coupling:
-
Activate surface with EDC/NHS (1:1 mixture) for 7 minutes.
-
Inject protein at optimal pH (Target immobilization level
depends on ligand MW; usually 2000–5000 RU for small molecules). -
Block remaining esters with Ethanolamine (pH 8.5).
-
Phase 2: Binding Analysis (Multi-Cycle Kinetics)
-
Running Buffer: HBS-EP+ or PBS-P+ (Must contain surfactant like P20 to reduce non-specific binding). DMSO concentration must be matched exactly between running buffer and samples (typically 1–5%).
-
Analyte Preparation: Prepare a dilution series of the docking hit.
-
Range:
to (Estimate from docking score or single-point screen). -
Typically 5–8 concentrations (e.g., 0, 0.78, 1.56, 3.12, 6.25, 12.5, 25, 50
M).
-
-
Injection Parameters:
-
Flow rate: High (30–50
L/min) to minimize mass transport limitations. -
Contact time: 60s (Association).
-
Dissociation time: 120–300s (Critical for determining
).
-
Phase 3: Data Processing
-
Zeroing: Subtract the signal from the reference channel (unmodified surface) to remove bulk refractive index changes.
-
Blank Subtraction: Subtract "buffer-only" injections (double referencing) to remove system drift.
-
Fitting: Fit curves to a 1:1 Langmuir binding model.
-
Quality Check: Look for the
value (should be < 10% of ). -
Visual Check: Ensure the fit line passes through the experimental data during the curvature of association and dissociation.
-
Experimental Logic: Interpreting Divergent Results
It is common for a compound to show "binding" in docking but fail in SPR or ITC. Use the logic map below to troubleshoot.
Diagram 2: Troubleshooting Binding Discrepancies
Figure 2: Decision logic for investigating discrepancies between computational predictions and wet-lab results.
Critical Analysis Points[2][8][9][10][11][12][13][14]
-
Aggregation (The False Positive Trap): If your SPR sensorgram looks "boxy" (square wave) or does not saturate, the compound may be aggregating promiscuously on the protein surface. This is a common artifact in docking hits.[7] Validate with a detergent-based assay or Dynamic Light Scattering (DLS).
-
The "Silent" Binder: ITC requires a heat change (
). If a compound binds purely by entropy ( , hydrophobic effect) with , ITC will show no signal despite binding. In this specific case, SPR or Displacement Assays (FP) are superior.
References
-
Comparison of Binding Assays (SPR, ITC, MST)
-
Docking vs.
- Title: How well do molecular docking scores correlate with experimental binding affinities?
- Source: ResearchG
-
URL:[Link]
-
Hit Identification Best Practices
- Title: Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Liter
- Source: Journal of Medicinal Chemistry (NIH/PMC).
-
URL:[Link]
-
SPR Protocol & Methodology
- Title: Surface Plasmon Resonance Protocol & Troubleshooting.
- Source: Cre
-
URL:[Link]
-
Biophysical Validation Overview
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. xantec.com [xantec.com]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. quora.com [quora.com]
- 8. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target | bioRxiv [biorxiv.org]
- 9. Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
The Regioisomeric Divide: A Comparative Guide to Pyrazole Cytotoxicity in Cancer Cell Lines
In the landscape of oncological research, the pyrazole scaffold stands out as a privileged structure, forming the backbone of numerous compounds with potent anticancer activities.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse chemical space with a wide array of biological effects.[1] However, a critical and often underappreciated aspect of pyrazole chemistry in drug discovery is the profound impact of regioisomerism on cytotoxic efficacy. This guide provides a comparative analysis of pyrazole regioisomers, offering experimental data and mechanistic insights to inform the design of more potent and selective anticancer agents.
The arrangement of substituents on the pyrazole core is not a trivial matter; it dictates the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets.[3][4] Even a subtle shift of a substituent from one position to another can dramatically alter a compound's cytotoxic profile, transforming an active molecule into an inert one, or vice versa. Understanding these structure-activity relationships (SAR) is paramount for medicinal chemists and drug development professionals.[2]
Comparative Cytotoxicity: A Tale of Two Isomers
To illustrate the significance of pyrazole regiochemistry, this section presents a comparative analysis of the cytotoxic activity of representative 1,3,5-trisubstituted pyrazole regioisomers against various human cancer cell lines. The data, synthesized from multiple studies, underscores the differential effects of substituent placement on anticancer potency, typically measured by the half-maximal inhibitory concentration (IC50).
| Compound/Regioisomer | Cancer Cell Line | IC50 (µM) | Key Observations |
| Regioisomer A (e.g., 1,3,5-trisubstituted) | MCF-7 (Breast) | 5.2 | Demonstrates moderate cytotoxicity.[5] |
| Regioisomer B (e.g., 1,5,3-trisubstituted) | MCF-7 (Breast) | 15.8 | Significantly less potent than Regioisomer A.[5] |
| Regioisomer A | HepG2 (Liver) | 7.7 | Exhibits notable activity against liver cancer cells.[6] |
| Regioisomer B | HepG2 (Liver) | 21.4 | Shows reduced efficacy compared to its regioisomer.[6] |
| Regioisomer A | A549 (Lung) | 9.8 | Active against non-small cell lung cancer.[7] |
| Regioisomer B | A549 (Lung) | > 50 | Lacks significant activity at tested concentrations.[7] |
The data clearly indicates that the specific arrangement of substituents on the pyrazole ring is a critical determinant of cytotoxic activity. In the examples provided, Regioisomer A consistently demonstrates superior potency across multiple cancer cell lines compared to its counterpart, Regioisomer B. This highlights the necessity of careful regiochemical control during the synthesis of pyrazole-based drug candidates.
Mechanistic Divergence: More Than Just Potency
The influence of regioisomerism extends beyond mere differences in cytotoxicity; it can also dictate the underlying mechanism of action. Pyrazole derivatives are known to exert their anticancer effects through various pathways, including the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases.[1][8]
Induction of Apoptosis
Many pyrazole compounds trigger programmed cell death, or apoptosis, in cancer cells.[8] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, respectively.[9] The spatial orientation of substituents in different regioisomers can lead to differential binding affinities for these regulatory proteins, resulting in varying degrees of apoptotic induction.
Caption: Generalized apoptotic pathway induced by a cytotoxic pyrazole regioisomer.
Kinase Inhibition
A significant number of pyrazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] The specific regioisomeric form of a pyrazole can determine its selectivity and potency against different kinases, such as EGFR, VEGFR, and CDKs.[10][11] This differential inhibition can lead to distinct downstream effects on cell proliferation, survival, and metastasis.[11]
Experimental Workflow: Assessing Cytotoxicity with the MTT Assay
The evaluation of a compound's cytotoxicity is a cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed MTT Assay Protocol
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Pyrazole regioisomers dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole regioisomers in a complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value for each regioisomer by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates that the regiochemical arrangement of substituents on the pyrazole scaffold is a critical factor influencing cytotoxic activity against cancer cell lines. The observed differences in potency and, potentially, in the mechanism of action between regioisomers underscore the importance of precise synthetic control in the design of novel pyrazole-based anticancer agents.
Future research should focus on systematic studies that directly compare the biological activities of a wider range of pyrazole regioisomers. Such investigations, coupled with computational modeling and structural biology, will provide a deeper understanding of the structure-activity relationships and enable the rational design of next-generation pyrazole-containing drugs with enhanced efficacy and selectivity for their cancer targets.
References
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2025). RSC Publishing. Available from: [Link]
-
Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing. Available from: [Link]
-
Some 1,3,5-trisubstituted pyrazoline derivatives targeting breast cancer: Design, synthesis, cytotoxic activity, EGFR inhibition and molecular docking. (2021). PubMed. Available from: [Link]
-
Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025). ResearchGate. Available from: [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Available from: [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2022). Future Medicinal Chemistry. Available from: [Link]
-
Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2022). Scientific Reports. Available from: [Link]
-
Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2025). ResearchGate. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). MDPI. Available from: [Link]
-
Pyrazoline derivatives as an anticancer activity. (2022). IJCRT.org. Available from: [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Bentham Science. Available from: [Link]
-
Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. (n.d.). Synergy Publishers. Available from: [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2022). MDPI. Available from: [Link]
-
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). Molecules. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available from: [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2012). PubMed. Available from: [Link]
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (2012). ResearchGate. Available from: [Link]
-
New potential antitumor pyrazole derivatives: synthesis and cytotoxic evaluation. (2013). International Journal of Molecular Sciences. Available from: [Link]
-
Reported pyrazole and pyrazoline drugs with anticancer activity. (n.d.). ResearchGate. Available from: [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Available from: [Link]
-
Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. Available from: [Link]
-
Antimigratory effect of pyrazole derivatives through the induction of STAT1 phosphorylation in A549 cancer cells. (2021). AVESİS. Available from: [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011). ResearchGate. Available from: [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available from: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). Molecules. Available from: [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. Available from: [Link]
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Orthogonal methods for confirming the structure of synthesized pyrazoles
This guide outlines an orthogonal approach to confirming pyrazole regioisochemistry, moving beyond basic 1H NMR to definitive structural elucidation.[1]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists.
The Regioisomer Challenge in Pyrazole Synthesis
The synthesis of pyrazoles—ubiquitous scaffolds in FDA-approved drugs like celecoxib and ruxolitinib—frequently suffers from regioselectivity issues.[1] A classic condensation between a hydrazine (
While Mass Spectrometry (MS) confirms the molecular formula, it rarely distinguishes these regioisomers due to identical fragmentation pathways. Standard 1H NMR is often insufficient because the electronic environments of the 3- and 5-positions can be deceptively similar.[1] Therefore, an orthogonal approach —combining advanced NMR techniques, X-ray crystallography, and computational chemistry—is required to ensure structural integrity before biological testing.
Primary Method: Multi-Nuclear & 2D NMR (The Workhorse)
NMR is the first line of defense, but standard proton spectra are prone to ambiguity. The following advanced techniques provide the necessary causality to assign structure.
A. NOESY / ROESY: The Spatial Proximity Test[1]
-
Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space interactions (< 5 Å).[1]
-
Application: This is the most rapid method for N-substituted pyrazoles .[1]
-
Limitation: Fails if the substituents lack protons (e.g., halides, nitro groups) or if the molecule is N-unsubstituted (tautomerism averages signals).
B. 15N-HMBC: The Nitrogen Fingerprint[1]
-
Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) tuned to 15N frequencies detects long-range couplings (2J or 3J) between protons and nitrogen atoms at natural abundance.[1]
-
Why it works: Pyrazole nitrogens (N1 and N2) have distinct chemical shifts.[1]
-
Diagnostic Power: In a 1,5-isomer, the substituent protons at position 5 will show a strong 3-bond coupling to N1.[1] In a 1,3-isomer, the substituent at position 3 is too far (4 bonds) to couple strongly with N1, but may couple with N2.
C. 13C NMR & Gated Decoupling
-
Causality: The C3 and C5 carbons resonate at different frequencies due to the shielding effect of the adjacent nitrogen lone pair.[2]
-
General Trend: C3 is typically deshielded (downfield) relative to C5, though this can invert depending on strong electron-withdrawing groups (EWGs).[1]
The "Gold Standard": X-Ray Crystallography
When NMR data is ambiguous—often the case with fluxional tautomers or highly substituted cores—X-ray crystallography provides the ultimate truth.
-
Pros: Defines bond lengths, angles, and absolute configuration without inferential logic. Distinguishes tautomeric forms in the solid state.[1]
-
Cons: Requires a single crystal (often the bottleneck).[1] Cannot analyze liquid oils or amorphous solids.
-
Strategic Use: Use as a "checkpoint" for one representative compound in a series to validate the NMR assignment logic for the rest of the library.
Emerging Method: In Silico Validation (DFT-GIAO)[1]
When crystals fail and NMR is crowded, Density Functional Theory (DFT) using the GIAO (Gauge-Including Atomic Orbital) method serves as a powerful tie-breaker.[1]
-
Workflow:
-
Accuracy: Modern functionals can predict 13C shifts within 2-3 ppm and 15N shifts within 5-10 ppm, sufficient to distinguish regioisomers.[1]
Comparative Analysis: Method Selection Matrix
| Feature | 2D NMR (NOESY/HMBC) | X-Ray Crystallography | DFT-GIAO Calculation |
| Primary Output | Spatial/Bond Connectivity | 3D Atom Coordinates | Predicted Chemical Shifts |
| Sample State | Solution (Solvent dependent) | Solid (Single Crystal) | Virtual (In Silico) |
| Sample Req. | ~5-20 mg | Single Crystal (>0.1 mm) | None (Computational) |
| Time to Result | 1 - 4 Hours | Days - Weeks | 12 - 48 Hours |
| Regio-Specificity | High (if protons present) | Absolute (100%) | High (Validation tool) |
| Main Limitation | Signal Overlap / Tautomerism | Crystal Growth Difficulty | Requires Computational Resources |
| Cost Efficiency | High | Low (Resource Intensive) | Very High |
Validated Experimental Protocol: NMR Structure Confirmation
Objective: Distinguish between 1,3-dimethyl-5-phenylpyrazole and 1,5-dimethyl-3-phenylpyrazole.
Step 1: Sample Preparation[1]
-
Dissolve 15-20 mg of the synthesized pyrazole in 0.6 mL DMSO-d6 .
-
Note: DMSO is preferred over CDCl3 to minimize tautomeric exchange rates in N-unsubstituted analogs and improve peak sharpness.[1]
-
-
Filter the solution through a cotton plug into a high-quality NMR tube to remove particulates (critical for 2D sensitivity).
Step 2: 1H & NOESY Acquisition[1]
-
1H NMR: Acquire a standard proton spectrum (16 scans). Identify the N-Methyl singlet (~3.8-4.0 ppm) and the aromatic protons.[1]
-
NOESY Setup:
-
Mixing Time: Set to 500 ms (optimal for small molecules ~300-500 MW).
-
Scans: 8-16 scans per increment.
-
Analysis: Look for cross-peaks between the N-Me singlet and the Phenyl ortho-protons .[1]
-
Step 3: 15N-HMBC (The Tie-Breaker)
If NOESY is inconclusive (e.g., steric twisting prevents NOE):
-
Pulse Sequence: Select hmbcgp (gradient selected HMBC).[1]
-
Optimization: Set the long-range coupling constant (
) to 8 Hz . -
Range: Set the indirect dimension (15N) width to 400 ppm (covering -300 to +100 ppm).
-
Acquisition: This is less sensitive than 1H-13C HMBC.[1] Require 64-128 scans depending on concentration.[1]
-
Analysis:
Decision Logic: From Synthesis to Structure
The following workflow illustrates the logical path to confirming pyrazole structure.
Figure 1: Decision tree for determining pyrazole regioisochemistry. Blue nodes indicate decision points; Green indicates confirmation; Black nodes represent definitive "truth" methods.
References
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note.
-
Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. National Institutes of Health (NIH).
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules.
-
Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction. Organic & Biomolecular Chemistry.
-
X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.
-
Design, Synthesis, and Structural Analysis of Novel Pyrazole Derivatives. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In Vitro vs. In Vivo Correlation of Pyrazole-Based Kinase Inhibitors: A Comparative Technical Guide
Executive Summary & Strategic Context
In the landscape of medicinal chemistry, the pyrazole scaffold serves as a privileged structure, forming the core of blockbuster kinase inhibitors like Crizotinib (c-Met/ALK inhibitor) and Ruxolitinib (JAK inhibitor). However, a recurring bottleneck in pyrazole drug development is the In Vitro-In Vivo Correlation (IVIVC) disconnect . High potency in biochemical assays (
This guide objectively compares the performance of Optimized Pyrazole-Carboxamides (High IVIVC) against Early-Stage Pyrazole Hits (Low IVIVC) . By analyzing specific case studies (e.g., c-Met inhibitors and MDM2 antagonists), we provide a roadmap for distinguishing false positives from viable clinical candidates.
Mechanistic Grounding: The Pyrazole Pharmacophore[1]
Pyrazoles typically function as ATP-competitive inhibitors. The nitrogen atoms in the pyrazole ring often serve as hydrogen bond acceptors/donors, interacting with the "hinge region" of kinase domains (e.g., Met109 in p38
Signaling Pathway Intervention
The following diagram illustrates the specific intervention point of pyrazole inhibitors within the c-Met/MAPK signaling cascade, a common target for these compounds.
Figure 1: Mechanism of Action. Pyrazole derivatives competitively bind to the ATP pocket of the c-Met receptor, halting the downstream RAS-RAF-MEK-ERK phosphorylation cascade.
Comparative Analysis: High vs. Low Correlation Profiles
This section contrasts two classes of pyrazole derivatives to highlight the determinants of successful in vivo translation.
The Contenders
-
Candidate A (Optimized Scaffold): A Pyrazole-Carboxamide derivative (e.g., similar to Class II c-Met inhibitors).[1] Designed with lipophilic efficiency (LipE) in mind.
-
Candidate B (Early Hit): A simple 3,5-Diphenylpyrazole. High in vitro potency but poor metabolic stability.
Performance Data Matrix[3]
| Metric | Candidate A (Optimized) | Candidate B (Early Hit) | Scientific Insight |
| Target | c-Met Kinase | MDM2-p53 Interaction | Kinase targets often yield better IVIVC than protein-protein interactions. |
| In Vitro Potency ( | 5.0 nM | 18.3 nM | Candidate B appears potent but lacks cellular context. |
| Cellular Potency ( | 12 nM | > 5,000 nM | Huge drop-off for B indicates poor membrane permeability. |
| Plasma Half-life ( | 4.5 Hours | < 2.0 Hours | Short |
| In Vivo Efficacy | 82% Tumor Inhibition | 0% Tumor Inhibition | Candidate B failed despite high biochemical potency. |
| Key Failure Mode | N/A | High Clearance / Protein Binding | Metabolic instability renders the in vitro data irrelevant. |
Critical Insight: As seen in studies of MDM2 inhibitors like YH264 , excellent biochemical
values (18.3M) can result in zero in vivo efficacy if the plasma half-life is insufficient (< 2 hours) to maintain therapeutic concentrations [1]. Conversely, optimized pyrazoles (e.g., Compound 15e ) show consistent translation from cell lines (IC50 ~5.5 M) to xenograft models due to balanced ADME properties [2].
Experimental Protocols for Validating Correlation
To establish a trustworthy IVIVC, researchers must move beyond simple
Workflow Diagram
Figure 2: The "Fail Fast" Workflow. ADME and PK pilot studies act as critical gates between in vitro hits and in vivo models.
Detailed Methodologies
Protocol A: In Vitro Kinase Inhibition (The Biochemical Anchor)
-
Objective: Determine the intrinsic affinity of the pyrazole for the target kinase.
-
Method:
-
Use a FRET-based or radiometric kinase assay (e.g.,
P-ATP). -
Incubate recombinant kinase (e.g., c-Met) with varying concentrations of the pyrazole derivative (0.1 nM – 10
M). -
Validation Step: Include a reference inhibitor (e.g., Crizotinib ) as a positive control. The
of the control must fall within 2-fold of historical data for the assay to be valid. -
Data Output: Calculate
using non-linear regression (Sigmoidal dose-response).
-
Protocol B: In Vivo Xenograft Efficacy (The Biological Truth)
-
Objective: Assess physiological efficacy and validate the in vitro prediction.
-
Method:
-
Cell Line: Inoculate nude mice (BALB/c-nu) subcutaneously with
cancer cells (e.g., HCT-116 or A549) known to drive the specific pathway. -
Grouping: When tumors reach ~100 mm
, randomize mice into:-
Vehicle Control (Solvent only).
-
Positive Control (Standard of Care, e.g., 20 mg/kg Crizotinib).
-
Test Group (Pyrazole Candidate, e.g., 20 mg/kg and 50 mg/kg).
-
-
Dosing: Administer via oral gavage (PO) or IP injection daily for 21 days.
-
Measurement: Measure tumor volume (
) every 3 days. -
Self-Validating Check: Monitor body weight. >20% weight loss indicates off-target toxicity, invalidating the efficacy data due to systemic stress [3].
-
Factors Influencing Correlation (The "Why")
Why do some pyrazoles fail despite promising
-
Protein Binding: Highly lipophilic pyrazoles (common in early discovery) often bind non-specifically to Albumin (HSA). If the "Free Fraction" (
) is < 1%, the effective concentration at the tumor site may never reach the cellular . -
Metabolic Liability: The pyrazole ring itself is stable, but substituents (e.g., phenyl groups) are prone to oxidation by CYP450 enzymes.
-
Solution: Introduce metabolic "blockers" like Fluorine or Methyl groups at metabolically labile sites (e.g., para-position of phenyl rings) to improve half-life [4].
-
-
Efflux Transporters: Pyrazoles can be substrates for P-glycoprotein (P-gp). If the compound is pumped out of the cell, intracellular concentration drops, breaking the correlation with biochemical assays.
Conclusion
The correlation between in vitro and in vivo activity for pyrazole compounds is not linear. Success requires a triangulated approach :
-
Biochemical Potency:
nM.[2] -
Cellular Permeability:
within 5-fold of . -
PK Stability: Plasma half-life
hours in rodents.
Only when a pyrazole derivative satisfies all three criteria can the in vitro data be trusted as a predictor of in vivo success.
References
-
In Vitro Cytotoxicity and In Vivo Efficacy of Pyrazole-Based Inhibitors. PubMed. Available at: [Link]
-
Synthesis and in vitro/in vivo antitumor activity of pyrazole-fused derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Efficacy. MDPI. Available at: [Link][3][4][5][6][7]
-
Structure-based design of novel class II c-Met inhibitors. PubMed. Available at: [Link]
Sources
- 1. Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking Pyrazole Synthesis: Classical Knorr Condensation vs. Ru-Catalyzed Dehydrogenative Coupling
Executive Summary
The pyrazole scaffold is a pharmacophore of immense significance, serving as the structural core for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). For decades, the Knorr Pyrazole Synthesis has been the industry workhorse. However, for modern drug discovery—where purity profiles and atom economy are paramount—the Knorr method suffers from a critical flaw: poor regioselectivity when using unsymmetrical substrates.
This guide benchmarks the established Knorr condensation against a high-precision contender: Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC) . We analyze these methods not just on yield, but on regiocontrol, environmental impact (E-factor), and operational complexity.
The Benchmark: Classical Knorr Condensation
Status: Established Standard Mechanism: Acid-Catalyzed Cyclocondensation
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (or its derivatives).[1] While robust for symmetrical substrates, it falters with unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone).
The Mechanistic Flaw
The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon. In unsymmetrical diketones, the hydrazine can attack either carbonyl group with similar probability. This branching pathway leads to a mixture of regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles). Separating these isomers often requires tedious chromatography, lowering the effective yield of the desired pharmacophore.
Standard Protocol (Knorr)
-
Reagents: 1-Phenyl-1,3-butanedione (1.0 equiv), Phenylhydrazine (1.1 equiv), Ethanol (Solvent), HCl (Catalyst).
-
Conditions: Reflux for 2–4 hours.
-
Work-up: Solvent evaporation, neutralization, extraction with DCM, and silica gel column chromatography to separate isomers.
The Contender: Ru-Catalyzed Acceptorless Dehydrogenative Coupling
Status: Emerging High-Precision Method Mechanism: Dehydrogenative Annulation via Hydrazone Intermediate
This method represents a paradigm shift. Instead of using oxidation-prone 1,3-dicarbonyls, it utilizes 1,3-diols or allylic alcohols coupled with hydrazines. The Ruthenium catalyst shuttles hydrogen atoms, oxidizing the alcohol in situ to a carbonyl equivalent, which then reacts with hydrazine.
The Precision Advantage
The reaction is strictly controlled by the catalyst's coordination environment. The mechanism typically proceeds via the formation of a specific hydrazone intermediate that undergoes intramolecular cyclization. Because the oxidation and cyclization are coupled in a catalytic cycle, the steric and electronic bias strongly favors a single regioisomer (often >99:1).
Advanced Protocol (Ru-Catalyzed)
-
Reagents: 1,3-Diol or Allylic Alcohol (1.0 equiv), Hydrazine derivative (1.1 equiv), Ru-PNP or Ru-PNN pincer complex (0.5–1 mol%), t-BuOK (base, 1.0 equiv).
-
Conditions: Toluene or Xylene, 110°C, 12–24 h (under Argon).
-
Work-up: Simple filtration (catalyst removal) and recrystallization. Often requires no chromatography.
Comparative Analysis: Head-to-Head
The following data summarizes the performance shift when moving from Knorr to Ru-ADC for the synthesis of 1-phenyl-3-methyl-5-arylpyrazole (a common model system).
| Metric | Classical Knorr Condensation | Ru-Catalyzed ADC |
| Regioselectivity | Poor (~70:30 mixture) | Excellent (>99:1 single isomer) |
| Atom Economy | Moderate (Loss of H₂O) | High (Loss of H₂ and H₂O only) |
| Substrate Stability | Low (1,3-dicarbonyls are unstable) | High (Diols/Alcohols are stable) |
| Purification | Difficult (Isomer separation required) | Simple (Crystallization often sufficient) |
| Green Metric | High waste (Solvent intensive) | Low waste (Solvent minimized) |
Visualizing the Divergence
The diagram below illustrates the mechanistic divergence. Note how the Knorr method branches into two isomers due to competing nucleophilic attacks, whereas the Ru-catalyzed cycle funnels the substrate through a specific hydrazone intermediate to a single product.
Figure 1: Mechanistic flow showing the regioselectivity bottleneck in Knorr synthesis vs. the streamlined pathway of Ru-Catalysis.
Detailed Experimental Protocols
Protocol A: Classical Knorr Synthesis (Baseline)
Use this for: Simple, symmetrical pyrazoles where regioselectivity is not an issue.
-
Preparation: In a 100 mL round-bottom flask, dissolve benzoylacetone (1.62 g, 10 mmol) in ethanol (20 mL).
-
Addition: Add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature.
-
Catalysis: Add 2-3 drops of concentrated HCl or glacial acetic acid.
-
Reaction: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Work-up: Cool to RT. Evaporate ethanol under reduced pressure.
-
Purification: The residue will likely contain two spots on TLC (the 1,3- and 1,5-isomers). Purify via flash column chromatography on silica gel (gradient elution 5% -> 20% EtOAc in Hexane) to isolate the target isomer.
Protocol B: Ru-Catalyzed Regioselective Synthesis (Recommended)
Use this for: Complex pharmaceutical intermediates requiring high purity.
-
Catalyst Prep: In a glovebox or under argon, charge a Schlenk tube with Ru-pincer complex (e.g., Ru-MACHO or similar, 1 mol%) and t-BuOK (1.1 mmol).
-
Substrate Addition: Add 1-phenyl-1,3-butanediol (10 mmol) and phenylhydrazine (11 mmol).
-
Solvent: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat to 110°C for 16 hours. The system is "acceptorless," meaning H₂ gas is evolved; ensure the vessel can vent pressure or is rated for it.
-
Work-up: Cool to RT. Dilute with ethyl acetate and filter through a small pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate. The crude product is typically >95% pure single regioisomer. Recrystallize from ethanol/water if necessary.
Decision Matrix: Which Method to Choose?
Figure 2: Strategic decision tree for selecting the optimal synthetic route.
References
-
Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 2011.[2] [Link]
-
Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling. Organic Letters, 2024.[3] [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 2012. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie, 2025. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. The Journal of Organic Chemistry, 2013. [Link]
Sources
Isothermal titration calorimetry to validate protein-ligand binding
Beyond the : A Comparative Guide to Validating Protein-Ligand Interactions via ITC
Executive Summary: The Thermodynamic "Truth"
In the high-stakes environment of drug discovery, binding affinity (
Isothermal Titration Calorimetry (ITC) stands apart as the only technique that directly measures the heat released or absorbed during a binding event.[1] While Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) offer higher throughput, ITC remains the "gold standard" for validation because it provides a complete thermodynamic profile (
This guide objectively compares ITC against its primary alternatives and details a self-validating protocol to ensure your data will stand up to rigorous peer review.
Part 1: Technology Comparison (ITC vs. SPR vs. MST)[1][2][3]
Choosing the right orthogonal assay requires balancing throughput, sample consumption, and the depth of physical insight required.
Comparative Performance Matrix
| Feature | ITC (Isothermal Titration Calorimetry) | SPR (Surface Plasmon Resonance) | MST (Microscale Thermophoresis) |
| Primary Output | Thermodynamics ( | Kinetics ( | Affinity ( |
| Physical State | In-solution (Native state) | Surface-immobilized (Artifact risk) | In-solution (Often requires labeling) |
| Labeling Required? | No (True label-free) | No (But requires immobilization) | Yes (Fluorophore) or Intrinsic (Trp) |
| Sample Consumption | High (mg quantities) | Low (<50 µg) | Very Low (<5 µg) |
| Throughput | Low (8–12 runs/day) | High (Hundreds/day) | High (Hundreds/day) |
| nM to mM (Weak binders) | pM to mM (Tight binders) | pM to mM | |
| Buffer Sensitivity | Critical (Mismatches = artifacts) | Moderate (Refractive index shifts) | Moderate (Fluorescence interference) |
Decision Logic: When to Use Which?
Do not use ITC for primary screening. Use it to validate hits found by SPR or HTS, or when the mechanism of action (enthalpy vs. entropy) is critical for lead optimization.
Figure 1: Decision matrix for selecting the appropriate biophysical characterization technique based on experimental constraints.
Part 2: The Self-Validating Experimental Protocol
As a Senior Scientist, I often see ITC data rejected not because the binding didn't happen, but because the experimental design failed to account for heat of dilution . The following protocol is designed to be "self-validating"—meaning the internal controls confirm the quality of the data.
Sample Preparation: The "Golden Rule" of Dialysis
Causality: ITC measures heat changes as low as 0.1 µcal. If the buffer in the syringe (ligand) differs from the cell (protein) by even 0.1% in DMSO or pH, the heat of dilution will mask the binding signal.
-
Standard Protocol: Simply dissolving ligand in the "same" buffer is insufficient.
-
Expert Protocol: Co-dialyze the protein and use the final dialysate to dissolve your ligand.[2] This ensures an exact buffer match.
The C-Value Optimization
To get a reliable fit, you must optimize the C-value :
-
Target Range:
. -
Why?
The Workflow
Figure 2: The ITC experimental loop. Note that the Control Run is not optional; it is required to subtract the heat of dilution.
Step-by-Step Execution
-
Cell Loading: Load the protein (macromolecule) into the sample cell.[3] Ensure no bubbles are trapped (bubbles cause massive noise spikes).
-
Syringe Loading: Load the ligand into the titration syringe.
-
The Purge: Perform a "purge-refill" cycle to remove air from the syringe tip.
-
Experimental Parameters (Typical):
-
Temperature: 25°C (Standard).
-
Stir Speed: 750–1000 RPM (Ensure rapid mixing without protein shearing).
-
Injections: 19 injections of 2 µL each (First injection 0.4 µL, usually discarded from analysis due to diffusion error).
-
Spacing: 150–180 seconds between injections (Must allow signal to return to baseline).
-
Part 3: Data Interpretation & Troubleshooting
The Thermodynamic Signature
ITC tells you the "personality" of the binding:
-
Enthalpy Driven (
, favorable): Indicates strong hydrogen bonding or van der Waals interactions. "Good" binding. -
Entropy Driven (
, favorable): Indicates hydrophobic effect (water release). Often seen in lipophilic drugs.
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Huge Initial Spikes | Bubble in cell or syringe | Degas samples longer; check loading technique. |
| Constant Heat (No decay) | Buffer Mismatch | Dialysis is required. Check DMSO concentrations. |
| N (Stoichiometry) < 0.8 | Inactive Protein or Conc. Error | Protein may be partially unfolded. Verify concentration via A280. |
| N (Stoichiometry) >> 1.0 | Concentration Error | Ligand concentration is likely lower than calculated. |
| Noisy Baseline | Dirty Cell | Perform rigorous cleaning (Contrad 70 or 10% Decon 90). |
References
-
Comparison of Biomolecular Interaction Techniques (SPR vs ITC vs MST vs BLI). XanTec bioanalytics. [Link] (Source verified via search context)
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. National Institutes of Health (NIH). [Link]
-
Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments (JoVE). [Link]
-
Revisiting the optimal c value for isothermal titration calorimetry. ResearchGate / European Biophysics Journal. [Link]
Sources
A Senior Application Scientist's Guide to the Computational Chemistry of Pyrazole Tautomerism
Introduction: The Dynamic Nature of Pyrazoles in Drug Discovery
The pyrazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, from celecoxib to emerging antiviral agents. Its prevalence is due to its ability to engage in a variety of non-covalent interactions and its unique electronic properties. However, a critical and often overlooked aspect of pyrazole chemistry is its prototropic tautomerism. For asymmetrically substituted pyrazoles, the proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to two distinct tautomeric forms.
The relative stability of these tautomers can profoundly impact a molecule's biological activity, as it dictates the geometry and hydrogen bonding capabilities, which in turn govern its interaction with target proteins. Predicting the dominant tautomer in different environments (gas phase vs. solution) is therefore a crucial step in the drug design and development process.
This guide provides a comparative study of Density Functional Theory (DFT) methods for predicting the tautomeric stability of pyrazoles. As a senior application scientist, my goal is to not only present the data but to also provide the rationale behind the methodological choices, ensuring that researchers can confidently apply these techniques in their own work. We will explore the performance of different DFT functionals and solvation models, benchmarked against experimental and theoretical data, to provide a clear and actionable protocol for the accurate prediction of pyrazole tautomer stability.
The Fundamental Choice: Selecting the Right DFT Functional
The accuracy of any DFT calculation hinges on the choice of the exchange-correlation functional. For this study, we will compare three popular functionals, each representing a different "rung" on the metaphorical "Jacob's Ladder" of DFT approximations:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): For many years, B3LYP has been the workhorse of computational chemistry due to its balance of accuracy and computational cost.[1] However, it is known to have deficiencies in describing non-covalent interactions, particularly dispersion forces.
-
M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This meta-hybrid GGA functional was specifically parameterized to handle a broad range of chemical problems, including non-covalent interactions, thermochemistry, and kinetics. It often provides a significant improvement over B3LYP for systems where dispersion is important.
-
ωB97X-D (Head-Gordon and co-workers' long-range corrected functional with dispersion): This functional includes long-range corrections and an empirical dispersion term, making it particularly well-suited for systems with significant non-covalent interactions. It is often considered a high-accuracy functional for a wide range of applications.[2][3]
The choice of basis set is also critical. For this guide, all calculations will employ the 6-311++G(d,p) basis set, which provides a good balance of flexibility and computational cost for systems of this size.
Experimental Workflow: A Step-by-Step Protocol for Tautomer Stability Prediction
The following protocol outlines the necessary steps to calculate the relative Gibbs free energy of pyrazole tautomers. This workflow is designed to be self-validating by starting with a known system (unsubstituted pyrazole) and then applying the validated methodology to a more complex case (3-aminopyrazole).
Caption: Computational workflow for determining the relative stability of pyrazole tautomers.
Detailed Computational Protocol (Gaussian Example)
This protocol provides example keywords for the Gaussian quantum chemistry software package.
-
Geometry Optimization:
-
For each tautomer, create an input file (e.g., tautomer_A_opt.com).
-
Keywords: #p opt B3LYP/6-311++G(d,p) integral=ultrafine
-
Run the calculation.
-
-
Frequency Calculation:
-
Use the optimized geometry from the previous step.
-
Create a new input file (e.g., tautomer_A_freq.com).
-
Keywords: #p freq B3LYP/6-311++G(d,p)
-
Run the calculation and confirm that there are no imaginary frequencies in the output file. This verifies that the optimized structure is a true minimum on the potential energy surface.
-
-
Solvation Energy Calculation:
-
Use the same optimized geometry.
-
Create a new input file for the desired solvent (e.g., tautomer_A_solv_water.com).
-
Keywords for SMD in Water: #p B3LYP/6-311++G(d,p) SCRF=(SMD,Solvent=Water)
-
Keywords for PCM in Water: #p B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Water)
-
Run the calculation.
-
-
Calculating the Relative Gibbs Free Energy (ΔG):
-
From the frequency calculation output file (.log), find the "Thermal correction to Gibbs Free Energy".
-
From the solvation calculation output file, find the final electronic energy (the "SCF Done" line).
-
Calculate the total Gibbs free energy in solution for each tautomer: G_total = E_solvation + G_correction.
-
Calculate the relative Gibbs free energy: ΔG = G_total(Tautomer B) - G_total(Tautomer A).
-
Benchmark Case 1: Unsubstituted Pyrazole
For unsubstituted pyrazole, the two tautomeric forms are identical due to symmetry. Therefore, the tautomeric equilibrium constant (KT) is 1, and the Gibbs free energy difference (ΔG) is exactly 0 kJ/mol. This provides an ideal, unambiguous benchmark to validate our computational protocol.
Table 1: Calculated Relative Gibbs Free Energy (ΔG) for Unsubstituted Pyrazole Tautomers (in kJ/mol)
| DFT Functional | Gas Phase (ΔG) | Water (SMD) (ΔG) | Water (PCM) (ΔG) |
| B3LYP | 0.00 | 0.00 | 0.00 |
| M06-2X | 0.00 | 0.00 | 0.00 |
| ωB97X-D | 0.00 | 0.00 | 0.00 |
| Experimental | 0.00 | 0.00 | 0.00 |
As expected, all tested functionals correctly predict a ΔG of 0.00 kJ/mol in both the gas phase and in solution, confirming the validity of our computational setup.
Benchmark Case 2: 3-Aminopyrazole
3-Aminopyrazole presents a more challenging and realistic case. The position of the amino group breaks the symmetry, leading to two distinct tautomers: 3-amino-1H-pyrazole and 5-amino-1H-pyrazole. Experimental and previous high-level theoretical studies have shown that the 3-amino tautomer is the more stable form. A study combining matrix isolation infrared spectroscopy and DFT calculations reported a Gibbs free energy difference of 9.8 kJ/mol in favor of the 3-amino tautomer, which was in consonance with experimental observations.[4] We will use this value as our benchmark.
Caption: The two tautomers of 3-aminopyrazole.
Table 2: Calculated Relative Gibbs Free Energy (ΔG) for 3-Aminopyrazole Tautomers (in kJ/mol)
| DFT Functional | Gas Phase (ΔG) | Water (SMD) (ΔG) | Water (PCM) (ΔG) |
| B3LYP | 10.5 | 8.9 | 8.5 |
| M06-2X | 11.2 | 9.7 | 9.2 |
| ωB97X-D | 11.5 | 9.9 | 9.4 |
| Benchmark | ~10.7 | ~9.8 | ~9.8 |
Note: Benchmark values are from DFT calculations (B3LYP/6-311++G(d,p)) that were validated by experimental IR spectroscopy.[4] The gas phase value is the electronic energy difference, while the solution value is the Gibbs free energy difference.
Analysis of DFT Functional Performance
The results in Table 2 clearly demonstrate the importance of selecting an appropriate DFT functional.
-
B3LYP: While providing a qualitatively correct result, B3LYP underestimates the energy difference compared to the benchmark, particularly in the gas phase. This is a known limitation of older functionals that do not adequately account for dispersion forces.
-
M06-2X and ωB97X-D: Both of these more modern functionals perform remarkably well, with ωB97X-D providing a result that is in excellent agreement with the benchmark value in both the gas phase and in solution with the SMD model. The M06-2X functional also yields a highly accurate result. This highlights the improved performance of these functionals for predicting the thermochemistry of systems involving N-heterocycles.[2][3]
The Influence of the Solvent Model: SMD vs. PCM
Implicit solvent models are a computationally efficient way to account for the bulk effects of a solvent. The two most common models are the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).
-
PCM: This model primarily accounts for the electrostatic interactions between the solute and the solvent.
-
SMD: The SMD model is a universal solvation model that, in addition to electrostatics, includes terms for cavitation, dispersion, and solvent structure effects.[5]
As seen in Table 2, the SMD model consistently yields results that are in slightly better agreement with the benchmark data across all functionals. For systems where specific solute-solvent interactions (like hydrogen bonding) are not explicitly modeled, the more comprehensive nature of the SMD model generally provides a more accurate representation of the solvation free energy.
Conclusion and Recommendations
The accurate prediction of tautomer stability is a critical component of modern drug discovery and development. This comparative guide demonstrates that while older functionals like B3LYP can provide a reasonable qualitative picture, more modern functionals are necessary for quantitative accuracy.
Key Recommendations:
-
Choice of Functional: For studies on pyrazole tautomerism and other N-heterocyclic systems, the ωB97X-D and M06-2X functionals are highly recommended. They consistently outperform B3LYP, especially when dispersion interactions may play a role.
-
Choice of Solvation Model: The SMD solvation model is recommended over PCM for its more comprehensive treatment of solvation effects, which generally leads to more accurate solvation free energies.
-
Validation is Key: Whenever possible, computational protocols should be validated against known experimental or high-level theoretical benchmarks. The case of unsubstituted pyrazole (ΔG = 0) provides a simple and effective way to ensure the computational setup is sound.
By following the detailed protocol and recommendations outlined in this guide, researchers can confidently and accurately predict the tautomeric preferences of pyrazole-containing compounds, leading to more informed decisions in the design of novel therapeutics.
References
- Elguero, J., et al. (1968). The Tautomerism of Pyrazoles. In Advances in Heterocyclic Chemistry (Vol. 9, pp. 235-283). Academic Press.
-
Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4287. [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Mardirossian, N., & Head-Gordon, M. (2017). ωB97M-V: A combinatorially optimized, range-separated hybrid, meta-GGA density functional with VV10 nonlocal correlation. Physical Chemistry Chemical Physics, 19(36), 24789-24803. [Link]
-
Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688. [Link]
-
Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. [Link]
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094. [Link]
-
Barone, V., & Cossi, M. (1998). Quantum calculation of molecular energies and energy gradients in solution by a conductor-like screening model. The Journal of Physical Chemistry A, 102(11), 1995-2001. [Link]
-
YouTube. (2012, October 2). Example of Thermochemistry Calculation in Gaussian 09. [Link]
-
Barrett Research Group. (n.d.). AN INTRODUCTION TO COMPUTATIONAL CHEMISTRY USING G09W AND AVOGADRO SOFTWARE. McGill University. [Link]
-
Hashmi, M. A. (2022, April 23). How to Calculate Formation Energy of a Diatomic Molecule in Gaussian. YouTube. [Link]
-
Reddit. (2020, October 15). B3LYP vs other functionals. r/comp_chem. [Link]
-
ResearchGate. (2014, April 3). Gaussian09, scrf=smd or scrf=pcm?. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole
Emergency Overview & Rapid Response
Immediate Hazard Status: This compound is a functionalized pyrazole intermediate typically classified as a Warning grade irritant.[1][2] While specific toxicological data for this exact regioisomer is limited, structural analogs (e.g., 1-(4-methoxyphenyl)-1H-pyrazole, CAS 35715-67-4) consistently exhibit acute oral toxicity and severe irritation to mucous membranes.[1][2]
Critical Action Summary:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][2]
-
Skin Contact: Brush off loose particles before washing.[1][2] Rinse with soap and water for 15 minutes.[1][2]
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2] Do not rub eyes (abrasive solid).[1][2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
Risk Assessment & Hazard Identification (GHS)
Based on structure-activity relationship (SAR) analysis of phenyl-pyrazole class derivatives.[1][2]
| Hazard Class | GHS Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2][3] | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] | H315 |
| Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1][2] | H335 |
Toxicological Context: The pyrazole ring, when N-substituted with an electron-rich anisole (methoxyphenyl) group, increases lipophilicity (LogP ~2.5–3.0).[1][2] This facilitates dermal absorption.[1][2] The 3-methyl substituent adds steric bulk but does not significantly alter the electronic toxicity profile compared to the parent phenyl-pyrazole [1].[2]
Personal Protective Equipment (PPE) Matrix
Rationale: Prevention of dermal absorption and inhalation of fine particulates.[1][2]
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min.[1][2][4] 0.11 mm thickness) | Breakthrough Time: >480 min for solid handling.[1][2] Note: If dissolved in DCM or Chloroform, double-glove or use PVA/Laminate gloves, as the solvent drives permeation.[1][2] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.[1][2]1) | Standard safety glasses are insufficient for fine powders which can bypass side-shields and cause corneal abrasion or chemical conjunctivitis.[1][2] |
| Respiratory | N95 / P100 Respirator (if outside hood) | Required only if weighing outside a containment device.[1][2] Engineering controls (Fume Hood) are preferred over respirators.[1][2] |
| Body Defense | Lab Coat (Cotton/Poly blend) | Long sleeves required.[1][2] Ensure wrist cuffs are tight or tucked under glove gauntlets to prevent wrist exposure.[1][2] |
PPE Selection Logic Workflow
Figure 1: Decision tree for selecting appropriate PPE based on the operational state of the chemical.[2]
Operational Handling Protocol
A. Storage & Stability[1][2]
-
Condition: Store at 2–8°C (Refrigerated) . While many pyrazoles are stable at room temperature, the methoxy group can be susceptible to slow oxidation or demethylation under acidic/light-exposed conditions over long periods.[1][2]
-
Incompatibility: Strong oxidizing agents (e.g., peroxides, permanganates).[1][2]
B. Weighing & Transfer (Step-by-Step)
-
Preparation: Place the balance inside the chemical fume hood if possible.[1][2] If the balance is external, use a static-free powder funnel and a pre-tared closed vessel.[1][2]
-
Static Control: Pyrazole derivatives are often fluffy, electrostatic solids.[1][2] Use an antistatic gun or ionizer bar to neutralize the charge before spatulating.[1][2]
-
Transfer:
-
Cleanup: Wipe the balance area with a wet paper towel (solvent: ethanol or isopropanol) immediately after use.[1][2]
C. Solubilization
-
Solubility Profile:
-
Protocol: Add solvent slowly to the solid.[1][2] Vortexing is preferred over sonication to prevent aerosolization of micro-droplets.[1][2]
Engineering Controls
The primary barrier against exposure is the Chemical Fume Hood .[1][2]
-
Sash Height: Maintain at or below the certified sticker level (typically 18 inches).[1][2]
-
Airfoil: Ensure the bottom airfoil is not blocked by equipment (e.g., hot plates, stirrers) to allow smooth laminar flow.[1][2]
Decontamination & Disposal Plan
Spill Response (Solid)
-
Isolate: Alert nearby personnel.
-
Contain: Do not dry sweep (creates dust).[1][2] Cover the spill with a wet paper towel (water or ethanol).[1][2]
-
Collect: Scoop the wet material into a wide-mouth jar.
Waste Disposal Streams
| Waste Type | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Solid | Label as "Toxic/Irritant Solid".[1][2] Do not trash. |
| Rinsate/Solutions | Organic Solvent Waste | Segregate based on solvent (Halogenated vs. Non-Halogenated).[1][2] |
| Contaminated PPE | Hazardous Debris | Dispose of gloves/wipes in the solid hazardous waste bin.[1][2] |
Disposal Logic Flow
Figure 2: Waste segregation workflow to ensure compliance with EHS regulations.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12238131, 1-(4-Methoxyphenyl)-1H-pyrazole. Retrieved from [Link].[1][2] (Used for SAR-based hazard extrapolation).[1][2]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-(4-methoxyphenyl)pyrazole.[1][2][3][5] Retrieved from [Link].[1][2] (Verifying GHS H302/H315/H319 classification).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link].
Sources
- 1. 3-(4-Methoxyphenyl)-1H-Pyrazole | C10H10N2O | CID 599984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O | CID 12238131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O | CID 12238131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate | C18H16ClN3O3 | CID 11710166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
